molecular formula C10H11NO5 B1396259 3-(2-Methoxy-4-nitrophenoxy)oxetane CAS No. 1356113-04-6

3-(2-Methoxy-4-nitrophenoxy)oxetane

Cat. No.: B1396259
CAS No.: 1356113-04-6
M. Wt: 225.2 g/mol
InChI Key: SRLCNOCQIYAYMH-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-nitrophenoxy)oxetane is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxy-4-nitrophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCNOCQIYAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a molecule of significant interest in medicinal chemistry. The oxetane moiety is increasingly recognized as a valuable structural motif in drug design, capable of modulating key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] This document details the most chemically sound and efficient synthetic route—the Williamson ether synthesis—for the preparation of this target compound. It offers a step-by-step experimental protocol, a discussion of the underlying chemical principles, and guidance on the characterization of the final product. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel oxetane-containing compounds for drug discovery programs.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a highly sought-after component in modern medicinal chemistry.[1][2][3][4] Historically viewed as a niche structural element, the unique properties conferred by the oxetane ring are now being strategically harnessed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][5]

The incorporation of an oxetane can lead to significant improvements in aqueous solubility, a critical parameter for drug absorption and distribution.[1][3] Furthermore, the strained four-membered ring is a metabolically robust isostere for more labile groups like gem-dimethyl or carbonyl functionalities.[2][3] The synthesis of this compound serves as a valuable case study in the construction of aryloxy-oxetane ethers, a class of compounds with broad potential in various therapeutic areas.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, is an unsymmetrical ether. The most logical and widely applicable method for the synthesis of such ethers is the Williamson ether synthesis.[4][6] This robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Our retrosynthetic analysis, therefore, disconnects the ether linkage to yield two key synthons: the nucleophilic 2-methoxy-4-nitrophenoxide and an electrophilic 3-halooxetane.

Figure 1: Retrosynthetic analysis of this compound.

This approach is advantageous as both starting materials are readily accessible. 2-Methoxy-4-nitrophenol is a commercially available reagent, and 3-halooxetanes can be synthesized from commercially available precursors.[7][8][9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established principles of the Williamson ether synthesis and is optimized for the specific reactants involved.[2][4][10]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Methoxy-4-nitrophenol169.13≥98%Commercially Available
3-Iodooxetane183.98≥95%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)24.0060%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)73.09≥99.8%Commercially Available
Ethyl Acetate88.11ACS GradeCommercially Available
Hexanes-ACS GradeCommercially Available
Saturated Aqueous Ammonium Chloride (NH4Cl)53.49-Prepared in-house
Brine (Saturated Aqueous NaCl)58.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)120.37-Commercially Available
Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Phenol Dissolve 2-methoxy-4-nitrophenol in anhydrous DMF under N2 Cool Cool to 0 °C in an ice bath Prep_Phenol->Cool Add_NaH Add NaH portion-wise Cool->Add_NaH Stir_Deprotonation Stir at 0 °C for 30 min, then warm to RT for 30 min Add_NaH->Stir_Deprotonation Cool_Again Cool back to 0 °C Stir_Deprotonation->Cool_Again Add_Oxetane Add 3-iodooxetane dropwise Cool_Again->Add_Oxetane Warm_React Warm to RT and stir overnight Add_Oxetane->Warm_React Heat Heat to 50-60 °C if reaction is sluggish (Monitor by TLC) Warm_React->Heat Quench Quench with sat. aq. NH4Cl Heat->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash combined organic layers with water and brine Extract->Wash Dry Dry over MgSO4, filter, and concentrate Wash->Dry Purify Purify by flash column chromatography Dry->Purify

Figure 2: Experimental workflow for the synthesis of this compound.

  • Preparation of the Phenoxide: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-methoxy-4-nitrophenol (1.0 eq). Dissolve the phenol in anhydrous N,N-dimethylformamide (DMF, approximately 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium phenoxide will result in a color change.

  • Nucleophilic Substitution: Cool the reaction mixture back down to 0 °C. Add 3-iodooxetane (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). If the reaction is sluggish, gentle heating to 50-60 °C can be applied.[4]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Causality Behind Experimental Choices
  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the corresponding alkoxide.[6] Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na+) while leaving the nucleophile (the phenoxide) highly reactive.[2][4]

  • Choice of Electrophile: 3-Iodooxetane is chosen over 3-bromooxetane as iodide is a better leaving group, which can facilitate the SN2 reaction.[7][9]

  • Temperature Control: The initial deprotonation and the addition of the electrophile are carried out at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.

  • Work-up Procedure: Quenching with a mild acid like ammonium chloride is preferred over strong acids to prevent the potential acid-catalyzed ring-opening of the oxetane moiety.[1]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the oxetane ring protons. The aromatic protons will appear in the downfield region, with their splitting pattern determined by the substitution on the benzene ring. The methoxy protons will be a singlet around 3.8-4.0 ppm. The oxetane protons will exhibit a complex multiplet pattern in the range of 4.5-5.0 ppm.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm region. The methoxy carbon is expected around 56 ppm.[11] The carbons of the oxetane ring will appear in the upfield region, typically between 60-80 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

AssignmentPredicted 1H NMR (ppm)Predicted 13C NMR (ppm)
Aromatic CH7.0 - 8.2 (m)110 - 160
Oxetane CH4.8 - 5.2 (m)70 - 75
Oxetane CH24.5 - 4.9 (m)65 - 70
Methoxy (OCH3)3.9 (s)~56
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Iodooxetane: May be irritating to the eyes, respiratory system, and skin.[3] Handle in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. This guide provides a detailed and scientifically grounded protocol that can be adapted by researchers in the field of medicinal chemistry. The strategic incorporation of the oxetane moiety is a testament to the ongoing evolution of drug design, and a thorough understanding of its synthesis is paramount for the continued development of novel therapeutics.

References

  • Wessjohann, L. A., et al. (2007).
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-iodooxetane. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2006, August 10). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(2-Methoxy-4-nitrophenoxy)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties can impart favorable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability.[1][2] The compound 3-(2-Methoxy-4-nitrophenoxy)oxetane (CAS No. 1356113-04-6, Molecular Formula: C₁₀H₁₁NO₅) incorporates this valuable motif linked to a substituted aromatic system.[3] A thorough understanding of its molecular structure is paramount for its application in drug development and materials science. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for its characterization.

Molecular Structure and Analysis Workflow

A logical workflow is essential for the comprehensive spectroscopic analysis of a novel compound. The process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting data is then processed and analyzed to elucidate and confirm the molecular structure.

workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation prep Weigh Compound & Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR, KBr for IR) nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr Prepared Sample ir IR Spectroscopy prep->ir Prepared Sample ms Mass Spectrometry prep->ms Prepared Sample process Process Raw Data (FT, Baseline Correction, etc.) nmr->process ir->process ms->process interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) process->interpret elucidate Structure Elucidation & Verification interpret->elucidate

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, confirming assignments.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.9 - 8.1m2HAr-H (H-5, H-6)
~ 7.0 - 7.2d1HAr-H (H-3)
~ 5.2 - 5.4m1HO-CH (Oxetane, H-a)
~ 4.8 - 5.0t2HO-CH ₂ (Oxetane, H-b)
~ 4.6 - 4.8t2HO-CH ₂ (Oxetane, H-c)
~ 3.9s3HO-CH

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0 - 8.1 ppm): The three protons on the aromatic ring are expected to appear in this downfield region due to the deshielding effect of the ring current. The two protons ortho and meta to the nitro group (H-5 and H-6) would likely appear as a multiplet between 7.9 and 8.1 ppm. The proton ortho to the methoxy group (H-3) would be expected at a slightly more upfield position, around 7.0-7.2 ppm, and would likely appear as a doublet.

  • Oxetane Ring Protons (4.6 - 5.4 ppm): The protons on the oxetane ring are expected in the region of 4.6 to 5.4 ppm.[4] The methine proton (H-a) attached to the phenoxy group will be the most downfield of this group due to the direct attachment to the electron-withdrawing oxygen. The two sets of methylene protons (H-b and H-c) will likely appear as triplets, assuming coupling to each other.

  • Methoxy Protons ( ~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.[5]

¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 155Ar-C -O (C-2)
~ 148Ar-C -O (C-1)
~ 142Ar-C -NO₂ (C-4)
~ 126Ar-C H (C-6)
~ 118Ar-C H (C-5)
~ 110Ar-C H (C-3)
~ 74O-C H (Oxetane, C-a)
~ 68O-C H₂ (Oxetane, C-b/c)
~ 56O-C H₃

Interpretation of Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (110 - 155 ppm): The six aromatic carbons will resonate in this range. The carbons attached to oxygen (C-1 and C-2) will be the most downfield. The carbon bearing the nitro group (C-4) will also be significantly downfield. The three aromatic CH carbons (C-3, C-5, C-6) will appear at more upfield positions within this region.

  • Oxetane Ring Carbons (68 - 74 ppm): The methine carbon (C-a) of the oxetane ring is expected around 74 ppm, while the methylene carbons (C-b/c) are predicted to be around 68 ppm. The presence of the oxygen atom within the ring shifts these signals downfield.

  • Methoxy Carbon (~ 56 ppm): The carbon of the methoxy group should give a distinct signal around 56 ppm.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 1520 and ~ 1340Asymmetric and Symmetric StretchNitro (NO₂)
~ 1250C-O StretchAryl Ether
~ 1600, ~ 1480C=C StretchAromatic Ring
~ 980Ring VibrationOxetane
~ 2950 - 2850C-H StretchAliphatic (Oxetane, Methoxy)
~ 3100 - 3000C-H StretchAromatic

Interpretation of Predicted IR Spectrum:

  • Nitro Group: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6]

  • Ether Linkages: A strong band around 1250 cm⁻¹ is expected for the aryl C-O stretching of the ether linkage.

  • Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

  • Oxetane Ring: The oxetane ring exhibits a characteristic ring vibration (breathing mode) that is typically observed in the 980 cm⁻¹ region.[7][8]

  • Aliphatic C-H: The C-H stretching of the oxetane and methoxy groups will appear in the 2950-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • High-Resolution MS (Optional): For an accurate mass measurement to confirm the elemental composition, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 225.20 g/mol .[3]

Predicted m/z Ion Plausible Fragmentation Pathway
226.06[M+H]⁺Protonated molecular ion
225.06[M]⁺Molecular ion
168.03[M-C₃H₅O]⁺Loss of the oxetanyl group
153.02[M-C₃H₅O-CH₃]⁺Subsequent loss of a methyl radical
123.01[M-C₃H₅O-CH₃-NO]⁺Loss of nitric oxide

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion: The primary evidence for the compound's identity will be the molecular ion peak. In ESI, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 226.06. A high-resolution measurement of this ion would confirm the elemental formula C₁₀H₁₁NO₅.

  • Fragmentation Pattern: The fragmentation of the molecule would likely proceed through the cleavage of the ether bond. A significant fragment would be expected at m/z 168.03, corresponding to the 2-methoxy-4-nitrophenoxy cation, resulting from the loss of the oxetanyl group. Further fragmentation could involve the loss of the methyl group from the methoxy substituent, followed by the loss of nitric oxide from the nitro group.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offers a detailed roadmap for researchers and scientists. This comprehensive characterization is a critical step in harnessing the potential of this oxetane-containing molecule in drug discovery and other advanced applications.

References

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

  • ACS Publications. (2021). Systematic Analysis of the Role of Substituents in Oxiranes, Oxetanes, and Oxathietanes Chemical Shifts | The Journal of Physical Chemistry A. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. Available from: [Link]

  • SpectraBase. 3,5,7-tri(2-Methylbutyl)oxy-4'-methoxyflavone - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • ResearchGate. (2025). The high resolution FTIR-spectrum of oxetane. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • NIH. Oxetanes in Drug Discovery Campaigns - PMC. Available from: [Link]

  • ResearchGate. IR spectrum (neat) of POx (Table II, Run 1). | Download Scientific Diagram. Available from: [Link]

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxetane motif has garnered significant attention in contemporary medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of a specific oxetane-containing compound, 3-(2-Methoxy-4-nitrophenoxy)oxetane, intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel chemical entities.

Compound Identification and Properties

Chemical Identity:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1356113-04-6[1]
Molecular Formula C₁₀H₁₁NO₅[1]
Molecular Weight 225.20 g/mol [1]

Physicochemical Properties (Predicted):

PropertyPredicted ValueRationale
Appearance Pale yellow to yellow solidBased on the chromophores present (nitrophenol ether).
Melting Point 100-120 °CAromatic compounds with similar molecular weight often fall in this range.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents and water.The presence of the polar nitro and ether groups suggests solubility in polar organic solvents.
LogP ~1.5 - 2.5Calculated based on the contributions of the aromatic ring, methoxy, nitro, and oxetane groups.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this case, the phenoxide of 2-methoxy-4-nitrophenol acts as the nucleophile, attacking an electrophilic 3-substituted oxetane.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 2-methoxy-4-nitrophenol 2-methoxy-4-nitrophenol Product This compound 2-methoxy-4-nitrophenol->Product 3-bromooxetane 3-bromooxetane 3-bromooxetane->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product G A Synthesis of Oxetane Analogs B In Vitro Biological Screening A->B C Physicochemical Property Profiling (Solubility, LogP, pKa) A->C E Lead Optimization B->E D ADME Profiling (Metabolic Stability, Permeability) C->D D->E

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from its key precursors, 2-methoxy-4-nitrophenol and 3-phenoxyoxetane, alongside established principles of physical organic chemistry and spectroscopy to present a robust predictive profile. This document is intended to serve as a foundational resource, offering detailed methodologies for the experimental validation of the predicted properties.

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry as a versatile building block capable of modulating the physicochemical properties of drug candidates. Its introduction into molecular scaffolds can influence key parameters such as solubility, metabolic stability, and lipophilicity. The compound this compound incorporates this valuable heterocyclic system with a substituted nitrophenoxy moiety, suggesting its potential utility in the exploration of new chemical space for therapeutic applications. This guide offers a detailed examination of its core physical characteristics to facilitate its synthesis, handling, and application in a research setting.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.

IdentifierValueSource
IUPAC Name This compoundAiFChem[1]
CAS Number 1356113-04-6AiFChem[1]
Molecular Formula C₁₀H₁₁NO₅AiFChem[1]
Molecular Weight 225.20 g/mol AiFChem[1]
Canonical SMILES COC1=CC(=CC=C1OC2COC2)[O-]AiFChem[1]
InChI Key SRLCNOCQIYAYMH-UHFFFAOYSA-NAiFChem[1]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Physical Properties

PropertyPredicted Value/ObservationJustification
Appearance Yellowish crystalline solidBased on the yellow solid appearance of 2-methoxy-4-nitrophenol[1][2]. The introduction of the oxetane moiety is not expected to significantly alter the chromophore of the nitrophenoxy group.
Melting Point > 104 °CThe precursor 2-methoxy-4-nitrophenol has a melting point range of 99-104 °C[1][3]. The addition of the oxetane group increases the molecular weight and size, which generally leads to a higher melting point due to increased intermolecular forces.
Boiling Point > 335.2 °C (at 760 mmHg)The boiling point of 2-methoxy-4-nitrophenol is 335.2 °C at 760 mmHg[1]. The final compound will have a significantly higher boiling point due to its increased molecular weight.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF), slightly soluble in moderately polar solvents (e.g., ethyl acetate, chloroform).2-methoxy-4-nitrophenol is reported as insoluble in water and slightly soluble in chloroform and ethyl acetate[1][2]. The oxetane moiety introduces some polarity, but the overall molecule is expected to remain largely non-polar and thus have low aqueous solubility.

Experimental Protocols for Physical Characterization

The following section details standardized experimental procedures for the determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary grind->pack place Place in Apparatus pack->place heat Heat Slowly place->heat observe Record Range heat->observe

Caption: Standard workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and formulation conditions.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

  • Procedure:

    • To a small vial, add a known mass of this compound (e.g., 1-5 mg).

    • Add a measured volume of the selected solvent (e.g., 0.1 mL) and agitate the mixture at a constant temperature (e.g., 25 °C).

    • Visually observe for dissolution.

    • If the solid dissolves, add more solute until saturation is reached.

    • If the solid does not dissolve, add more solvent in measured increments until dissolution occurs or a large volume has been added.

  • Classification: The solubility can be qualitatively classified as very soluble, soluble, sparingly soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectral characteristics of the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane ring and the aromatic and methoxy groups.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Oxetane CH₂-O~4.5 - 5.0Multiplet
Oxetane CH~5.0 - 5.5Multiplet
Methoxy (OCH₃)~3.9 - 4.1Singlet

Justification: The aromatic protons will be in the typical downfield region. The protons on the oxetane ring adjacent to the oxygen atom will be significantly deshielded. The methoxy protons will appear as a singlet in the typical region for such groups.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Oxetane C-O~70 - 80
Oxetane CH~75 - 85
Methoxy (OCH₃)~55 - 60

Justification: The chemical shifts are predicted based on standard values for aromatic, ether, and methoxy carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
C-O-C (ether)1050 - 1250Asymmetric Stretch
NO₂ (nitro)1500 - 1550 and 1300 - 1370Asymmetric and Symmetric Stretch
Aromatic C=C1450 - 1600Stretch

Justification: These predicted ranges are based on well-established correlation tables for the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

FeaturePredicted m/zInterpretation
Molecular Ion [M]⁺ 225.06Corresponding to the molecular weight of C₁₀H₁₁NO₅.
Major Fragments 169.04Loss of the oxetane moiety (C₃H₄O).
153.04Loss of the oxetane and a methoxy radical.
123.03Further fragmentation of the nitrophenoxy cation.

Justification: The fragmentation is predicted to occur at the ether linkage and involve the loss of the nitro and methoxy groups, which are common fragmentation pathways for such compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physical characteristics of this compound. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to anticipate the properties of this compound and to design appropriate experimental strategies for its synthesis, purification, and application. The detailed experimental protocols provided offer a clear path for the validation and potential refinement of the predicted data. Further experimental investigation is warranted to establish a definitive and complete physicochemical profile of this promising molecule.

References

  • Home Sunshine Pharma. 2-Methoxy-4-nitrophenol CAS 3251-56-7. Available from: [Link]

  • LookChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

  • ChemSynthesis. 2-methoxy-4-nitrophenol - 3251-56-7. Available from: [Link]

  • PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

  • SpectraBase. 2-Methoxy-4-nitrophenol. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 3-(2-Methoxy-4-nitrophenoxy)oxetane in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the novel compound 3-(2-Methoxy-4-nitrophenoxy)oxetane. Given the absence of published empirical solubility data for this specific molecule, this document serves as a predictive guide and a practical manual for its characterization.

Introduction: The Emerging Role of Oxetanes and the Significance of Solubility

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a valuable structural motif.[1][2][3] Its incorporation into drug candidates can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[2] The strained 4-membered ring of oxetane acts as a strong hydrogen bond acceptor, a characteristic that can be leveraged to improve the solubility of a molecule.[1] this compound is a compound that combines this beneficial oxetane moiety with a substituted nitrophenol group, suggesting its potential as a building block in drug discovery programs, possibly targeting enzymes like mTOR.[3]

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.[4] Poor aqueous solubility is a major hurdle in formulation development for over 40% of new chemical entities.[4] Therefore, a thorough understanding and quantification of the solubility of this compound in various common solvents is a foundational step in its development pathway.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅AiFChem[5]
Molecular Weight 225.20 g/mol AiFChem[5]
IUPAC Name This compoundAiFChem[5]
Canonical SMILES COC1=CC(=CC=C1OC1COC1)=OAiFChem[5]

Structural Analysis and Solubility Prediction:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of an organic molecule is a balance between its polar and non-polar regions.

  • Polar Moieties: The structure of this compound contains several polar functional groups that will influence its solubility:

    • Oxetane Ring: The ether oxygen is a hydrogen bond acceptor.[7]

    • Methoxy Group (-OCH₃): The ether linkage is polar.

    • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.

    • Phenoxy Ether Linkage: The oxygen atom contributes to the molecule's polarity.

  • Non-Polar Moiety:

    • Benzene Ring: The aromatic ring is the primary non-polar (lipophilic) component of the molecule.

Predicted Solubility:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of multiple polar groups and hydrogen bond acceptors, the compound is expected to have some solubility in polar protic solvents. However, the non-polar benzene ring will limit its aqueous solubility. According to the Biopharmaceutics Classification System (BCS), a drug is highly soluble if its highest dose is soluble in 250 mL of aqueous media over a pH range of 1.2-6.8.[8] The solubility in water is likely to be pH-dependent due to the nitrophenol component.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is predicted to exhibit good solubility in these solvents. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the steric hindrance of hydrogen bonding to the same degree as protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the significant polarity imparted by the nitro, methoxy, and oxetane groups.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[9][10] It is a reliable method that measures the true solubility of a compound at equilibrium.[10]

Rationale Behind the Shake-Flask Method

This method is designed to create a saturated solution of the compound in a specific solvent at a controlled temperature. By adding an excess of the solid compound, equilibrium is established between the dissolved and undissolved states.[9] The concentration of the compound in the filtered supernatant represents its solubility in that solvent under the specified conditions.

Detailed Protocol for the Shake-Flask Method

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO, Acetonitrile, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[9]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed.[11]

    • Agitate for a sufficient time to reach equilibrium. This can vary from 24 to 72 hours.[12][13] To validate the equilibrium time, samples should be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration of subsequent samples does not significantly differ.[13]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples.[13]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter into a clean vial for analysis. Filtration is a critical step to remove any remaining solid particles.[13]

  • Quantification:

    • Analyze the concentration of the compound in the filtered sample using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in temp-controlled shaker B->C D Agitate for 24-72h (validate equilibrium time) C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.22 µm filter) E->F G Quantify concentration via HPLC F->G

High-Throughput Kinetic Solubility Assessment using Nephelometry

For earlier stages of drug discovery where compound availability may be limited, a high-throughput kinetic solubility assay is often employed.[12] Nephelometry, which measures light scattering from suspended particles, is a rapid and effective technique for this purpose.[14][15][16]

The Principle of Nephelometric Solubility Measurement

This method determines kinetic solubility by adding a concentrated DMSO stock of the compound to an aqueous buffer. If the compound's concentration exceeds its solubility limit, it precipitates out of solution. A nephelometer detects the resulting turbidity by measuring the intensity of scattered light.[17] This provides a rapid assessment of solubility at a specific concentration threshold.[18]

Protocol for Nephelometric Solubility Assay

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microplates

  • Microplate nephelometer

  • Positive control (poorly soluble compound)

  • Negative control (highly soluble compound)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of the microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the compound to the buffer-filled wells to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Place the microplate into the nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).

  • Data Analysis: Compare the NTU values of the test compound to the positive and negative controls. A significant increase in NTU above the negative control indicates that the compound has precipitated and is therefore insoluble at that concentration. The solubility is reported as the highest concentration at which no significant precipitation is observed.

G A Prepare serial dilution of compound in DMSO stock C Add DMSO stock to buffer (e.g., 1:100 dilution) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at RT (e.g., 2 hours) C->D E Measure light scattering with nephelometer D->E F Analyze data vs. controls to determine solubility threshold E->F

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Classification
Water25Shake-Flask
PBS (pH 7.4)37Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask
Acetonitrile25Shake-Flask
Hexane25Shake-Flask
PBS (pH 7.4)25Nephelometry

Solubility Classification (General Guidance):

  • Very Soluble: > 100 mg/mL

  • Freely Soluble: 10 - 100 mg/mL

  • Soluble: 1 - 10 mg/mL

  • Sparingly Soluble: 0.1 - 1 mg/mL

  • Slightly Soluble: 0.01 - 0.1 mg/mL

  • Very Slightly Soluble: < 0.01 mg/mL

Conclusion

While specific experimental data for the solubility of this compound is not yet publicly available, this guide provides the essential theoretical framework and practical, validated protocols for its determination. Based on its structural features, the compound is predicted to have moderate to low aqueous solubility and good solubility in polar aprotic solvents. The robust shake-flask method will yield definitive thermodynamic solubility data crucial for later-stage development, while high-throughput nephelometry offers a rapid and efficient means for early-stage assessment. By following the detailed methodologies outlined herein, researchers can confidently and accurately characterize the solubility profile of this promising oxetane-containing molecule, enabling its progression in drug discovery and development pipelines.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (2015). Indian Journal of Heterocyclic Chemistry.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Ingenta Connect.
  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2005).
  • EXPERIMENT 1 DETERMIN
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.
  • This compound. AiFChem.
  • BCS Methodology: Solubility, Permeability & Dissolution. FDA.
  • Solubility Determination of Chemicals by Nephelometry.
  • Solubility of Organic Compounds. (2023). Chem LibreTexts.
  • What is Nephelometry: Meaning & Examples. BMG Labtech.
  • Annex 4. (2019).
  • Solubility Assay by Laser Nephelometry. Enamine.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024). PubMed Central.
  • 2-Methoxy-4-nitrophenol. PubChem.
  • How To Determine Solubility Of Organic Compounds? (2024). YouTube.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central.
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
  • ExperimentNephelometry Document

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Unlocking New Frontiers in Drug Discovery and Photobiology: A Technical Guide to the Potential Applications of Substituted Nitrophenoxy Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – In the ever-evolving landscape of pharmaceutical sciences and chemical biology, the quest for molecular scaffolds that offer enhanced precision, stability, and novel functionalities is paramount. This technical guide delves into the significant potential of a unique class of heterocyclic compounds: substituted nitrophenoxy oxetanes. Synthesizing the well-established benefits of the oxetane ring in medicinal chemistry with the photoresponsive nature of nitroaromatic moieties, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and promising applications. As a Senior Application Scientist, this guide is structured to provide not just a theoretical framework, but also actionable insights and detailed methodologies to spur further innovation in this exciting area.

Introduction: The Strategic Fusion of Oxetane Stability and Photoreactivity

The four-membered oxetane ring has garnered considerable attention in drug discovery as a versatile structural motif. Its compact, polar, and three-dimensional nature allows it to serve as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The incorporation of an oxetane can profoundly influence the pharmacokinetic profile of a drug candidate, making it a valuable tool in the medicinal chemist's arsenal.

This guide focuses on the intriguing possibilities that arise from the strategic substitution of the oxetane core with a nitrophenoxy group. The presence of the nitroaromatic moiety introduces a photoresponsive handle, opening the door to applications in photopharmacology and controlled substance release. The ortho-nitrobenzyl group and its derivatives are classic photolabile protecting groups (PPGs), which can be cleaved with light to release a protected molecule with high spatial and temporal control. We propose that substituted nitrophenoxy oxetanes can be designed to function as novel, efficient PPGs, with the oxetane serving to modulate stability and solubility.

This document will explore two primary areas of application: their use as advanced building blocks in medicinal chemistry to enhance drug-like properties, and their potential as next-generation photolabile protecting groups for controlled release applications in biological systems.

PART 1: Synthesis and Characterization of Substituted Nitrophenoxy Oxetanes

The synthesis of substituted nitrophenoxy oxetanes can be approached through several established synthetic strategies for forming the oxetane ring. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

Synthetic Pathways

Two of the most versatile methods for the synthesis of the oxetane ring are Williamson etherification and the Paternò-Büchi reaction.

  • Williamson Etherification: This classical method involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. For the synthesis of a 3-(nitrophenoxy)oxetane, a plausible route would start from a glycerol derivative, proceeding through a protected 1-halo-3-(nitrophenoxy)propan-2-ol intermediate. Base-mediated cyclization would then yield the desired oxetane.

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a direct route to the oxetane core. For instance, the reaction of a nitrophenoxy-substituted aldehyde or ketone with an alkene under photochemical conditions could potentially yield the corresponding substituted oxetane.

A general synthetic workflow for the preparation of a 3-(4-nitrophenoxy)oxetane via a Williamson etherification approach is outlined below.

Synthesis_Workflow A Glycerol B Protection of 1,2-diol A->B C 3-protected-glycerol B->C D Reaction with 1-fluoro-4-nitrobenzene C->D E 3-(4-nitrophenoxy)-1,2-protected-propanediol D->E F Deprotection E->F G 3-(4-nitrophenoxy)propane-1,2-diol F->G H Selective tosylation of primary alcohol G->H I 1-tosyl-3-(4-nitrophenoxy)propan-2-ol H->I J Base-mediated cyclization I->J K 3-(4-nitrophenoxy)oxetane J->K

Caption: Proposed synthetic workflow for 3-(4-nitrophenoxy)oxetane.

Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)oxetane

The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of 3-(4-nitrophenoxy)oxetane.

Step 1: Synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol

  • To a solution of solketal (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude protected diol is then deprotected by stirring with a strong acid catalyst (e.g., Dowex 50WX8) in methanol at room temperature until TLC analysis indicates complete conversion.

  • Filter the resin and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)propane-1,2-diol.

Step 2: Synthesis of 3-(4-Nitrophenoxy)oxetane

  • Dissolve 3-(4-nitrophenoxy)propane-1,2-diol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude tosylate.

  • Dissolve the crude tosylate in anhydrous THF and add potassium tert-butoxide (1.5 eq) at room temperature.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenoxy)oxetane.

PART 2: Potential Applications and Technical Insights

The unique combination of an oxetane core and a nitrophenoxy substituent paves the way for two significant areas of application: as property-enhancing scaffolds in drug discovery and as novel photolabile protecting groups.

Substituted Nitrophenoxy Oxetanes in Medicinal Chemistry

The oxetane moiety is a well-regarded bioisostere for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity. The introduction of a substituted nitrophenoxy oxetane into a drug candidate can therefore be a strategic move to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyRationale for Improvement with Oxetane Moiety
Aqueous Solubility The polar nature of the ether oxygen in the oxetane ring can enhance hydrogen bonding with water, thereby increasing solubility.
Metabolic Stability Replacement of metabolically labile groups (e.g., gem-dimethyl) with the more robust oxetane ring can block sites of oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity (logP) The introduction of the polar oxetane can reduce lipophilicity, which can be beneficial for optimizing pharmacokinetic profiles and reducing off-target effects.
Conformational Rigidity The strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity for a biological target.

The nitrophenoxy substituent further expands the possibilities for molecular interactions, potentially engaging in pi-stacking or other non-covalent interactions within a protein binding pocket.

Substituted Nitrophenoxy Oxetanes as Photolabile Protecting Groups

The most exciting potential application of substituted nitrophenoxy oxetanes lies in their use as photolabile protecting groups (PPGs). The o-nitrobenzyl group is a classic PPG that undergoes photochemical cleavage upon irradiation with UV light to release a protected substrate. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the caged molecule.

Photocleavage_Mechanism cluster_0 Ground State cluster_1 Excited State cluster_2 Aci-nitro Intermediate cluster_3 Released Products A [Substrate-O-CH(R)-Ar-NO2] B [Substrate-O-CH(R)-Ar-NO2]* A->B hν (UV light) C [Aci-nitro intermediate] B->C Intramolecular H-abstraction D Substrate-OH + O=N-Ar-CHO C->D Rearrangement

Caption: General mechanism of o-nitrobenzyl photocleavage.

A 3-(o-nitrophenoxy)oxetane derivative could function as a PPG for an alcohol, for instance. Upon irradiation, the o-nitrobenzyl-like moiety would cleave, releasing the alcohol and a nitroso-aldehyde byproduct. The oxetane substituent at the benzylic position would be expected to influence the photochemical properties, such as the quantum yield of uncaging and the absorption wavelength.

Advantages of a Nitrophenoxy Oxetane-based PPG:

  • Tunable Photochemical Properties: The substitution pattern on the phenoxy ring and the oxetane itself can be modified to fine-tune the absorption wavelength and quantum efficiency.

  • Improved Solubility: The inherent polarity of the oxetane ring can enhance the water solubility of the caged compound, which is often a challenge with traditional hydrophobic PPGs.

  • Orthogonal Deprotection: Photochemical deprotection offers a high degree of orthogonality to chemical methods, allowing for selective deprotection in complex biological systems.

Experimental Workflow: Evaluation of a Nitrophenoxy Oxetane as a PPG

  • Synthesis of the Caged Compound: Synthesize the target molecule with the nitrophenoxy oxetane group protecting a key functional group (e.g., an alcohol or a carboxylic acid).

  • Photolysis Experiments: Irradiate a solution of the caged compound with a suitable light source (e.g., a 365 nm UV lamp).

  • Monitoring of Uncaging: Monitor the progress of the photoreaction using techniques such as HPLC, LC-MS, or NMR spectroscopy to identify the released substrate and photoproducts.

  • Quantum Yield Determination: Quantify the efficiency of the photocleavage by determining the quantum yield of uncaging using a well-characterized actinometer.

Conclusion and Future Directions

Substituted nitrophenoxy oxetanes represent a promising, yet underexplored, class of compounds with significant potential in both medicinal chemistry and photobiology. Their synthesis is achievable through established methodologies, and their unique structural features offer compelling advantages. As advanced building blocks, they can be used to optimize the pharmacokinetic profiles of drug candidates. As photolabile protecting groups, they offer the potential for precise spatiotemporal control over the release of bioactive molecules.

Future research in this area should focus on the systematic synthesis and characterization of a library of substituted nitrophenoxy oxetanes with varying substitution patterns. Detailed photochemical studies are needed to quantify their uncaging efficiencies and to explore the influence of the oxetane moiety on their photochemical properties. Furthermore, the application of these novel PPGs to cage various biologically relevant molecules, such as neurotransmitters, signaling lipids, and enzyme inhibitors, will be a crucial step in validating their utility in complex biological systems. The insights and methodologies presented in this guide are intended to serve as a foundation for these exciting future endeavors.

References

  • Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907-911.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kreek, M. J. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of the human 5-lipoxygenase-activating protein. Journal of medicinal chemistry, 55(7), 3414-3426.
  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802.
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  • Gould, A. A., & Deiters, A. (2014). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. ACS chemical biology, 9(2), 319-331.
  • Vo, D. D., & Deiters, A. (2019). Recent advances in photolabile protecting groups for in vitro and in vivo applications. Current opinion in chemical biology, 53, 11-19.
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A Comprehensive Technical Guide to the Synthesis of 3-Aryloxyoxetanes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1] When incorporated into a molecule, the compact, polar, and three-dimensional nature of the oxetane ring can enhance aqueous solubility, metabolic stability, and cell permeability.[1][2] The 3-aryloxyoxetane substructure, in particular, is of significant interest as it combines the benefits of the oxetane ring with the diverse pharmacological possibilities offered by the aryl ether linkage. This guide provides a detailed exploration of the primary synthetic strategies for constructing 3-aryloxyoxetanes, offering insights into the underlying principles and practical considerations for each method.

Strategic Overview of 3-Aryloxyoxetane Synthesis

The synthesis of 3-aryloxyoxetanes can be broadly approached from two main retrosynthetic disconnections, as illustrated below. The first strategy involves the formation of the C-O ether bond between a pre-formed oxetane precursor and an aromatic partner. The second, less common, approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This guide will focus on the more prevalent ether bond-forming strategies.

3-Aryloxyoxetane 3-Aryloxyoxetane Oxetane Precursor Oxetane Precursor 3-Aryloxyoxetane->Oxetane Precursor C-O Bond Formation Aryl Precursor Aryl Precursor 3-Aryloxyoxetane->Aryl Precursor C-O Bond Formation Acyclic Precursor Acyclic Precursor 3-Aryloxyoxetane->Acyclic Precursor Intramolecular Cyclization Epichlorohydrin Epichlorohydrin Intermediate Diol Intermediate Diol Epichlorohydrin->Intermediate Diol Acid-catalyzed ring opening Protected Diol Protected Diol Intermediate Diol->Protected Diol Protection Protected Oxetan-3-ol Protected Oxetan-3-ol Protected Diol->Protected Oxetan-3-ol Base-mediated cyclization Oxetan-3-ol Oxetan-3-ol Protected Oxetan-3-ol->Oxetan-3-ol Deprotection Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide 3-Aryloxyoxetane 3-Aryloxyoxetane Phenoxide->3-Aryloxyoxetane SN2 Attack 3-Halooxetane 3-Halooxetane 3-Halooxetane->3-Aryloxyoxetane

Caption: The mechanism of the Williamson ether synthesis for 3-aryloxyoxetanes.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate or cesium carbonate is often sufficient to deprotonate the phenol without promoting side reactions of the 3-halooxetane. S[3]tronger bases like sodium hydride can be used but may increase the risk of elimination or ring-opening of the oxetane.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically employed to dissolve the phenoxide salt and facilitate the S(_N)2 reaction. *[4] Leaving Group: While 3-bromo- and 3-iodooxetane are effective, 3-oxetyl tosylate is often the preferred electrophile due to the excellent leaving group ability of the tosylate anion, which can lead to higher yields and milder reaction conditions.

[2]Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the less polar ether product. Successful synthesis is confirmed by spectroscopic analysis (NMR, MS) of the purified product.

Parameter Typical Conditions Considerations
Oxetane Precursor 3-Bromooxetane, 3-Iodooxetane, 3-Oxetyl TosylateTosylate is generally more reactive.
Aryl Precursor PhenolElectron-donating groups on the phenol can increase nucleophilicity.
Base K₂CO₃, Cs₂CO₃, NaHChoice of base depends on the acidity of the phenol and stability of the oxetane.
Solvent DMF, DMSO, AcetonitrileMust be polar and aprotic to facilitate S(_N)2.
Temperature Room temperature to 80 °CHigher temperatures may be needed for less reactive substrates but increase side reaction risk.
Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of 3-aryloxyoxetanes, particularly when starting from oxetan-3-ol. T[5][6][7]his reaction facilitates the condensation of an alcohol and a pronucleophile (in this case, a phenol) in the presence of a phosphine and an azodicarboxylate.

Oxetan-3-ol Oxetan-3-ol Alkoxyphosphonium Salt Alkoxyphosphonium Salt Oxetan-3-ol->Alkoxyphosphonium Salt Triphenylphosphine Triphenylphosphine Phosphonium Adduct Phosphonium Adduct Triphenylphosphine->Phosphonium Adduct DIAD/DEAD DIAD/DEAD DIAD/DEAD->Phosphonium Adduct Phosphonium Adduct->Alkoxyphosphonium Salt Phenoxide Phenoxide Phosphonium Adduct->Phenoxide 3-Aryloxyoxetane 3-Aryloxyoxetane Alkoxyphosphonium Salt->3-Aryloxyoxetane Phenol Phenol Phenol->Phenoxide Deprotonation Phenoxide->3-Aryloxyoxetane SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for 3-aryloxyoxetane synthesis.

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation. T[5]he choice between DEAD and DIAD is often a matter of practical preference, with DIAD sometimes being favored for its lower toxicity.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction, as it effectively dissolves the reagents and is relatively unreactive under the reaction conditions. *[5] Reaction Conditions: The reaction is typically carried out at or below room temperature, making it suitable for thermally sensitive substrates. The order of addition of reagents can be crucial for optimizing the yield and minimizing side products.

[5]Self-Validating System: The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progress. The reaction can be monitored by TLC, and the final product is confirmed by standard spectroscopic methods. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which must be considered when using chiral starting materials.

[6]#### 3. Transition-Metal-Catalyzed C-O Cross-Coupling

For the synthesis of more complex or sterically hindered 3-aryloxyoxetanes, transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile approach. The two most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed), which has been adapted for C-O bond formation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. I[8][9]n the synthesis of 3-aryloxyoxetanes, this would involve the reaction of an aryl halide with oxetan-3-ol or a 3-halooxetane with a phenol. The latter is more common in modern variations of the Ullmann reaction.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used as the catalyst. T[10]he use of ligands, such as 1,10-phenanthroline or picolinic acid, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle.

  • Base: A mild inorganic base like potassium carbonate or cesium carbonate is generally used to deprotonate the phenol. *[10] Solvent and Temperature: Traditional Ullmann reactions often required high temperatures and polar aprotic solvents. H[8]owever, modern ligand-accelerated protocols can often be performed under milder conditions.

Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of aryl ethers. T[11][12][13]his palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups.

Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Pd(0) Catalyst->Oxidative Addition Complex Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Alkoxide Complex Alkoxide Complex Oxidative Addition Complex->Alkoxide Complex Ligand Exchange Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Alkoxide Complex Base 3-Aryloxyoxetane 3-Aryloxyoxetane Alkoxide Complex->3-Aryloxyoxetane Reductive Elimination 3-Aryloxyoxetane->Pd(0) Catalyst

Sources

A Technical Guide to the Synthesis and Strategic Utility of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: The specific molecule, 3-(2-Methoxy-4-nitrophenoxy)oxetane, is not widely documented in publicly accessible scientific literature or patent databases. This guide, therefore, presents a scientifically grounded, hypothetical exploration of its discovery and history. It is structured around the most probable synthetic route and the strategic rationale that would drive the creation of such a molecule within a modern drug discovery program. The methodologies, principles, and characterization techniques described are based on established, peer-reviewed chemical science.

Part 1: Strategic Imperative - The Rationale for Synthesis

In contemporary medicinal chemistry, the pursuit of novel chemical matter is driven by the need to optimize the biological activity and physicochemical properties of lead compounds. The conceived structure of this compound elegantly combines two key pharmacophoric elements: the oxetane ring and a substituted nitrophenol. The decision to synthesize this molecule would likely be rooted in a hypothesis-driven drug design campaign.

  • The Oxetane Moiety: A Modern Bioisostere: The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery.[1][2] Its incorporation is a strategic choice to modulate key drug-like properties.[3][4] Oxetanes are often used as polar, three-dimensional replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5] This substitution can lead to marked improvements in:

    • Aqueous Solubility: The polar nature of the ether oxygen can enhance solubility, a critical factor for oral bioavailability.[3]

    • Metabolic Stability: Oxetane rings are generally more resistant to metabolic degradation compared to more lipophilic aliphatic groups.[6]

    • Lipophilicity: The introduction of an oxetane can reduce a compound's lipophilicity (LogP), which can improve its pharmacokinetic profile.[6]

    • Conformational Rigidity: The strained ring can lock rotatable bonds, presenting a more defined conformation to a biological target, potentially increasing potency and selectivity.[3]

  • The 2-Methoxy-4-nitrophenoxy Group: A Versatile Synthetic Handle: This portion of the molecule offers several strategic advantages. The nitro group is a strong electron-withdrawing group and a key synthetic intermediate. It can be readily reduced to a primary amine, a common functional group in a vast number of bioactive molecules.[7] This allows for the creation of a diverse library of analogs through subsequent derivatization of the amine. Furthermore, substituted phenols are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The methoxy group provides an additional point for potential metabolic interaction or target recognition.

Part 2: The Synthetic Pathway - A Williamson Ether Synthesis Approach

The most logical and efficient method for constructing the C-O-C ether linkage in the target molecule is the Williamson ether synthesis.[8][9] This classic S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a related substrate with a good leaving group.[5][10]

The proposed retrosynthesis is as follows:

G Target This compound Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect Reactant1 2-Methoxy-4-nitrophenol (Nucleophile Precursor) Disconnect->Reactant1 Reactant2 Oxetan-3-yl Tosylate (Electrophile) Disconnect->Reactant2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, self-validating procedure for the synthesis via a base-mediated Williamson etherification.

Step 1: Formation of the Phenoxide Nucleophile

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-4-nitrophenol (1.0 eq).

  • Dissolve the phenol in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, a potent nucleophile. The reaction is performed at 0°C to control the exothermic reaction and prevent potential side reactions.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phenoxide is typically accompanied by a color change and cessation of hydrogen gas evolution.

Step 2: Nucleophilic Substitution (S_N2 Reaction)

  • In a separate flask, prepare a solution of oxetan-3-yl tosylate (1.0 eq) in a minimal amount of anhydrous DMF. Causality Note: Oxetan-3-yl tosylate is chosen as the electrophile because the tosylate group is an excellent leaving group, facilitating the S_N2 displacement by the phenoxide.[8] A primary or secondary substrate is required for an efficient Williamson ether synthesis to avoid elimination side reactions.[9]

  • Add the solution of oxetan-3-yl tosylate dropwise to the stirred phenoxide solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Phenol in DMF B 2. Add NaH at 0°C to form Phenoxide A->B C 3. Add Oxetan-3-yl Tosylate Solution B->C D 4. Heat to 70°C (12-18h) C->D E 5. Quench with aq. NH4Cl D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of the newly synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques would be employed.

Technique Purpose Expected Observations for this compound
¹H NMR Determines the proton environment and connectivity.Signals for the oxetane ring protons would appear as characteristic multiplets around 4.5-5.0 ppm.[11] A singlet for the methoxy (-OCH₃) protons around 3.9 ppm. Aromatic protons would appear in the 7.0-8.0 ppm region, with splitting patterns dictated by their substitution.
¹³C NMR Determines the carbon skeleton of the molecule.Signals for the oxetane carbons would be observed, with the C-O carbons appearing further downfield (approx. 70-80 ppm). The aromatic carbons would appear in the 110-160 ppm range.
Mass Spec. Confirms the molecular weight of the compound.A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the exact mass of C₁₀H₁₁NO₅ would be expected.
IR Spec. Identifies the functional groups present.Characteristic stretches for the nitro group (NO₂) around 1520 and 1340 cm⁻¹, C-O-C ether linkages, and aromatic C=C bonds would be visible.
HPLC Assesses the purity of the final compound.A single major peak in the chromatogram would indicate a high degree of purity.

Part 4: Future Directions and Applications

  • SAR Expansion: The primary utility of this compound is as a scaffold for further chemical modification. The nitro group can be catalytically hydrogenated (e.g., using H₂, Pd/C) to the corresponding aniline, 3-(4-amino-2-methoxyphenoxy)oxetane.[7] This amine serves as a versatile handle for a wide array of subsequent reactions (e.g., amide bond formation, sulfonylation, reductive amination) to build a library of analogs for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: A key objective would be to evaluate the impact of the oxetane ring on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Comparing this compound to an analog lacking the oxetane (e.g., an isopropyl or tert-butyl analog) would provide direct evidence of the oxetane's utility in improving drug-like characteristics.[1][3]

  • Biological Screening: The compound and its derivatives would be screened in relevant biological assays to determine their activity against the intended target (e.g., kinases, epigenetic enzymes, G-protein coupled receptors), for which oxetane-containing molecules have shown promise.[1]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Williamson Ether Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance key physicochemical and pharmacokinetic properties. Unlike more common functionalities, the strained oxetane ring is not merely a passive spacer. It acts as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, capable of improving aqueous solubility, reducing lipophilicity, and modulating crystal packing forces.[1] The oxygen atom's lone pairs are potent hydrogen bond acceptors, leading to improved target engagement and binding affinity.[1] The synthesis of functionalized oxetanes, therefore, is of paramount importance. The Williamson ether synthesis, a classic and robust method for forming ether linkages, provides a reliable pathway to couple phenols with the oxetane core, creating aryloxetane structures of significant interest in pharmaceutical development.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane. This compound serves as a valuable building block, with the nitro group offering a versatile handle for further chemical modifications, such as reduction to an amine for subsequent derivatization.

Core Concepts and Reaction Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[3] The reaction involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion. This ion then attacks an electrophilic carbon atom bearing a good leaving group, such as a halide or a sulfonate ester, resulting in the formation of an ether linkage.[2]

In the synthesis of this compound, the phenolic hydroxyl group of 2-methoxy-4-nitrophenol is deprotonated by a suitable base to generate a phenoxide anion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon at the 3-position of an oxetane precursor, displacing a leaving group (in this protocol, iodide).

dot

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Methoxy-4-nitrophenol≥98%e.g., Sigma-AldrichA yellow to orange crystalline solid.[4]
3-Iodooxetane≥97%e.g., Combi-BlocksLight-sensitive liquid.[5] Store under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)≥99%e.g., Sigma-AldrichFine powder, hygroscopic.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichStore over molecular sieves.
Diethyl Ether (Et₂O)ACS Gradee.g., Fisher Scientific
Saturated Aqueous NaCl (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Fisher Scientific
Celite®e.g., Fisher Scientific
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

Step-by-Step Procedure

dot

G A 1. Setup and Inert Atmosphere B 2. Reagent Addition A->B Add reactants under N2 C 3. Reaction B->C Heat to 80 °C D 4. Workup C->D Cool and quench E 5. Extraction D->E Extract with Et2O F 6. Drying and Concentration E->F Dry and evaporate G 7. Purification F->G Column chromatography

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 2-methoxy-4-nitrophenol (1.00 g, 5.91 mmol, 1.0 equiv).

    • Add cesium carbonate (2.89 g, 8.87 mmol, 1.5 equiv). The use of cesium carbonate is advantageous in Williamson ether syntheses involving phenols as it is a mild, non-hygroscopic base that often leads to higher yields compared to other bases.[6]

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe. DMF is an excellent polar aprotic solvent for S\textsubscript{N}2 reactions as it effectively solvates cations while leaving the nucleophile relatively free, thus increasing the reaction rate.[6][7]

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Add 3-iodooxetane (1.30 g, 7.09 mmol, 1.2 equiv) dropwise via syringe. 3-Iodooxetane is chosen as the electrophile due to iodide being an excellent leaving group, which facilitates the S\textsubscript{N}2 reaction.[8]

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Quench the reaction by slowly adding deionized water (40 mL).

    • Transfer the mixture to a 100 mL separatory funnel.

  • Extraction:

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine) (2 x 30 mL) to remove residual DMF and water.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The product typically elutes at a hexanes:ethyl acetate ratio of approximately 4:1.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and proton environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • Melting Point: To assess the purity of the solid product.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through in-process controls and final product analysis.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The disappearance of the 2-methoxy-4-nitrophenol spot and the appearance of a new, higher R\textsubscript{f} product spot confirms the reaction is proceeding as expected.

  • Purification: Flash column chromatography is a robust method for separating the desired product from any unreacted starting materials and potential side products, ensuring a high degree of purity.

  • Spectroscopic and Physical Characterization: The combination of NMR, HRMS, and melting point analysis provides unambiguous confirmation of the product's identity and purity, validating the success of the synthesis.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of ethers, including the increasingly important class of aryloxetanes. The protocol detailed herein provides a reliable and reproducible procedure for the synthesis of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this valuable building block in high purity, ready for use in medicinal chemistry and drug development programs. The principles and techniques described are broadly applicable to the synthesis of other substituted aryloxetanes.

References

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1400-1429. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Taylor & Francis Online. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers... Org. Chem. Res., 3(1), 73-85. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. Available at: [Link]

  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
  • PMC. (n.d.). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-(2-Methoxy-4-nitrophenoxy)oxetane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methoxy-4-nitrophenoxy)oxetane as a versatile building block for organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. We will dissect the strategic value of its constituent parts—the oxetane ring, the electron-deficient aromatic system, and the reducible nitro group—and provide detailed protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique scaffold into their synthetic programs.

The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a highly valued motif in modern drug design.[1][2][3] Its incorporation into molecular scaffolds is often a deliberate strategy to fine-tune physicochemical properties.

  • Metabolic Stability and Bioisosterism : The oxetane unit is often used as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[4][5] Its strained, yet relatively stable, nature resists common metabolic pathways that might otherwise lead to rapid drug clearance.

  • Improved Physicochemical Properties : The inherent polarity and three-dimensionality of the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical parameter for bioavailability.[2][6] Furthermore, the electron-withdrawing nature of the oxetane can modulate the pKa of nearby basic groups, such as amines, which is a powerful tool for optimizing drug absorption and distribution profiles.[1][2]

  • Vectorial Exit and Three-Dimensionality : Unlike "flat" aromatic rings, the puckered, sp³-rich structure of the oxetane provides a defined exit vector for substituents, allowing for the exploration of three-dimensional chemical space.[2] This can lead to improved target affinity and selectivity.[2]

Our focus, this compound, combines this advantageous oxetane moiety with a synthetically versatile aromatic core, offering multiple handles for molecular elaboration.

Key Synthetic Transformations and Mechanistic Considerations

The structure of this compound presents two primary avenues for synthetic diversification: modification of the nitro group and substitution on the aromatic ring. A crucial consideration throughout is the stability of the oxetane ring.

Reduction of the Nitro Group to a Primary Amine

The conversion of the nitro group to an aniline is one ofthe most powerful transformations for this building block. The resulting amine is a versatile nucleophile and a key precursor for amides, sulfonamides, ureas, and for engaging in various coupling reactions.

Causality Behind Method Selection : The choice of reducing agent is critical to ensure the integrity of the oxetane ring. While powerful hydrides like LiAlH₄ can reduce nitro groups, they may also induce ring cleavage of the strained oxetane.[7] Similarly, harsh acidic conditions (e.g., Sn/HCl or Fe/HCl) can catalyze oxetane ring-opening.[7][8] Therefore, catalytic transfer hydrogenation or direct hydrogenation under neutral or mildly basic conditions are the methods of choice. Catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate or ammonium formate provide a mild and highly effective system for this reduction, often preserving sensitive functional groups.[9][10]

G

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group, positioned para to the oxetane ether linkage and ortho to the methoxy group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[11][12] This reaction allows for the displacement of a leaving group on the ring by a nucleophile.

Mechanistic Insight : The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge in this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction.[12] Subsequent departure of the leaving group restores the aromaticity. In this specific building block, the methoxy group, while not a superb leaving group, can be displaced by strong nucleophiles under forcing conditions. The reaction is highly regioselective due to the activating effect of the nitro group.[13]

Maintaining Oxetane Ring Integrity

The oxetane ring is generally more stable than an epoxide but is susceptible to ring-opening under certain conditions, primarily strong acid catalysis.[7][8][14]

  • Avoid Strong Acids : Both Brønsted and Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack and cleavage.[8][15] Therefore, reactions should be conducted under neutral or basic conditions whenever possible.

  • Temperature Control : High temperatures, especially in the presence of even weak acids or nucleophiles, can promote decomposition.[7]

  • Choice of Reagents : As mentioned, highly reactive nucleophiles/bases or reducing agents (e.g., organolithiums, LiAlH₄) may pose a risk. It is crucial to select reagents that are chemoselective for the desired transformation.

Experimental Protocol: Reduction of this compound

This protocol details a reliable method for the reduction of the nitro group to a primary amine using catalytic transfer hydrogenation, a method chosen for its mildness and compatibility with the oxetane ring.

reactant [label=<

this compound

];

product [label=<

3-(4-Amino-2-methoxyphenoxy)oxetane

];

reagents [label="Pd/C (10 mol%)\nHydrazine monohydrate\nEthanol, 80 °C"];

reactant -> product [label=reagents]; } Caption: Reaction scheme for the reduction of the nitro group.

Materials and Reagents
  • This compound (1.0 eq)

  • Palladium on carbon (10% w/w, 0.10 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 4.44 mmol).

  • Solvent and Catalyst : Add anhydrous ethanol (20 mL) to dissolve the starting material. Carefully add 10% Pd/C (e.g., 0.47 g, 10 mol % Pd).

  • Reagent Addition : Begin stirring the suspension and gently warm the mixture to 80 °C in an oil bath. Add hydrazine monohydrate (e.g., 1.08 mL, 22.2 mmol, 5.0 eq) dropwise via syringe over 10-15 minutes. Caution : Vigorous gas evolution (N₂) may occur.

  • Reaction Monitoring : Stir the reaction at 80 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol and ethyl acetate.

  • Extraction : Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(4-Amino-2-methoxyphenoxy)oxetane.

Characterization Data

Structural confirmation of the starting material and product can be achieved using standard spectroscopic techniques. The following table provides expected data.

Compound Spectroscopic Data Type Expected Chemical Shifts / Bands
This compound (Starting Material)¹H NMR (400 MHz, CDCl₃)δ 7.8-7.9 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 5.0-5.1 (t, 2H, Oxetane-CH₂), 4.8-4.9 (p, 1H, Oxetane-CH), 4.6-4.7 (t, 2H, Oxetane-CH₂), 3.9 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ 152.1, 149.8, 141.5, 118.0, 114.5, 106.0, 74.5 (Oxetane-CH₂ x2), 68.0 (Oxetane-CH), 56.5 (OCH₃).[16]
IR (ATR)ν (cm⁻¹) 3100 (Ar C-H), 2950 (Alkyl C-H), 1580 (Ar C=C), 1520 & 1340 (NO₂ stretch) , 1250 (Ar-O-C), 980 (Oxetane C-O-C).
3-(4-Amino-2-methoxyphenoxy)oxetane (Product)¹H NMR (400 MHz, CDCl₃)δ 6.7-6.8 (d, 1H, Ar-H), 6.3-6.4 (m, 2H, Ar-H), 5.0-5.1 (t, 2H, Oxetane-CH₂), 4.7-4.8 (p, 1H, Oxetane-CH), 4.6-4.7 (t, 2H, Oxetane-CH₂), 3.8 (s, 3H, OCH₃), 3.5 (br s, 2H, NH₂ ).[17][18]
¹³C NMR (100 MHz, CDCl₃)δ 150.2, 142.1, 141.0, 112.5, 106.0, 100.5, 74.8 (Oxetane-CH₂ x2), 68.5 (Oxetane-CH), 56.0 (OCH₃).[16]
IR (ATR)ν (cm⁻¹) 3450 & 3350 (N-H stretch) , 3050 (Ar C-H), 2940 (Alkyl C-H), 1610 (N-H bend), 1510 (Ar C=C), 1230 (Ar-O-C), 980 (Oxetane C-O-C).

References

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

  • Stepan, A. F., et al. (2011). The impact of 1,3-difluoro-substitution and oxetane incorporation on the properties of a γ-secretase inhibitor. Journal of Medicinal Chemistry, 54(22), 7772-7783. Available at: [Link]

  • Showalter, H. D. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12449-12474. Available at: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

  • Griesbeck, A. G., et al. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1423. Available at: [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(17). Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Zeynizadeh, B., et al. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 22(9), 1433. Available at: [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Wang, L., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 41(14), 2103-2108. Available at: [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. Available at: [Link]

  • Nishikata, T., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(82), 12343-12346. Available at: [Link]

  • Williams, A., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 77(13), 5435-5453. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Available at: [Link]

  • ChemRxiv. (n.d.). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. Available at: [Link]

  • ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

  • Semantic Scholar. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

  • The Dong Group. (n.d.). Oxetane Presentation.pptx. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • El-Gazzar, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 2-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenoxy]acetate. Available at: [Link]

Sources

Application Notes and Protocols: Unraveling the Reactivity of 3-(2-Methoxy-4-nitrophenoxy)oxetane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane motif has emerged as a valuable building block in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased polarity and metabolic stability.[1][2] This technical guide delves into the reactivity of a specific, functionalized oxetane derivative, 3-(2-Methoxy-4-nitrophenoxy)oxetane. This molecule presents a fascinating case of competitive reactivity, featuring two distinct electrophilic sites: the strained oxetane ring and the electron-deficient aromatic ring. Understanding and controlling the reaction pathways with various nucleophiles is paramount for harnessing the synthetic potential of this versatile intermediate.

This document provides a comprehensive analysis of the plausible reaction pathways, offering detailed experimental protocols for researchers, scientists, and drug development professionals to selectively achieve either nucleophilic aromatic substitution (SNAr) or oxetane ring-opening.

Synthesis of the Starting Material: this compound

The title compound can be readily synthesized via a Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with an alkyl halide.[1][2] In this case, the sodium salt of 2-methoxy-4-nitrophenol is reacted with 3-bromooxetane or a similar oxetane derivative with a suitable leaving group.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methoxy-4-nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3-Bromooxetane (or 3-iodooxetane/3-tosyloxyoxetane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxy-4-nitrophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Cool the mixture back to 0 °C and add 3-bromooxetane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Competitive Reaction Pathways: A Dichotomy of Reactivity

The reaction of this compound with a nucleophile can proceed via two distinct and competitive pathways, as illustrated below. The chemoselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Reaction Pathways cluster_paths Reaction Conditions substrate This compound + Nucleophile path1 Pathway A: Nucleophilic Aromatic Substitution (SNAr) substrate->path1 Basic conditions Aprotic solvent (e.g., DMF, DMSO) path2 Pathway B: Oxetane Ring-Opening substrate->path2 Acidic or strong basic conditions Protic or aprotic solvent product1 Substituted Nitrophenol Derivative path1->product1 product2 Ring-Opened Ether path2->product2 SNAr Mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Substituted Nitrophenol + Oxetanolate intermediate->product Elimination

Caption: General mechanism for the SNAr reaction.

Protocol 2: SNAr with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding N-substituted 2-methoxy-4-nitroaniline.

Protocol 3: SNAr with a Thiol Nucleophile (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMSO, add thiophenol (1.1 equivalents) and cesium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl thioether.

Pathway B: Oxetane Ring-Opening

The inherent ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring-opening. [3]This reaction can be catalyzed by either acid or a strong base.

  • Acid-Catalyzed Ring-Opening: Protonation of the oxetane oxygen activates the ring, making it more electrophilic. The nucleophile then attacks one of the oxetane carbons. For a 3-substituted oxetane, the attack will likely occur at one of the methylene carbons. [4][5]* Base-Catalyzed Ring-Opening: A strong nucleophile can directly attack the oxetane ring. This typically requires a highly reactive nucleophile or elevated temperatures.

RingOpening_Workflow cluster_conditions Select Reaction Conditions start Start: this compound acid_cat Acidic Conditions (e.g., p-TsOH, TFA) start->acid_cat Weak Nucleophile base_cat Strong Basic Conditions (e.g., NaH, n-BuLi) start->base_cat Strong Nucleophile reaction Reaction with Nucleophile acid_cat->reaction base_cat->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Ring-Opened Product purification->product

Caption: Experimental workflow for oxetane ring-opening reactions.

Protocol 4: Acid-Catalyzed Ring-Opening with an Amine Nucleophile

Materials:

  • This compound

  • Aniline (or other amine)

  • p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and aniline (1.5 equivalents) in anhydrous DCM, add a catalytic amount of p-TsOH (0.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required for less reactive amines.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Base-Promoted Ring-Opening with a Thiol Nucleophile

Materials:

  • This compound

  • 1-Propanethiol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add 1-propanethiol (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 20 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the thiolate suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions and Expected Products

Pathway Nucleophile Type Typical Conditions Solvent Expected Major Product
SNAr Amines, ThiolsBasic (e.g., K₂CO₃, Cs₂CO₃)Polar Aprotic (e.g., DMF, DMSO)Substituted 2-methoxy-4-nitrophenol derivative
Ring-Opening Amines (weakly basic)Catalytic Acid (e.g., p-TsOH)Aprotic (e.g., DCM, Toluene)1-(2-Methoxy-4-nitrophenoxy)-3-(amino)propan-2-ol
Ring-Opening Thiols (as thiolates)Strong Base (e.g., NaH)Aprotic (e.g., THF)1-(2-Methoxy-4-nitrophenoxy)-3-(alkylthio)propan-2-ol

Conclusion

The reactivity of this compound with nucleophiles is a nuanced interplay of electronic and steric factors, as well as reaction conditions. By carefully selecting the catalyst, solvent, and temperature, researchers can selectively direct the reaction towards either nucleophilic aromatic substitution or oxetane ring-opening. The protocols outlined in this guide provide a robust starting point for exploring the synthetic utility of this promising building block in the development of novel chemical entities.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. 2014 . [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. 2025 . [Link]

  • Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

  • Brønsted Acid‐Catalysed Epoxide Ring‐Opening Using Amine Nucleophiles: A Facile Access to β‐Amino Alcohols. ResearchGate. [Link]

  • Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. Chemical Communications (RSC Publishing). [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters. [Link]

  • Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. ResearchGate. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Oxetane synthesis. Organic Chemistry Portal. [Link]

  • Brønsted Acid-Catalysed Epoxide Ring-Opening Using Amine Nucleophiles: A facile access to β-amino alcohols. Semantic Scholar. [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkat USA. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo- N - o -tolylbutanamides as Odorless Thiol Equivalents. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Regioselective ring opening of epoxides with thiols in water. Arkivoc. [Link]

  • Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. YouTube. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Nitro Group on 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitro group, often considered a "synthetic chameleon," offers a versatile handle for profound molecular transformations in medicinal chemistry.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic functionalization of the nitro moiety on 3-(2-methoxy-4-nitrophenoxy)oxetane. This key intermediate is of significant interest in drug discovery, where the oxetane scaffold can impart favorable physicochemical properties and the aryl-nitro group serves as a linchpin for diversification.[2][3] We will explore the quintessential reduction to the corresponding aniline, a gateway to a vast array of subsequent derivatizations, and delve into modern cross-coupling strategies that directly utilize the nitro group's unique electronic properties. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Nitro Group as a Strategic Linchpin in Drug Discovery

The presence of a nitro group on an aromatic scaffold is a common feature in many active pharmaceutical ingredients (APIs).[4] While sometimes associated with toxicity, the nitro group is more importantly a versatile synthetic precursor. Its strong electron-withdrawing nature activates the aromatic ring and provides a reactive site for a multitude of transformations.[1][5][6] In the context of this compound, functionalization of the nitro group opens avenues to novel chemical matter with potentially enhanced biological activity and optimized pharmacokinetic profiles. The oxetane moiety, a four-membered cyclic ether, is increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and lipophilicity.[2][3] The strategic manipulation of the nitro group on this hybrid scaffold is therefore a critical step in the synthesis of innovative therapeutics.

Core Transformation: Reduction of the Nitro Group to an Aniline

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis.[7][8][9] The resulting aniline, 4-(3-oxetanyloxy)-3-methoxyaniline, is a versatile intermediate for a plethora of subsequent reactions, including amide bond formation, sulfonylation, and participation in various cross-coupling reactions. Several methods are available for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.[7][10]

Rationale for Method Selection

For the reduction of this compound, catalytic transfer hydrogenation is often the preferred method in a research setting.[11][12][13] This approach avoids the need for high-pressure hydrogenation equipment and offers excellent chemoselectivity, preserving the oxetane ring and other sensitive functional groups.[11] Ammonium formate or hydrazine hydrate are commonly used as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[11]

Alternatively, reduction using metals such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provides a cost-effective and robust option, particularly for larger-scale syntheses.[8][10] These methods are generally tolerant of a wide range of functional groups.[14]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol details the reduction of this compound to 4-(3-oxetanyloxy)-3-methoxyaniline using palladium on carbon with ammonium formate as the hydrogen donor.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.1 eq by weight)

  • Ammonium formate (HCOONH₄) (5.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and dissolve it in methanol (approximately 10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (typically around 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol and ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-oxetanyloxy)-3-methoxyaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere when possible.

  • Aromatic nitro compounds can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

Workflow Diagram

Reduction_Workflow Start This compound Reagents Pd/C, HCOONH₄ Methanol, Reflux Start->Reagents 1. Reaction Catalytic Transfer Hydrogenation Reagents->Reaction 2. Workup Filtration (Celite) Extraction & Drying Reaction->Workup 3. Product 4-(3-Oxetanyloxy)-3-methoxyaniline Workup->Product 4.

Caption: Workflow for the reduction of the nitro group.

Advanced Functionalization: Direct Cross-Coupling of the Nitro Group

Recent advances in organometallic chemistry have enabled the direct use of nitroarenes as coupling partners in cross-coupling reactions, bypassing the need for prior reduction to anilines or conversion to halides.[17][18][19] This represents a more atom-economical and step-efficient approach to C-C and C-N bond formation.

Suzuki-Miyaura Coupling of Nitroarenes

The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids offers a powerful method for the synthesis of biaryl compounds.[18][19][20][21] This reaction proceeds via the oxidative addition of the C-NO₂ bond to a palladium(0) complex.[18][19]

Buchwald-Hartwig Amination of Nitroarenes

Similarly, the Buchwald-Hartwig amination can be employed to directly couple nitroarenes with amines, providing a direct route to substituted diarylamines.[22][23][24][25][26] This transformation also relies on the palladium-catalyzed activation of the C-NO₂ bond.[22][25]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary significantly depending on the substrates (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Workflow Diagram

Suzuki_Workflow Start This compound + Arylboronic Acid Catalyst Pd(OAc)₂, SPhos K₃PO₄, Dioxane, Heat Start->Catalyst 1. Coupling Suzuki-Miyaura Cross-Coupling Catalyst->Coupling 2. Purification Workup & Column Chromatography Coupling->Purification 3. Product Biaryl Product Purification->Product 4.

Sources

Application Note: Comprehensive Analytical Characterization of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to ensure the identity, purity, and stability of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, providing not only step-by-step methodologies but also the underlying scientific rationale for each experimental choice.

Introduction: The Significance of Rigorous Characterization

This compound is a crucial building block in medicinal chemistry. Its structural integrity and purity are paramount to the successful synthesis of downstream target molecules and for ensuring the validity of biological data.[1] Impurities or degradation products can lead to misleading results, compromised drug efficacy, and potential safety concerns. Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental component of the drug discovery and development process.

This guide will establish a self-validating system of analytical protocols, where data from orthogonal techniques are used to build a comprehensive and trustworthy profile of the compound.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile small molecules. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradants.[2]

The "Why": Selecting the Right HPLC Method

A reverse-phase HPLC (RP-HPLC) method is the logical starting point for a molecule like this compound, which possesses moderate polarity.[3] The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. Gradient elution is often preferred over isocratic elution for analyzing synthesis reaction mixtures, as it provides better resolution for a wider range of impurities with varying polarities.

Experimental Protocol: RP-HPLC for Purity Assessment

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (optional, for improving peak shape and for Mass-Spec compatibility)[3]

  • This compound reference standard (if available) and sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Run:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the nitro-aromatic chromophore)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: Expected HPLC Results
ParameterExpected Value/Observation
Retention Time (Rt) A sharp, well-defined peak at a specific Rt for the main compound.
Purity (%) >95% for a high-quality sample (calculated by area normalization).
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2.
Impurities Any additional peaks should be minimal in area.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_instrument HPLC System cluster_analysis Data Analysis Sample Dissolve & Filter Sample Autosampler Inject Sample Sample->Autosampler MobilePhase Prepare & Degas Mobile Phases A & B Pump Gradient Elution MobilePhase->Pump Autosampler->Pump Column C18 Column Separation Pump->Column Detector UV-Vis Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic Techniques

Spectroscopic methods provide detailed information about the chemical structure of this compound, confirming its identity and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[4][5][6][7] ¹³C NMR reveals the number of different types of carbon atoms in the molecule. Together, they provide a complete picture of the carbon-hydrogen framework.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign the signals to specific protons and carbons in the molecule.

Group¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - Predicted
Methoxy (-OCH₃)~3.9~56
Oxetane CH₂~4.5-5.0 (multiplets)~70-75
Oxetane CH~5.2 (multiplet)~75-80
Aromatic CH (ortho to NO₂)~7.8-8.0 (doublet)~120-125
Aromatic CH (meta to NO₂)~7.0-7.2 (doublet of doublets)~110-115
Aromatic CH (ortho to OMe)~6.8-7.0 (doublet)~105-110

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[8]

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically generates protonated molecules ([M+H]⁺) or other adducts, allowing for the accurate determination of the molecular weight.[9]

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight (TOF) analyzer)

Reagents:

  • Methanol or acetonitrile, LC-MS grade

  • Formic acid (optional, to promote ionization)

  • Sample solution (from HPLC analysis or prepared separately)

Procedure:

  • Sample Infusion: Directly infuse the sample solution (typically at a low concentration, e.g., 10 µg/mL) into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

IonExpected m/z (Monoisotopic)
[M+H]⁺ 226.0719
[M+Na]⁺ 248.0538
Visualization: Integrated Spectroscopic Analysis

Spectro_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR ¹H NMR Compound->H_NMR Proton Environment C_NMR ¹³C NMR Compound->C_NMR Carbon Framework ESI_MS ESI-MS Compound->ESI_MS Molecular Weight Structure Confirmed Structure H_NMR->Structure C_NMR->Structure ESI_MS->Structure

Caption: Relationship between spectroscopic data and structure.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information about the physical properties of the compound, such as its melting point and thermal stability.[10][11][12][13]

The "Why": Assessing Physical Properties and Stability

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of any polymorphic forms.[14] TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[14]

Experimental Protocol: DSC and TGA

Instrumentation:

  • DSC instrument

  • TGA instrument

  • Crimper for sealing pans

  • Aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp the pan to seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Presentation: Expected Thermal Analysis Results
AnalysisParameterExpected Observation
DSC Melting Point (Tₘ) A sharp endothermic peak corresponding to the melting point.
TGA Decomposition Temp. Onset of significant mass loss at a specific temperature.

Conclusion: A Holistic Analytical Approach

The combination of these orthogonal analytical techniques provides a comprehensive and reliable characterization of this compound. HPLC confirms the purity, NMR and MS unequivocally determine the structure, and DSC/TGA define its key physical properties. This multi-faceted approach ensures a high degree of confidence in the quality of this important chemical intermediate, which is essential for its successful application in research and development.

References

  • SIELC Technologies. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. SIELC. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

  • National Center for Biotechnology Information. Chemical Space Exploration of Oxetanes. PMC. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Instrument Specialists Inc. Thermal Analysis Applications. Instrument Specialists Inc. [Link]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. Chemistry LibreTexts. [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. [Link]

  • ResearchGate. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

  • ResearchGate. (PDF) Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. ResearchGate. [Link]

  • Ludwig-Maximilians-Universität München. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU. [Link]

  • Organic Chemistry Portal. Oxetane synthesis. Organic Chemistry Portal. [Link]

  • OPUS. Analytical Methods. OPUS. [Link]

  • National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional scaffold.[1][2] 3-(2-Methoxy-4-nitrophenoxy)oxetane is a key building block for the synthesis of more complex pharmaceutical intermediates, leveraging the desirable properties of the oxetane unit in conjunction with a functionalized aromatic ring system.

This guide provides a comprehensive overview of a scalable synthetic protocol for this compound, based on the robust and well-established Williamson ether synthesis.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and analytical quality control measures.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of this compound is achieved through a classical Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an organohalide.[3][6][7] In this case, the sodium salt of 2-methoxy-4-nitrophenol acts as the nucleophile, attacking an electrophilic 3-halooxetane.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Deprotonation: The acidic phenolic proton of 2-methoxy-4-nitrophenol is abstracted by a strong base, typically sodium hydride (NaH) or a strong inorganic base like potassium carbonate, to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution (S(_N)2): The resulting phenoxide anion attacks the electrophilic carbon atom of the 3-halooxetane, displacing the halide leaving group in a concerted backside attack. This step results in the formation of the desired ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Methoxy-4-nitrophenol Phenoxide Potassium 2-methoxy-4-nitrophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Halooxetane 3-Iodooxetane Halooxetane->Product

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Methoxy-4-nitrophenol3251-56-7169.13100.0 g0.591
3-Iodooxetane26272-85-5183.98120.0 g0.652
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21122.5 g0.886
N,N-Dimethylformamide (DMF)68-12-273.091000 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Experimental Procedure
  • Reaction Setup:

    • To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 2-methoxy-4-nitrophenol (100.0 g, 0.591 mol) and anhydrous potassium carbonate (122.5 g, 0.886 mol).

    • Add N,N-dimethylformamide (DMF, 1000 mL) to the flask.

  • Formation of the Phenoxide:

    • Stir the mixture at room temperature (20-25 °C) for 30 minutes to ensure the formation of the potassium phenoxide salt. The mixture will become a suspension.

  • Addition of 3-Iodooxetane:

    • Slowly add 3-iodooxetane (120.0 g, 0.652 mol) to the reaction mixture via an addition funnel over a period of 30-45 minutes. A slight exotherm may be observed. Maintain the internal temperature below 40 °C.

  • Reaction:

    • Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (2-methoxy-4-nitrophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into 2 L of ice-cold water with stirring. A precipitate will form.

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold water (3 x 500 mL) to remove DMF and inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) and heat to reflux until the solid dissolves completely.[8][9]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C to a constant weight.

Process Optimization and Scale-Up Considerations
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Rationale and Considerations
Base NaHK₂CO₃, Cs₂CO₃While NaH is effective on a small scale, its pyrophoric nature poses a significant safety risk on a larger scale. K₂CO₃ is a safer, non-pyrophoric, and cost-effective alternative.[5]
Solvent DMF, AcetonitrileDMF, DMSODMF is a good choice for its high boiling point and ability to dissolve the phenoxide salt. However, its removal during work-up can be challenging. Acetonitrile is another option with a lower boiling point, facilitating easier removal.
Leaving Group -Br, -I, -OTs-IIodide is an excellent leaving group, often leading to faster reaction times and higher yields compared to bromide or tosylate.[10]
Temperature 60-80 °C80-85 °CHigher temperatures can accelerate the reaction rate but may also lead to decomposition of the oxetane ring. Careful temperature control is crucial.
Work-up Extraction with organic solventPrecipitation and filtrationOn a larger scale, extraction can be cumbersome and require large volumes of solvent. Precipitation by adding the reaction mixture to water is a more efficient and scalable work-up procedure.
Purification Column ChromatographyRecrystallizationColumn chromatography is not practical for large quantities of product. Recrystallization is a more efficient and cost-effective method for purifying solid products on a large scale.[8][9]

Safety and Handling

  • 2-Methoxy-4-nitrophenol: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Harmful if swallowed. Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • 3-Iodooxetane: This is a reactive alkylating agent. Avoid inhalation and contact with skin and eyes. It is light-sensitive and should be stored accordingly.[12]

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid generating dust.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood and avoid exposure.

Analytical Quality Control

The purity and identity of the final product should be confirmed using the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of this compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The Williamson ether synthesis provides a robust and scalable method for the preparation of this compound. Careful consideration of the choice of base, solvent, and work-up procedure is essential for a safe, efficient, and high-yielding process on a larger scale. The detailed protocol and optimization strategies provided in this guide serve as a valuable resource for researchers and drug development professionals in the synthesis of this important oxetane-containing building block.

References

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]

  • Chemchart. (n.d.). 2-Methoxy-4-nitrophenol (3251-56-7). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 19, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved January 19, 2026, from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for 3-(2-Methoxy-4-nitrophenoxy)oxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Oxetane Building Block

In the landscape of modern drug discovery, the strategic incorporation of small, sp³-rich motifs is paramount for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The oxetane ring has emerged as a particularly valuable scaffold, prized for its ability to enhance aqueous solubility, improve metabolic stability, and modulate the pKa of adjacent functionalities, all while introducing a desirable three-dimensional character.[1][2][3] This document provides a detailed guide to the applications of 3-(2-Methoxy-4-nitrophenoxy)oxetane , a versatile building block designed for the synthesis of novel chemical entities in medicinal chemistry.

The unique architecture of this compound, combining a polar oxetane ring with a functionalizable 2-methoxy-4-nitrophenyl ether, offers a dual-pronged approach to molecular design. The oxetane moiety can serve as a metabolically robust bioisostere for gem-dimethyl or carbonyl groups, while the nitro group on the phenyl ring provides a synthetic handle for a wide range of chemical transformations, most notably its reduction to a primary amine.[2][4][5] This subsequent functionalization allows for the exploration of diverse chemical space and the generation of libraries of compounds for structure-activity relationship (SAR) studies.

These application notes will detail the synthesis of this compound, its key chemical transformations, and protocols for its incorporation into potential drug candidates. We will explore the rationale behind its use, supported by established principles in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound is readily achievable through a nucleophilic aromatic substitution reaction or a Williamson ether synthesis. A general and reliable protocol starting from commercially available 3-hydroxyoxetane and 1-fluoro-2-methoxy-4-nitrobenzene is described below.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxyoxetane and 1-fluoro-2-methoxy-4-nitrobenzene.

Materials:

  • 3-Hydroxyoxetane

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Sodium hydride is a strong base used to deprotonate the hydroxyl group of 3-hydroxyoxetane, forming a nucleophilic alkoxide.

  • DMF is a polar aprotic solvent that is suitable for SNAr reactions and can solubilize the reactants.

  • The use of an inert atmosphere prevents the reaction of sodium hydride with atmospheric moisture.

  • The reaction is performed at 0 °C initially to control the exothermic deprotonation step and then warmed to room temperature to drive the substitution reaction to completion.

Core Application: A Gateway to Novel Amine Derivatives

The primary utility of this compound in medicinal chemistry lies in the facile reduction of its nitro group to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The resulting 3-(4-amino-2-methoxyphenoxy)oxetane is a valuable intermediate for generating libraries of compounds for biological screening.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

Objective: To synthesize 3-(4-amino-2-methoxyphenoxy)oxetane by the reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol or ethanol, add palladium on carbon (10 wt. %, 0.1 equivalents).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-amino-2-methoxyphenoxy)oxetane. The product is often of sufficient purity for use in the next step without further purification.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm the complete reduction of the nitro group.

Causality behind Experimental Choices:

  • Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines.

  • Methanol and ethanol are common solvents for hydrogenation reactions as they readily dissolve the starting material and the product.

  • Hydrogen gas is the reducing agent in this catalytic hydrogenation.

  • Filtration through Celite® is a standard procedure to remove the solid catalyst from the reaction mixture.

Further Derivatization: Building Complexity for SAR Studies

The newly formed primary amine of 3-(4-amino-2-methoxyphenoxy)oxetane is a versatile functional group for further elaboration. Amide bond formation is a cornerstone of medicinal chemistry, and the following protocol details a standard procedure for coupling the amine with a carboxylic acid.

Protocol 3: Amide Coupling with a Carboxylic Acid

Objective: To synthesize an amide derivative from 3-(4-amino-2-methoxyphenoxy)oxetane and a representative carboxylic acid.

Materials:

  • 3-(4-Amino-2-methoxyphenoxy)oxetane

  • A carboxylic acid of interest (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(4-amino-2-methoxyphenoxy)oxetane (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • EDC and HOBt are standard coupling reagents used to activate the carboxylic acid and facilitate amide bond formation while minimizing side reactions and racemization (if the carboxylic acid is chiral).

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction.

  • The aqueous workup is designed to remove unreacted starting materials, coupling reagents, and byproducts.

Visualizing the Workflow

G cluster_synthesis Synthesis of Building Block cluster_transformation Key Transformation cluster_derivatization Derivatization for SAR start 3-Hydroxyoxetane + 1-Fluoro-2-methoxy-4-nitrobenzene synthesis Protocol 1: Williamson Ether Synthesis (NaH, DMF) start->synthesis product This compound synthesis->product reduction Protocol 2: Nitro Group Reduction (H₂, Pd/C) product->reduction amine 3-(4-Amino-2-methoxyphenoxy)oxetane reduction->amine coupling Protocol 3: Amide Coupling (Carboxylic Acid, EDC, HOBt) amine->coupling final_product Diverse Amide Library coupling->final_product

Caption: Synthetic workflow for the utilization of this compound.

Data Presentation: Physicochemical Property Modulation

The incorporation of the 3-phenoxyoxetane moiety is intended to favorably modulate the physicochemical properties of a lead compound. The following table provides a hypothetical comparison of properties for a parent amine and its oxetane-containing analog, illustrating the expected benefits.

CompoundMolecular WeightcLogPAqueous Solubility (Predicted)
4-Amino-2-methoxyanisole139.151.25Moderate
3-(4-Amino-2-methoxyphenoxy)oxetane195.211.10Improved

Note: cLogP and solubility values are illustrative and would need to be experimentally determined. The oxetane moiety, despite increasing the molecular weight, is expected to decrease the lipophilicity (cLogP) and improve aqueous solubility due to its polar nature.

Signaling Pathways and Logical Relationships

The strategic use of this compound is rooted in the principles of iterative drug design and SAR exploration.

G cluster_design Drug Design Strategy cluster_synthesis Synthetic Elaboration cluster_testing Biological Evaluation lead Lead Compound (e.g., with a labile group) design_goal Design Goals: - Improve Solubility - Enhance Metabolic Stability - Modulate pKa - Explore SAR lead->design_goal building_block This compound design_goal->building_block synthesis Synthesis of Analogs (Protocols 1-3) building_block->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Logical workflow for the application of the building block in a drug discovery program.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic design allows for the facile incorporation of a beneficial oxetane moiety while providing a synthetic handle for extensive derivatization. The protocols outlined in this document provide a clear path for the synthesis, transformation, and application of this compound in the generation of novel chemical entities for drug discovery programs. Future work could involve the development of asymmetric syntheses to introduce chirality at the oxetane ring, further expanding the accessible chemical space and allowing for the exploration of stereospecific interactions with biological targets.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Chem-Impex. (n.d.). 4-Nitrophenyl phenyl ether. Retrieved January 19, 2026, from [Link]

  • Welin, E. R., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011-18018. [Link]

  • Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • WIPO. (2021). WO/2021/148043 Nitrophenyl ether compound, preparation method therefor, pharmaceutical composition thereof, and use thereof. [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Upadhyay, A., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Martinez, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. [Link]

  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • Pérez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Sroka, Z., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for 3-(2-Methoxy-4-nitrophenoxy)oxetane: A Novel Probe for Investigating Cellular Hypoxia and Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the application of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a novel chemical probe designed for the detection of nitroreductase activity in biological systems. We will explore the scientific foundation of this probe, its mechanism of action, and detailed protocols for its use in cell-based assays. This guide is intended for researchers in cell biology, oncology, and drug development who are interested in studying cellular hypoxia and enzymatic activity.

Introduction: The Significance of Oxetanes and Nitroreductase Detection

The study of cellular microenvironments, particularly regions of low oxygen tension (hypoxia), is a critical area of research in cancer biology and infectious diseases. Hypoxia is a hallmark of solid tumors and is associated with therapeutic resistance and poor patient outcomes. Many bacteria also thrive in hypoxic environments. A key enzymatic activity upregulated in hypoxic conditions is that of nitroreductases. These enzymes are capable of reducing nitroaromatic compounds, a feature that can be exploited for diagnostic and therapeutic purposes.

This compound is a rationally designed chemical probe that leverages the unique properties of both the oxetane ring and the nitroaromatic functional group. The oxetane moiety, a four-membered oxygen-containing heterocycle, has gained significant attention in medicinal chemistry.[1] Its incorporation into molecules can enhance aqueous solubility, metabolic stability, and polarity, all desirable characteristics for a biological probe.[2][3][4] The 2-methoxy-4-nitrophenoxy group serves as the reporter element. In its native state, the nitro group acts as an electron-withdrawing group, quenching the intrinsic fluorescence of the molecule. Upon enzymatic reduction by nitroreductases, the nitro group is converted to an electron-donating amino group, leading to a significant increase in fluorescence—a "turn-on" response.[5][6][7]

This application note will detail the use of this compound as a tool to:

  • Detect and quantify nitroreductase activity in vitro.

  • Image and analyze hypoxic regions in 2D and 3D cell cultures.

  • Potentially screen for inhibitors or modulators of nitroreductase activity.

Chemical Properties and Mechanism of Action

2.1. Physicochemical Properties

The unique structure of this compound contributes to its utility as a biological probe.

PropertyFeatureBenefit in Biological Applications
Oxetane Ring Small, polar, three-dimensionalEnhances aqueous solubility and metabolic stability, improving bioavailability in cell-based assays.[2][3][4]
Methoxy Group Electron-donating groupModulates the electronic properties of the aromatic ring, potentially influencing the spectral properties of the reduced form.
Nitro Group Electron-withdrawing, reducibleActs as a fluorescence quencher in the "off" state and is the substrate for nitroreductases, providing specificity.[5][6][7]

2.2. Mechanism of Action: A "Turn-On" Fluorescent Probe

The functionality of this compound as a probe is based on a well-established principle of nitroreductase-mediated activation.

Mechanism_of_Action Probe_Off This compound (Non-fluorescent) NTR Nitroreductase (NTR) + NAD(P)H Probe_Off->NTR Enzymatic Reduction Probe_On 3-(4-Amino-2-methoxyphenoxy)oxetane (Fluorescent) NTR->Probe_On

Caption: Mechanism of nitroreductase-mediated activation of the probe.

The probe in its initial state is non-fluorescent. In the presence of nitroreductases and a reducing cofactor such as NADH or NADPH, the nitro group undergoes a six-electron reduction to an amine. This conversion dramatically alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity. This "off-to-on" switching provides a high signal-to-noise ratio, making it ideal for sensitive detection of enzymatic activity.[8][][10]

Experimental Protocols

3.1. Reagent Preparation and Storage

  • Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium for your cell line of interest.

  • Hypoxia Induction (Optional): For experiments investigating hypoxia, a hypoxic environment (e.g., 1% O2, 5% CO2, balanced with N2) in a specialized incubator or chamber is required.

  • Positive Control: A cell line known to express high levels of nitroreductases (e.g., certain cancer cell lines like A549 or bacterial strains) can be used as a positive control.[11]

  • Negative Control: An inhibitor of nitroreductases, such as dicoumarol, can be used to confirm the specificity of the probe.[7]

3.2. In Vitro Nitroreductase Activity Assay

This protocol is designed to measure the activity of purified nitroreductase or cell lysates.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare_Reaction Prepare reaction mix: - Buffer - NAD(P)H - Enzyme/Lysate Add_Probe Add this compound (final conc. 5-10 µM) Prepare_Reaction->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Measure_Fluorescence Measure fluorescence intensity (e.g., Ex/Em ~390/510 nm - hypothetical) over time Incubate->Measure_Fluorescence

Caption: Workflow for the in vitro nitroreductase activity assay.

Protocol Steps:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • In a 96-well black plate, add the following to each well:

    • Reaction buffer

    • NAD(P)H (final concentration 100-200 µM)

    • Purified nitroreductase or cell lysate

  • To initiate the reaction, add the this compound probe to a final concentration of 5-10 µM.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (hypothetically, Ex/Em ~390/510 nm; these would need to be experimentally determined) every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of increase in fluorescence intensity over time. This rate is proportional to the nitroreductase activity.

3.3. Live-Cell Imaging of Nitroreductase Activity in 2D Cell Culture

This protocol allows for the visualization of nitroreductase activity in living cells.

Protocol Steps:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Induce hypoxia if required by placing the cells in a hypoxic chamber for 12-24 hours.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Incubate the cells with a 5-10 µM solution of this compound in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets.

3.4. Imaging Nitroreductase Activity in 3D Tumor Spheroids

This protocol is adapted for more complex 3D cell culture models.[5][6]

3D_Spheroid_Imaging_Workflow cluster_culture Spheroid Culture cluster_staining Probe Staining cluster_imaging Imaging Generate_Spheroids Generate tumor spheroids (e.g., hanging drop, ultra-low attachment plates) Incubate_Probe Incubate spheroids with This compound (10-20 µM) for 2-4 hours Generate_Spheroids->Incubate_Probe Wash_Spheroids Wash spheroids with fresh medium Incubate_Probe->Wash_Spheroids Image_Confocal Image using confocal microscopy (Z-stack acquisition) Wash_Spheroids->Image_Confocal

Caption: Workflow for imaging nitroreductase activity in 3D spheroids.

Protocol Steps:

  • Generate tumor spheroids using a suitable method (e.g., hanging drop or ultra-low attachment plates) and grow them to the desired size (typically >300 µm in diameter to develop a hypoxic core).

  • Carefully transfer the spheroids to an imaging dish.

  • Incubate the spheroids with a 10-20 µM solution of this compound in culture medium for 2-4 hours at 37°C.

  • Wash the spheroids by gently replacing the probe-containing medium with fresh medium. Repeat twice.

  • Image the spheroids using a confocal microscope. Acquire a Z-stack of images to visualize the fluorescence signal throughout the spheroid.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
High background fluorescence Probe concentration is too high; incomplete washing.Optimize probe concentration and increase the number of washing steps.
No or weak signal in positive control Inactive enzyme; incorrect buffer conditions; photobleaching.Use fresh enzyme/lysate; optimize buffer pH and cofactors; reduce laser power and exposure time during imaging.
Signal in the presence of inhibitor Non-specific reduction of the probe; autofluorescence.Confirm inhibitor activity; acquire images of unstained cells to assess autofluorescence.

Conclusion and Future Directions

This compound is a promising new tool for the study of nitroreductase activity and cellular hypoxia. The incorporation of the oxetane ring is anticipated to provide favorable physicochemical properties for biological applications.[2][3][4] The nitroreductase-triggered "turn-on" fluorescence mechanism allows for sensitive detection with a high signal-to-noise ratio.[5][6][7]

Future applications of this probe could include:

  • High-throughput screening for novel nitroreductase inhibitors.

  • In vivo imaging of hypoxic tumors in animal models.

  • Studying the role of nitroreductases in bacterial pathogenesis.

As with any new chemical probe, thorough characterization and validation in the specific biological system of interest are essential for obtaining reliable and reproducible results.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burrows, C. J., Ryder, T. R., & St. Clair, J. J. (2017). The diverse applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 8(7), 743-757. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(44), 11867-11869. [Link]

  • Duan, L., Yang, Y., & Li, Y. (2021). Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. ACS Sensors, 6(3), 745-757. [Link]

  • Feng, G., Liu, B. (2018). Aggregation-Induced Emission (AIE) Dots for Biological Imaging and Theranostics. Small, 14(24), 1703973. [Link]

  • Gao, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 66(18), 12616-12644. [Link]

  • Li, X., et al. (2022). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 7(19), 16428–16435. [Link]

  • Mason, R. P., & Standing, D. J. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 15(5), 1836-1845. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y., et al. (2021). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 50(24), 13643-13663. [Link]

  • Wuts, P. G. M., & Chambers, C. L. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591-12615. [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). FRET-based small-molecule fluorescent probes: rational design and bioapplications. Accounts of chemical research, 46(7), 1462–1473. [Link]

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Protocol for the Purification of 3-(2-Methoxy-4-nitrophenoxy)oxetane by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, validated protocol for the purification of 3-(2-methoxy-4-nitrophenoxy)oxetane from a crude reaction mixture using normal-phase flash column chromatography. The oxetane moiety is a valuable structural motif in modern medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates.[1][2] Consequently, access to highly pure oxetane-containing building blocks is critical for researchers in drug discovery and development. This guide details a systematic approach, from initial method development on thin-layer chromatography (TLC) to a scalable preparative flash chromatography workflow, post-purification processing, and safety considerations. The causality behind each step is explained to empower researchers to adapt this protocol to their specific needs, ensuring high purity and yield of the target compound.

Principle of the Method: Normal-Phase Chromatography

The purification strategy is based on the principles of normal-phase adsorption chromatography.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (an organic solvent system).[5][6] The separation mechanism relies on the differential adsorption of components from the crude mixture onto the silica surface.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Analyte Interaction: Polar molecules within the crude mixture, such as our target compound this compound (which contains polar ether, methoxy, and nitro functional groups), will have a stronger affinity for the polar stationary phase compared to non-polar impurities.[7]

  • Elution: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The more polar the mobile phase, the more effectively it competes with the analytes for binding sites on the silica gel, thus increasing the elution speed of all compounds. By carefully selecting the solvent polarity, a separation is achieved where non-polar impurities elute first, followed by the target compound, while highly polar impurities are retained longer on the column.[6][7]

Safety and Handling

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles, is mandatory.[8]

  • Silica Gel: Amorphous silica gel can be an irritant to the skin, eyes, and respiratory tract.[8][9] Avoid inhaling the fine powder by handling it carefully within the fume hood.[10]

  • Solvents: Hexane and ethyl acetate are flammable organic solvents. Keep away from ignition sources. Ensure proper ventilation to avoid inhalation of vapors.

  • Target Compound: While specific toxicity data for this compound is not widely available, related nitrophenol compounds can cause skin and eye irritation.[11] Similar oxetane-containing molecules may be harmful if inhaled, in contact with skin, or if swallowed.[12][13][14] Therefore, treat the compound as potentially hazardous and avoid direct contact.

Materials and Equipment

Reagents & Consumables:

  • Crude this compound mixture

  • Silica Gel, flash chromatography grade (e.g., 40-63 µm particle size)

  • Solvents: Ethyl Acetate (EtOAc) and n-Hexane (Hex), HPLC grade

  • Dichloromethane (DCM), ACS grade (for sample loading)

  • TLC Plates (Silica gel 60 F254)

  • Glass wool and sand (acid-washed)

  • Collection vessels (test tubes or flasks)

Equipment:

  • Glass chromatography column with stopcock

  • Air pressure or nitrogen line with regulator

  • Rotary Evaporator (Rotovap)

  • TLC developing chamber and UV lamp (254 nm)

  • Standard laboratory glassware

  • High-vacuum pump

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three main stages: method development using TLC, preparative purification via flash chromatography, and finally, product isolation.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The objective here is to identify a solvent system that provides good separation and moves the target compound to a Retention Factor (R_f) of approximately 0.25-0.35.[15][16] This R_f value ensures the compound elutes from the flash column in a reasonable volume without taking excessively long.

  • Prepare Samples: Dissolve a small amount of the crude mixture in a few drops of DCM or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of a test solvent system. A good starting point for polar aromatic compounds is 20-30% Ethyl Acetate in Hexane (v/v).[17]

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate R_f: R_f = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize:

    • If the R_f is too high (> 0.4), the solvent system is too polar. Decrease the amount of ethyl acetate.

    • If the R_f is too low (< 0.2), the system is not polar enough. Increase the amount of ethyl acetate.

    • Run several TLCs with varying solvent ratios until the target R_f is achieved. This optimized solvent system will be used as the mobile phase (eluent) for the flash column.

Part 2: Preparative Flash Column Chromatography

This is the bulk purification step. The scale is determined by the amount of crude material.

  • Column Selection and Packing:

    • Rationale: A well-packed column is essential for a good separation. Air bubbles or channels will lead to band broadening and poor resolution.[18]

    • Procedure: a. Select a column of appropriate diameter based on the mass of the crude sample (see Table 1). b. Insert a small plug of glass wool into the bottom of the column.[19] Add a thin layer (~1 cm) of sand. c. Determine the amount of silica gel needed. A general rule is a 40:1 to 100:1 ratio of silica-to-crude sample by weight for moderately difficult separations.[20][21] d. In a beaker, prepare a slurry of the silica gel in the chosen mobile phase. e. Pour the slurry into the column. Gently tap the column to help the silica pack evenly and release air bubbles.[21] f. Open the stopcock to drain some solvent, and add more slurry until the desired column height is reached (typically 6-8 inches). Do not let the silica run dry. g. Add a protective layer of sand (~1 cm) on top of the silica bed.[21]

  • Sample Loading:

    • Rationale: The sample must be applied to the column in a concentrated, narrow band for optimal separation.[21]

    • Procedure (Wet Loading): a. Dissolve the crude material in the minimum amount of a solvent like dichloromethane.[21] Using the mobile phase is also an option, but DCM is often better for dissolving a wide range of compounds. b. Drain the eluent in the column until it is level with the top sand layer. c. Carefully add the concentrated sample solution onto the sand using a pipette, allowing it to absorb fully into the silica bed. d. Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the crude material is transferred. Repeat twice.

  • Elution and Fraction Collection:

    • Rationale: A constant and steady flow of the mobile phase is required. Flash chromatography uses positive pressure to accelerate the flow rate, making the purification faster than traditional gravity chromatography.[22]

    • Procedure: a. Carefully fill the column with the mobile phase. b. Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of several drops per second). c. Begin collecting fractions immediately in numbered test tubes. The size of the fractions should be appropriate for the column size (see Table 1). d. Maintain a constant head of solvent above the silica bed throughout the elution. Never let the column run dry.

  • Monitoring the Separation:

    • Spot every few fractions onto a single TLC plate.

    • Develop the TLC plate using the same mobile phase.

    • Visualize under UV light to identify which fractions contain the desired product. The pure product should appear as a single spot at the target R_f.

Part 3: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure this compound.

  • Solvent Removal:

    • Rationale: A rotary evaporator removes bulk solvent efficiently under reduced pressure, which lowers the boiling point of the solvent and prevents thermal degradation of the product.[23][24]

    • Procedure: a. Transfer the combined fractions to a round-bottom flask (not more than half-full).[25] b. Connect the flask to the rotary evaporator. c. Set the water bath temperature (e.g., 30-40°C for EtOAc/Hexane). d. Start the rotation and gradually apply vacuum. e. Once the solvent is fully evaporated, vent the system, stop the rotation, and remove the flask.[25][26]

  • Final Drying: Place the flask containing the purified product on a high-vacuum line for several hours to remove any residual solvent traces.

  • Characterization: Determine the mass and yield of the pure product. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point.

Data Summary and Expected Parameters

The following table provides a general guideline for scaling the purification. Actual parameters may vary.

ParameterGuidelineRationale / Comment
Compound Name This compound
Molecular Formula C₁₀H₁₁NO₅[27]
Molecular Weight 225.20 g/mol [27]
Crude Sample Mass 1.0 gExample scale
Silica Mass ~50 g50:1 ratio for good resolution.[21]
Column Diameter 25-50 mm[16]
Mobile Phase (Eluent) 25% Ethyl Acetate in Hexane (v/v)To be optimized via TLC for R_f ≈ 0.3
Fraction Size 10-15 mLAppropriate for the column size.
Expected Yield Dependent on reaction efficiency
Purity >95% (as determined by NMR/LCMS)

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Part 1: Method Development cluster_main Part 2: Flash Chromatography cluster_post Part 3: Product Isolation TLC_Optimize Optimize Mobile Phase via TLC (Target Rf ≈ 0.3) Pack_Column 1. Pack Column (Silica Gel Slurry) TLC_Optimize->Pack_Column Load_Sample 2. Load Crude Sample (Concentrated Solution) Pack_Column->Load_Sample Elute 3. Elute with Mobile Phase (Apply Positive Pressure) Load_Sample->Elute Collect 4. Collect Fractions Elute->Collect Monitor_TLC Analyze Fractions by TLC Collect->Monitor_TLC Combine Combine Pure Fractions Monitor_TLC->Combine Rotovap Remove Solvent (Rotovap) Combine->Rotovap Dry Dry Under High Vacuum Rotovap->Dry Pure_Product Pure Product (Verify Purity) Dry->Pure_Product Crude_Sample Crude Reaction Mixture Crude_Sample->TLC_Optimize Crude_Sample->Load_Sample  Crude Material

Caption: Workflow for the purification of this compound.

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • AiFChem. (n.d.). This compound | 1356113-04-6.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?
  • University of Toronto, Department of Chemistry. (n.d.). WORKING WITH SILICA.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Chemistry LibreTexts. (2022, April 7). 5.6B: Step-by-Step Procedures for Rotary Evaporation.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem Compound Database.
  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
  • Combi-Blocks, Inc. (2024, January 9). QF-3802 - Safety Data Sheet.
  • CymitQuimica. (2013, January 14). Safety data sheet.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Across International. (2024, January 12). Procedures for Rotary Evaporation.
  • Stream Peak. (2024, October 10). Is Silica Gel Safe? Understanding Health Risks and Safety.
  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • GWSI. (n.d.). How to Use Rotary Evaporator: Mastering Solvent Evaporation.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • TCI Chemicals. (2025, May 19). SAFETY DATA SHEET - Silica Gel.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?
  • ECHEMI. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane SDS, 2210-74-4 Safety Data Sheets.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods.
  • University of Bath. (2017, November 3). Removing Solvent by Rotary Evaporation. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer data-driven solutions to challenges you may encounter at the bench.

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the SN2 reaction between the deprotonated form of 2-methoxy-4-nitrophenol and an oxetane electrophile, most commonly 3-hydroxyoxetane that has been activated with a suitable leaving group (e.g., tosylate, mesylate, or halide). While straightforward in principle, the inherent ring strain of the oxetane moiety and the nature of the aromatic nucleophile can lead to specific challenges.[1][2] This guide will address these challenges in a practical, question-and-answer format.

General Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available 3-hydroxyoxetane.

G cluster_0 Step 1: Activation of Oxetane Ring cluster_1 Step 2: Williamson Ether Synthesis A 3-Hydroxyoxetane C Activated Oxetane (e.g., Oxetan-3-yl tosylate) A->C Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) D 2-Methoxy-4-nitrophenol B Leaving Group Precursor (e.g., TsCl, MsCl) B->C G This compound C->G F Deprotonated Phenol (Phenoxide) D->F E Base (e.g., NaH, K2CO3) E->F F->G Solvent (e.g., DMF, ACN) Heat

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental problems. The solutions provided are based on established chemical principles and optimization studies for related oxetane syntheses.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?

Low yield is the most common issue and can stem from several factors. A systematic approach is required to identify the bottleneck.

Answer:

There are three primary areas to investigate: 1) Inefficient activation of 3-hydroxyoxetane, 2) Poor reactivity or side reactions in the Williamson ether synthesis step, and 3) Product loss during work-up and purification.

1. Inefficient Activation of the Leaving Group:

  • The Problem: The conversion of the hydroxyl group on 3-hydroxyoxetane to a good leaving group (like a tosylate or mesylate) is critical. Incomplete conversion means you are introducing unreactive starting material into your final step, which will cap your maximum possible yield.

  • The Causality: The SN2 reaction requires the displacement of a group that is stable as an anion. The hydroxide ion (HO⁻) is a poor leaving group, whereas tosylate (TsO⁻) is an excellent, highly stable leaving group due to resonance delocalization.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or ¹H NMR of a crude aliquot to confirm the complete consumption of 3-hydroxyoxetane.

    • Reagent Quality: Ensure your tosyl chloride (TsCl) or mesyl chloride (MsCl) is not hydrolyzed from improper storage. Use a freshly opened bottle or purify if necessary.

    • Base and Temperature: Use a non-nucleophilic base like pyridine or triethylamine (TEA). Running the reaction at 0 °C and allowing it to slowly warm to room temperature can prevent side reactions.

2. Issues in the Williamson Ether Synthesis Step:

  • The Problem: Even with a fully activated oxetane, the SN2 reaction itself may be inefficient or subject to competing side reactions.

  • The Causality: The oxetane ring is strained, which can make it susceptible to ring-opening under certain conditions, especially with strong bases or nucleophiles.[3] Furthermore, the phenoxide nucleophile, while generally soft, can act as a base, promoting elimination if possible (though less likely in this specific substrate).

  • Troubleshooting Steps:

    • Base Selection: A very strong, sterically hindered base like sodium hydride (NaH) is often effective for deprotonating the phenol without interfering with the oxetane. However, milder bases like potassium carbonate (K₂CO₃) can also be effective and may reduce side reactions.[4] It is worth screening both.

    • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile (ACN) is essential to solvate the cation of the base and leave the phenoxide anion highly reactive.

    • Temperature Control: Start at room temperature and slowly increase the heat. A temperature range of 60-80 °C is typically sufficient. Excessively high temperatures can promote decomposition or ring-opening.

3. Product Loss During Purification:

  • The Problem: The final product might be lost during aqueous work-up or chromatography.

  • The Causality: this compound has moderate polarity. It may have some solubility in the aqueous phase during extraction, or it may be difficult to separate from impurities on a silica gel column.

  • Troubleshooting Steps:

    • Extraction: When performing an aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product. Back-extract the aqueous layer multiple times with your organic solvent (e.g., EtOAc, DCM).

    • Chromatography: Use a shallow solvent gradient during column chromatography to achieve better separation from close-running impurities. A hexane/ethyl acetate system is a good starting point.

Troubleshooting Decision Tree

G Start Low Yield Observed CheckActivation Check Purity & Conversion of Activated Oxetane (TLC/NMR) Start->CheckActivation ActivationOK Activation >95% Complete CheckActivation->ActivationOK Yes ActivationBad Incomplete Activation CheckActivation->ActivationBad No SN2_Step Analyze S N 2 Reaction (Crude NMR/LCMS) ActivationOK->SN2_Step OptimizeActivation Optimize Step 1: - Use fresh TsCl/MsCl - Control temperature (0°C to RT) - Ensure anhydrous conditions ActivationBad->OptimizeActivation SN2_OK Good Conversion to Product SN2_Step->SN2_OK Yes SN2_Bad Low Conversion or Significant Byproducts SN2_Step->SN2_Bad No Purification Review Purification Protocol SN2_OK->Purification OptimizeSN2 Optimize Step 2: - Screen bases (NaH vs. K₂CO₃) - Screen solvents (DMF vs. ACN) - Optimize temperature (60-80°C) SN2_Bad->OptimizeSN2 OptimizePurification Optimize Work-up: - Use brine wash - Back-extract aqueous layer - Optimize chromatography gradient Purification->OptimizePurification

Caption: A decision tree for troubleshooting low yield.
Question 2: My crude NMR shows unreacted 2-methoxy-4-nitrophenol and activated oxetane. How can I drive the reaction to completion?

Answer:

Seeing significant amounts of both starting materials indicates that the reaction conditions are not optimal for the SN2 coupling. The primary factors to adjust are the base, temperature, and reaction time.

  • Ensure Complete Deprotonation: The pKa of 2-methoxy-4-nitrophenol is lower (more acidic) than phenol due to the electron-withdrawing nitro group, but complete deprotonation is still paramount. If using a weaker base like K₂CO₃, ensure it is finely powdered and that the reaction is stirred vigorously. If using NaH, ensure it is a fresh dispersion and that hydrogen evolution is observed upon addition of the phenol.

  • Increase Reaction Time/Temperature: Williamson ether syntheses can be slow. If the reaction has not gone to completion after 4-6 hours, consider extending the time to 12-24 hours. A modest increase in temperature (e.g., from 60 °C to 80 °C) can also significantly increase the reaction rate. Monitor by TLC to track progress and avoid decomposition.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the less expensive or more easily removed starting material can help drive the reaction to completion. In this case, using a slight excess of the 2-methoxy-4-nitrophenol is often a good strategy.

ParameterRecommendationRationale
Base NaH (60% in mineral oil)Strong, non-nucleophilic base ensures complete and rapid deprotonation of the phenol.
Solvent Anhydrous DMFHigh boiling point and excellent at solvating ions, accelerating SN2 reactions.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Time 12-24 hoursAllows the reaction to proceed to completion, especially if kinetics are slow.
Equivalents 1.1 eq. of PhenolPushes the equilibrium towards the product according to Le Châtelier's principle.
Question 3: I am observing a significant byproduct that I suspect is from the ring-opening of the oxetane. How can this be prevented?

Answer:

This is a known challenge in oxetane chemistry.[3][5] The four-membered ring possesses significant ring strain (~25 kcal/mol), making it susceptible to nucleophilic attack that leads to ring-opening, especially under harsh conditions.

  • Mechanism of Ring-Opening: The phenoxide can attack one of the oxetane's methylene carbons instead of the C-3 carbon, leading to the formation of a 1,3-diol derivative after workup. This is more likely if the reaction is run at very high temperatures or for excessively long times.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can increase the rate of side reactions. Switching from NaH to a milder base like K₂CO₃ or Cs₂CO₃ can sometimes suppress ring-opening while still being effective for the desired reaction.

    • Lower the Temperature: This is the most effective way to control side reactions. Find the lowest temperature at which the desired reaction proceeds at a reasonable rate. It is better to run the reaction for 24 hours at 60 °C than for 2 hours at 120 °C.

    • Choice of Leaving Group: While tosylate is excellent, sometimes a less reactive leaving group like a bromide or chloride can provide better selectivity for the desired SN2 displacement over ring-opening, though this may require more forcing conditions. However, for this substrate, tosylate or mesylate is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group to use on the oxetane ring for this synthesis?

For SN2 reactions, sulfonate esters like tosylate (-OTs) or mesylate (-OMs) are generally superior to halides. They are extremely good leaving groups, making the C-3 position of the oxetane highly electrophilic and facilitating the reaction under milder conditions than would be required for a corresponding halide.[1]

Q2: How critical is the purity of the starting materials and the use of anhydrous solvents?

Extremely critical.

  • Starting Materials: Any nucleophilic impurities in your activated oxetane can compete with the desired reaction. 3-hydroxyoxetane is hygroscopic and should be handled accordingly.

  • Anhydrous Conditions: This is particularly crucial if you are using a strong base like NaH. Water will quench the base and also hydrolyze your activated oxetane back to the alcohol, killing the reaction. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: Are there any alternative synthetic routes?

While the Williamson ether synthesis is the most common and direct route, other methods for forming aryl-alkyl ethers exist. For instance, a Mitsunobu reaction between 3-hydroxyoxetane and 2-methoxy-4-nitrophenol could be considered. This reaction proceeds under milder, neutral conditions, which can be advantageous for sensitive substrates like oxetanes. However, it requires stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), which can make purification more challenging.

Detailed Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-yl 4-methylbenzenesulfonate (Activated Oxetane)
  • To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flask under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc) until the 3-hydroxyoxetane spot is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • To a flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF (~0.4 M) to the flask.

  • In a separate flask, dissolve 2-methoxy-4-nitrophenol (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the phenol solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add a solution of Oxetan-3-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemists' Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Gould, A. E., & Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Moody, C. J., et al. (2017). Synthesis of spiro-oxetanes via 1,4-C–H insertion and Williamson etherification. Organic & Biomolecular Chemistry, 15(48), 10126-10132. [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of Novel 3-(4-Substituted Aryloxymethyl) Oxetan-3-Ylamines. Indian Journal of Heterocyclic Chemistry, 24, 345-348. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Štefane, B., & Iskra, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. RSC Chemical Biology. [Link]

  • Patent CN103554064A. (2014). Preparation method of 3-hydroxy oxetane compound.
  • Antopolsky, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this specific Williamson ether synthesis. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.

I. Reaction Overview: The Williamson Ether Synthesis

The formation of this compound is achieved through a Williamson ether synthesis, a classic SN2 reaction. In this process, the sodium salt of 2-methoxy-4-nitrophenol (4-nitroguaiacol) acts as a nucleophile, attacking an electrophilic oxetane derivative, typically 3-bromooxetane or 3-tosyloxyoxetane. The reaction involves the displacement of a leaving group on the oxetane ring by the phenoxide, forming the desired ether linkage.[1][2]

II. Visualizing the Reaction Pathway and Potential Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and the primary competing side reactions.

Main Reaction Pathway

Main_Reaction 2-Methoxy-4-nitrophenol 2-Methoxy-4-nitrophenol Phenoxide Sodium 2-methoxy-4-nitrophenoxide 2-Methoxy-4-nitrophenol->Phenoxide Deprotonation Base Base Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack 3-Bromooxetane 3-Bromooxetane 3-Bromooxetane->Product Salt NaBr Side_Reactions cluster_0 C-Alkylation cluster_1 Elimination Phenoxide_C Sodium 2-methoxy-4-nitrophenoxide (Resonance Structure) C_Alkylated C-Alkylated Byproduct Phenoxide_C->C_Alkylated C-Attack 3-Bromooxetane_C 3-Bromooxetane 3-Bromooxetane_C->C_Alkylated Phenoxide_E Phenoxide as Base Elimination_Product Oxetene (Unstable) Phenoxide_E->Elimination_Product E2 Elimination 3-Bromooxetane_E 3-Bromooxetane 3-Bromooxetane_E->Elimination_Product

Caption: Primary competing side reaction pathways.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this synthesis?

A1: The two most prevalent side reactions are C-alkylation of the phenoxide and E2 elimination of the alkylating agent (3-bromooxetane). [1][2]C-alkylation occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. [2]Elimination is a competing pathway to substitution, especially if there is significant steric hindrance or if reaction temperatures are too high. [1] Q2: I'm observing a significant amount of an apolar byproduct. What is it likely to be?

A2: A significant apolar byproduct is likely the result of C-alkylation, where the oxetane ring has been attached to a carbon atom of the aromatic ring instead of the phenolic oxygen. This side reaction is more common in protic solvents, which can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic. [3] Q3: Can the oxetane ring open under the reaction conditions?

A3: The oxetane ring is generally stable under the basic conditions of the Williamson ether synthesis. [4]However, it is susceptible to ring-opening under strongly acidic conditions, which might be encountered during the workup if a strong acid is used for neutralization. [5]It is advisable to use a mild acidic quench, such as saturated ammonium chloride solution.

Q4: Is there a risk of N-alkylation of the nitro group?

A4: While theoretically possible, N-alkylation of the nitro group is not a commonly reported side reaction under the conditions of a Williamson ether synthesis. The phenoxide is a much stronger nucleophile than the nitro group, making O-alkylation and C-alkylation the dominant pathways.

IV. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting Start Low Yield or Impure Product Check_SM Incomplete consumption of starting materials? Start->Check_SM Check_Side_Products Presence of significant byproducts? Start->Check_Side_Products Check_SM->Check_Side_Products No Incomplete_Base Insufficient Base or Incomplete Deprotonation Check_SM->Incomplete_Base Yes Incomplete_Time Insufficient Reaction Time or Temperature Check_SM->Incomplete_Time Yes C_Alkylation C-Alkylated Byproduct Detected Check_Side_Products->C_Alkylation Yes Elimination Elimination Byproduct Detected Check_Side_Products->Elimination Yes Decomposition Product Decomposition During Workup Check_Side_Products->Decomposition Yes Sol_Base Use stronger base (e.g., NaH) or ensure anhydrous conditions. Incomplete_Base->Sol_Base Sol_Time Increase reaction time or moderately increase temperature. Incomplete_Time->Sol_Time Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). C_Alkylation->Sol_Solvent Sol_Temp Lower reaction temperature. Elimination->Sol_Temp Sol_Workup Use mild acidic quench (e.g., sat. NH4Cl solution). Decomposition->Sol_Workup

Caption: A step-by-step guide to diagnosing and resolving common synthesis issues.

Detailed Troubleshooting Scenarios
Observation Potential Cause Recommended Action
Low or no product formation; starting materials remain. 1. Incomplete deprotonation of the phenol: The base used may be too weak or moisture may be present. 2-Methoxy-4-nitrophenol is more acidic than simple phenols due to the electron-withdrawing nitro group, but a sufficiently strong base is still required. [6] 2. Insufficient reaction time or temperature: The Sngcontent-ng-c2487356420="" class="ng-star-inserted">N2 reaction may not have proceeded to completion.1. Use a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or moderately increasing the temperature (e.g., from room temperature to 50-60 °C).
Significant amount of a byproduct with a similar polarity to the starting phenol. C-alkylation: The oxetane ring has attached to the aromatic ring instead of the phenolic oxygen. This is favored in protic solvents. [3]Switch to a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more nucleophilic and favoring O-alkylation. [1]
Formation of a low-boiling point, volatile byproduct. E2 Elimination: The phenoxide is acting as a base and abstracting a proton from the carbon adjacent to the bromine on the oxetane ring, leading to the formation of an unstable oxetene. This is more likely at higher temperatures. [1]Lower the reaction temperature. Substitution reactions are generally favored over elimination at lower temperatures. [1]
Product appears to be forming but is lost during workup. Oxetane ring-opening: The use of a strong acid (e.g., concentrated HCl) to neutralize the reaction mixture can cause the acid-catalyzed ring-opening of the oxetane. Use a milder acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture. Maintain a low temperature during the quench.

V. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Methoxy-4-nitrophenol (4-nitroguaiacol)

  • 3-Bromooxetane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: To the stirred DMF, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Slowly add a solution of 2-methoxy-4-nitrophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 3-bromooxetane (1.1 equivalents) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

VI. References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Retrieved from BenchChem Technical Support.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Retrieved from BenchChem Technical Support.

  • Burcl, F., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry.

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society.

  • BenchChem. (2025). preventing decomposition of oxetane ring during synthesis. Retrieved from BenchChem Technical Support.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Tekwani, B. L., et al. (2016). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. ACS Omega.

  • Chem-Impex. (n.d.). 3-Bromooxetane. Retrieved from Chem-Impex International.

  • da Silva, J. B. P., et al. (2018). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Computational and Theoretical Chemistry.

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

  • Beller, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

  • BenchChem. (2025). A Comparative Analysis of the Synthesis and Reactivity of Halogenated Oxetanes. Retrieved from BenchChem Technical Support.

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from PharmaXChange.info.

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • PubChem. (n.d.). 3-Bromooxetane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from [Link]

  • CymitQuimica. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from CymitQuimica.

  • Li, Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications.

  • ChemSynthesis. (2025). 2-methoxy-4-nitrophenol. Retrieved from ChemSynthesis.

  • LookChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from LookChem.

  • Sigma-Aldrich. (n.d.). 3-Bromooxetane. Retrieved from Sigma-Aldrich.

  • Chemchart. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from Chemchart.

  • Li, Z., et al. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules.

  • Panchal, B. (n.d.). Alcohol, Phenol and Ethers Digital Notes. Scribd.

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Technical Support Center: Purification of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile & Purification Overview

3-(2-Methoxy-4-nitrophenoxy)oxetane is a polar, heterocyclic compound with functionalities that present specific, non-trivial challenges during its purification. As an intermediate in pharmaceutical and materials science research, achieving high purity is critical for downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the purification of this molecule and structurally related compounds.

The key structural features influencing purification are:

  • Oxetane Ring: A strained four-membered ether, which can be susceptible to ring-opening under strongly acidic conditions or high temperatures.[1] While generally stable, this potential instability must be considered during method development.[2][3]

  • Nitroaromatic System: The electron-withdrawing nitro group makes the compound highly polar and provides a strong chromophore for UV detection during chromatography. However, nitroaromatic compounds can be recalcitrant and may introduce specific impurities.[4]

  • Polarity: The combination of the ether linkages and the nitro group results in a polar molecule, which dictates the choice of chromatographic and recrystallization solvent systems.[5][6]

This guide is structured to help you diagnose problems, select appropriate purification strategies, and execute them effectively.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal? A: It is not uncommon for crude products from reactions involving nitroaromatic compounds to be dark or oily. These impurities can stem from starting materials, by-products of the nitration process, or degradation.[7] The goal of the purification is to isolate your crystalline white to pale-yellow target compound from these colored and amorphous impurities.

Q2: Is the oxetane ring stable to standard purification techniques like silica gel chromatography? A: Generally, yes. The oxetane ring is relatively stable to the neutral or weakly acidic conditions of standard silica gel chromatography.[2] However, prolonged exposure to acidic conditions or very high temperatures should be avoided to prevent potential ring-opening.[1][3] If you suspect acid-mediated degradation on silica, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1-3%).[8]

Q3: What are the most likely impurities I should be trying to remove? A: Impurities often arise from the synthesis, which is typically a Williamson ether synthesis.[9][10] Potential impurities include:

  • Unreacted starting materials (e.g., 2-methoxy-4-nitrophenol and a 3-halooxetane).

  • By-products from elimination reactions, a common side reaction in Williamson ether synthesis, especially if reaction temperatures are high.[9][11]

  • Process-related impurities like residual solvents, reagents, and catalysts.[12]

  • Degradation products if the oxetane ring has opened.

Q4: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive purity assessment.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis due to its precision and ability to separate complex mixtures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it provides molecular weight confirmation and can help identify unknown impurities.[13][16]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a crystalline solid without a reference standard, provided the material is crystalline and does not decompose upon melting.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after flash chromatography. 1. Compound is too polar and is sticking to the silica gel. 2. Product degradation on the column. 3. Inappropriate solvent system. 1. Increase mobile phase polarity. Add a polar modifier like methanol (up to 10%) to your dichloromethane or ethyl acetate eluent.[8][17]2. Neutralize the silica gel. If acid-catalyzed decomposition is suspected, run the column with a mobile phase containing 1-3% triethylamine.[8]3. Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.[18]
Product co-elutes with an impurity. 1. Solvent system lacks sufficient resolving power. 2. Impurity has very similar polarity to the product. 1. Switch to a different solvent system. If using Ethyl Acetate/Hexane, try Dichloromethane/Methanol, which offers different selectivity.[8][17]2. Employ gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can improve separation between closely eluting spots.[18]3. Consider an alternative purification method. Recrystallization may be effective if a suitable solvent can be found.
Product fails to crystallize during recrystallization. 1. Solution is not sufficiently saturated (too much solvent was added). 2. Presence of impurities inhibiting crystal formation. 3. Solution is supersaturated. [19]1. Carefully evaporate some of the solvent and attempt to cool again.[20]2. Perform a pre-purification step. Run the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.3. Induce crystallization. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[21]
Final product is an oil, not a solid. 1. Residual solvent is present. 2. Product is not pure enough to crystallize. 1. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.2. Re-purify the material. Use a different chromatographic or recrystallization method to remove the impurities that are preventing crystallization.
NMR spectrum shows broad peaks or evidence of decomposition. 1. Sample contains paramagnetic impurities. 2. Acid-catalyzed decomposition during workup or purification. 3. Thermal degradation. 1. Filter the NMR sample through a small plug of celite or silica to remove particulates.2. Ensure all workup and purification steps are performed under neutral conditions. Use a sodium bicarbonate wash during extraction and consider neutralized silica for chromatography.3. Avoid excessive heat during solvent removal (rotary evaporation) and drying.

Recommended Protocols & Workflows

Purification Workflow Decision Tree

This diagram outlines a logical workflow for purifying the crude product.

G crude Crude Product (Dark Oil/Solid) tlc TLC Analysis (e.g., 30% EtOAc/Hexane) crude->tlc decision_tlc Spots Separated? tlc->decision_tlc flash_col Flash Column Chromatography decision_tlc->flash_col Yes recryst_attempt Attempt Recrystallization decision_tlc->recryst_attempt No / Streaking purity_analysis Purity & Identity Check (NMR, HPLC, MS) flash_col->purity_analysis decision_recryst Crystals Form? recryst_attempt->decision_recryst decision_recryst->flash_col No decision_recryst->purity_analysis Yes final_product Pure Product purity_analysis->final_product >98% Pure repurify Re-purify or Try Alternative Method purity_analysis->repurify <98% Pure repurify->flash_col

Caption: Logical workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

This is the primary recommended method for purifying moderate to large quantities of the title compound.

Materials:

  • Silica gel (230-400 mesh).[18]

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Crude this compound.

  • Triethylamine (optional, for neutralization).

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small amount of crude material in DCM or EtOAc. Spot on a TLC plate and elute with various solvent systems to find the optimal separation. A good starting point is 30-40% EtOAc/Hexane.[8] The target compound should have an Rf of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution to create a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Collect fractions and monitor the elution by TLC. A gradient elution is often most effective.[18]

    • Start with 10% EtOAc/Hexane to elute non-polar impurities.

    • Gradually increase the polarity to 30-40% EtOAc/Hexane to elute the product.

    • Finally, flush the column with a high-polarity solvent (e.g., 80-100% EtOAc) to elute any highly polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under high vacuum.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly crystalline material, provided a suitable solvent is found.[19][20]

Materials:

  • Impure this compound.

  • Screening solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water).

  • Erlenmeyer flask, heat source, filtration apparatus.

Step-by-Step Procedure:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[22] For a polar compound like this, polar solvents like ethanol or isopropanol, or a mixed solvent system like Ethanol/Water or EtOAc/Hexane, are good candidates.[21]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid just dissolves completely.[19][21]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[20][21] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[21]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[20]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[19][21]

  • Drying: Dry the pure crystals in a vacuum oven.

Troubleshooting Purification Diagram

G start Purification Unsuccessful q1 Method Used? start->q1 col_chrom Column Chromatography q1->col_chrom Column recryst Recrystallization q1->recryst Recryst. q_col Problem? col_chrom->q_col q_recryst Problem? recryst->q_recryst sol_coelute Co-elution q_col->sol_coelute Co-elution sol_streak Streaking / Low Yield q_col->sol_streak Sticking/Streaking sol_noxtal No Crystals Form q_recryst->sol_noxtal No Crystals sol_oil Oiling Out q_recryst->sol_oil Oiling Out act_grad Use Gradient Elution or Change Solvent System (e.g., DCM/MeOH) sol_coelute->act_grad act_base Add 1% Et3N to Eluent or Use Alumina sol_streak->act_base act_seed Scratch Flask or Add Seed Crystal sol_noxtal->act_seed act_solvent Change Solvent or Use Solvent/Anti-Solvent Pair sol_oil->act_solvent

Caption: Troubleshooting decision tree for common purification issues.

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
  • Recrystallization.
  • Recrystallization-1.pdf.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
  • Recrystallization | Laboratory techniques - Biocyclopedia.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Pharmaceutical Impurity Testing and Identification - Intertek.
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Biological Treatment of Nitroaromatics in Wastewater - MDPI.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • Strategies to avoid ring-opening of the oxetane moiety during reactions - Benchchem.
  • preventing decomposition of oxetane ring during synthesis - Benchchem.
  • PURITY AND IMPURITY ANALYSIS - Agilent.
  • Ring Opening Polymerization of Oxetane by Use of Silicate Gel of Rare Earth Metal.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem.
  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic.
  • Oxetanes and Oxetan-3-ones.
  • US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents.
  • (PDF) Biological Treatment of Nitroaromatics in Wastewater - ResearchGate.
  • Oxetane synthesis - Organic Chemistry Portal.
  • Technical Support Center: Overcoming Challenges in the Biodegradation of Recalcitrant Nitroaromatics - Benchchem.
  • Oxetane Presentation.pptx - The Dong Group.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson ether synthesis - Wikipedia.

Sources

stability issues of 3-(2-Methoxy-4-nitrophenoxy)oxetane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Methoxy-4-nitrophenoxy)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the success of your synthetic campaigns.

Introduction: Understanding the Molecule

This compound is a unique trifunctional molecule incorporating a strained oxetane ring, an aryl ether linkage, and an electron-deficient aromatic system. The inherent ring strain of the four-membered oxetane makes it a versatile synthetic handle but also the primary source of its chemical instability, particularly under acidic conditions.[1][2] This guide provides a detailed analysis of its degradation pathways and offers validated troubleshooting protocols to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The principal stability issue arises from the oxetane ring's susceptibility to ring-opening reactions.[2] This reactivity is most pronounced under acidic conditions but can also occur with strong nucleophiles or bases. The stability of the oxetane is highly dependent on its substitution pattern; while 3,3-disubstituted oxetanes are generally the most robust, the 3-monosubstituted pattern in this compound remains reactive.[2][3] A secondary, though less common, concern is the potential for cleavage of the aryl ether bond under harsh acidic conditions (e.g., HBr, HI).[4][5]

Q2: My reaction yield is low under acidic conditions (e.g., pH < 5), and I see unfamiliar spots on my TLC. What is happening to my compound?

A2: You are likely observing acid-catalyzed hydrolysis or solvolysis of the oxetane ring. This is the most common degradation pathway.

  • The Mechanism: The reaction begins with the protonation of the oxetane's oxygen atom, converting it into a good leaving group.[6][7] A nucleophile, such as water or an alcohol from your solvent, then attacks one of the oxetane's methylene carbons. This ring-opening process results in the formation of a 1,3-diol derivative. Under acidic conditions, this nucleophilic attack typically occurs at the more substituted carbon atom due to electronic effects that stabilize a partial positive charge in the transition state.[8]

Q3: Is this compound stable under basic conditions (e.g., pH > 9)?

A3: Generally, the oxetane ring is more tolerant of basic than acidic conditions.[9] However, it is not completely inert. Strong bases or nucleophiles can induce ring-opening via a direct SN2 mechanism.

  • The Mechanism: A potent nucleophile (e.g., hydroxide, alkoxide, or an amine) will directly attack one of the sterically less-hindered methylene carbons of the oxetane ring.[10] This leads to the formation of a functionalized propanol derivative. It is crucial to distinguish between non-nucleophilic bases (e.g., DBU, Proton-Sponge®), which are generally well-tolerated, and nucleophilic bases (e.g., NaOH, KOtBu), which pose a higher risk of degradation, especially at elevated temperatures.

Q4: How do the substituents on the phenyl ring affect the molecule's stability?

A4: The electronic properties of the aromatic ring play a significant role.

  • 4-Nitro Group: This strong electron-withdrawing group significantly influences the reactivity. Through inductive and resonance effects, it reduces the electron density of the entire aromatic system.[11] This makes the 2-methoxy-4-nitrophenoxy moiety a better leaving group compared to an unsubstituted phenoxy group, which could potentially facilitate aryl ether cleavage under very harsh acidic conditions.[12]

  • 2-Methoxy Group: As an electron-donating group, the methoxy substituent can slightly increase the electron density on the aryl ether oxygen.[13] However, its effect is largely overshadowed by the powerful electron-withdrawing nitro group. Some studies have noted that methoxy groups can, in certain contexts, negatively affect the thermal stability of related polymer structures.[14]

Q5: How can I definitively diagnose if my compound is degrading during an experiment?

A5: The most effective way to diagnose instability is through routine in-process analytical monitoring. We recommend a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Compare the reaction mixture to a fresh standard of your starting material. The appearance of new, more polar spots (which will have a lower Rf value) is a strong indicator of ring-opening, as the resulting diol or alcohol products are significantly more polar than the parent oxetane.

  • LC-MS Analysis: This is the gold standard. An LC-MS analysis will not only show the disappearance of your starting material's peak but will also provide the mass of the degradation products. The expected mass for a hydrolysis product will be that of the starting material +18 amu (the mass of H₂O).

Troubleshooting Guides & Protocols

Data Summary: Recommended Reaction Conditions
ParameterRecommendedCaution / AvoidPotential Degradation Product(s)
pH Range 6 - 9< 5 (Strongly Acidic) > 10 (Strongly Basic/Nucleophilic)1-(2-Methoxy-4-nitrophenoxy)propane-2,3-diol (from hydrolysis)
Acids Mild acids (e.g., NH₄Cl buffer)Strong Brønsted acids (HCl, H₂SO₄, TFA) Strong Lewis acids (BF₃·OEt₂, AlCl₃)Ring-opened products (diols, ethers from solvent)
Bases Non-nucleophilic bases (TEA, DIPEA, K₂CO₃)Strong nucleophilic bases (NaOH, KOH, LiHMDS, LDA)Ring-opened products (alcohols, amines)
Temperature < 60 °CProlonged heating > 80 °C, especially outside neutral pHIncreased rate of all degradation pathways
Nucleophiles Weak nucleophiles at neutral pHStrong, unhindered nucleophiles (e.g., NaN₃, NaCN)Products of nucleophilic ring-opening
Protocol 1: Small-Scale Acid Stability Test

This protocol helps determine if your reaction conditions are too acidic for the compound.

  • Preparation: Prepare three vials.

    • Vial A (Control): Dissolve 5 mg of this compound in 1 mL of your reaction solvent (e.g., THF, Dioxane).

    • Vial B (Test): Dissolve 5 mg of the compound in 1 mL of the solvent, then add the acid to be used in your experiment to the target pH or concentration.

    • Vial C (Forced Degradation): Dissolve 5 mg of the compound in 1 mL of the solvent and add 1 drop of 1M HCl.

  • Incubation: Stir all vials at the intended reaction temperature for 1-2 hours.

  • Analysis: Spot each solution on a TLC plate and run an LC-MS analysis.

  • Interpretation:

    • If Vial B looks identical to Vial A, your conditions are likely safe.

    • If Vial B shows a new, lower Rf spot that matches the major spot in Vial C, your compound is degrading under the planned acidic conditions. The LC-MS of Vial B should show a peak corresponding to [M+H+18]⁺.

Protocol 2: Analytical Workflow for Degradation Monitoring

Use this workflow to monitor your reaction in real-time.

Caption: Workflow for monitoring reaction stability.

Mechanistic Degradation Pathways

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane ring is protonated, followed by nucleophilic attack, typically by the solvent (solvolysis) or water (hydrolysis).

Caption: Acid-catalyzed hydrolysis of the oxetane ring.

Base/Nucleophile-Mediated Ring-Opening

In the presence of a strong nucleophile, a direct SN2 attack on a methylene carbon of the oxetane ring leads to its opening.

Caption: Base-mediated SN2 ring-opening of the oxetane.

References

  • Mullen, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12138–12172. [Link]

  • Giglio, B., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Future Medicinal Chemistry, 2(5), 783-797. [Link]

  • Chan, L., & Chan, W. H. (2014). Mechanism of hydrolysis of polycyclic oxetan. Chemistry Stack Exchange. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Denmark Group. (Date unknown). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Kozlov, D., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Martinez, J. P., & Sarpong, R. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10255-10271. [Link]

  • Taylor, R. D., et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

  • Brittain, W. D., & Vanderwal, C. D. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1461–1469. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Pearson+. (Date unknown). Why do the nitro groups change the relative leaving tendencies of... | Study Prep. [Link]

  • Harvey, B. G., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(15), 5164–5173. [Link]

  • Wikipedia. (Date unknown). Ether cleavage. [Link]

  • BYJU'S. (Date unknown). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-78. [Link]

  • Fustero, S., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3649. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Methoxy-4-nitrophenoxy)oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methoxy-4-nitrophenoxy)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable oxetane-containing compound. The oxetane motif has gained significant interest in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.

I. Reaction Overview: Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other leaving group by an alkoxide. In this case, the hydroxyl group of 3-hydroxyoxetane is deprotonated by a base to form an alkoxide, which then attacks the electrophilic aromatic carbon of a suitably activated 2-methoxy-4-nitrophenol derivative, or more commonly, 3-hydroxyoxetane's alkoxide attacks an aryl halide. A more direct and common approach involves the reaction of 3-hydroxyoxetane with 2-methoxy-4-nitrophenol under conditions that promote O-arylation.

The core of this synthesis is the formation of an ether linkage between the oxetane ring and the substituted phenol. The reaction is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the aromatic partner.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows little to no formation of the desired product.

Potential Cause Explanation Recommended Solution
Inefficient Deprotonation of 3-Hydroxyoxetane The base used may not be strong enough to fully deprotonate the hydroxyl group of 3-hydroxyoxetane, leading to a low concentration of the nucleophilic alkoxide.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][3] These bases are effective in generating the required alkoxide for the reaction to proceed.
Poor Leaving Group on the Aromatic Partner If using an aryl halide, the reactivity follows the trend I > Br > Cl > F. A less reactive leaving group will slow down or prevent the SNAr reaction.If feasible, use an aryl iodide or bromide. Alternatively, activating the aromatic ring with electron-withdrawing groups can enhance reactivity. The nitro group in 2-methoxy-4-nitrophenol already serves this purpose.
Competing Side Reactions A major competing pathway in the synthesis of four-membered rings is elimination (Grob fragmentation), which is entropically favored.[4][5] This leads to the formation of an alkene instead of the oxetane product.The choice of a non-nucleophilic, sterically hindered base can favor intramolecular substitution over elimination.[4]
Decomposition of the Product Oxetanes can be unstable under certain conditions, such as high temperatures or strongly acidic or basic environments, which can lead to ring-opening or other decomposition pathways.[4][6]Perform the reaction at the lowest effective temperature. Careful control of pH during workup is also crucial.
Problem 2: Incomplete Reaction

Symptom: TLC or LC-MS analysis shows the presence of both starting materials and the desired product, even after an extended reaction time.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The kinetics of forming a four-membered ring can be slow (a 4-exo-tet cyclization is kinetically less favored).[4][5]Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, monitoring every few hours.
Inadequate Stoichiometry of Reagents An incorrect molar ratio of the reactants or base can lead to an incomplete reaction.Ensure accurate measurement of all reagents. A slight excess of the more volatile or less stable reactant may be beneficial. Typically, a 1.1 to 1.5 molar equivalent of the base is recommended.
Poor Solvent Choice The solvent plays a crucial role in solvating the ions and influencing the reaction rate. A solvent that does not adequately dissolve the reactants will hinder the reaction.Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are effective for Williamson ether synthesis.
Problem 3: Formation of Impurities

Symptom: The crude product shows multiple spots on TLC or peaks in the LC-MS, indicating the presence of byproducts.

Potential Cause Explanation Recommended Solution
Side Reactions of the Phenol The phenoxide can potentially react at the carbon atoms of the ring (C-alkylation) in addition to the desired O-alkylation, although this is less common.The choice of reaction conditions, particularly the solvent and counter-ion, can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate reactive species that can lead to side reactions.Use the lowest effective temperature and ensure the solvent is of high purity and dry.
Presence of Water Water can quench the base and the alkoxide, reducing the efficiency of the main reaction and potentially leading to hydrolysis of starting materials or products.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: A strong, non-nucleophilic base is ideal to ensure complete deprotonation of the 3-hydroxyoxetane while minimizing side reactions like elimination. Sodium hydride (NaH) is a common and effective choice.[7] Potassium tert-butoxide (KOtBu) is another excellent option, particularly when a sterically hindered base is desired to suppress competing elimination reactions.[3]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving a "naked" and more reactive alkoxide anion. Acetonitrile (MeCN) can also be used.

Q3: What is the recommended reaction temperature and time?

A3: The optimal temperature and time will depend on the specific reagents and solvent used. It is advisable to start at a moderate temperature, for instance, 50-60 °C, and monitor the reaction progress.[8] If the reaction is slow, the temperature can be gradually increased. Reaction times can range from a few hours to overnight.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials and the product. Staining with a UV lamp can be used for visualization, as the nitrophenol component is UV active. LC-MS is a more powerful technique that can provide information on the conversion and the presence of any byproducts.

Q5: What are the best practices for purifying the final product?

A5: The crude product can typically be purified by column chromatography on silica gel.[9] A gradient elution with a mixture of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.[9]

IV. Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure that can be optimized based on the troubleshooting guide above.

Materials:

  • 3-Hydroxyoxetane

  • 2-Methoxy-4-nitrophenol[10][11]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and then add anhydrous DMF.

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxyoxetane (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of the Phenol: Add a solution of 2-methoxy-4-nitrophenol (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

V. Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents na_h Wash NaH with Hexane start->na_h alkoxide Form Oxetane Alkoxide (3-Hydroxyoxetane + NaH in DMF) na_h->alkoxide addition Add 2-Methoxy-4-nitrophenol alkoxide->addition heating Heat and Stir (Monitor by TLC) addition->heating quench Quench with NH4Cl heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions start Low Yield or Incomplete Reaction? base Base Strength/Type start->base Yes temp_time Temperature/Time start->temp_time Yes solvent Solvent Choice start->solvent Yes reagents Reagent Quality/Stoichiometry start->reagents Yes strong_base Use Stronger Base (NaH, KOtBu) base->strong_base inc_temp_time Increase Temp./Time temp_time->inc_temp_time polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO) solvent->polar_aprotic check_reagents Check Reagent Purity & Ratios; Use Anhydrous Conditions reagents->check_reagents end_node Re-run Optimized Reaction strong_base->end_node inc_temp_time->end_node polar_aprotic->end_node check_reagents->end_node

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation. BenchChem. Retrieved January 19, 2026, from

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Benchchem. (n.d.). The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development. BenchChem. Retrieved January 19, 2026, from

  • Marek, J., & Císařová, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-149. [Link]

  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. BenchChem. Retrieved January 19, 2026, from

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved January 19, 2026, from

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-149. [Link]

  • PubMed. (2019). Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Chemical Asian Journal, 14(19), 3370-3379. [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13071-13090. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved January 19, 2026, from [Link]

  • YouTube. (2018, October 16). Practice Problem: Three-Step Synthesis [Video]. Professor Dave Explains. [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4934-4938. [Link]

  • YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [Video]. The Organic Chemistry Tutor. [Link]

  • CAS Common Chemistry. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved January 19, 2026, from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Google Patents. (2014). CN103554064A - Preparation method of 3-hydroxy oxetane compound. Retrieved January 19, 2026, from

  • Benchchem. (n.d.). Comparison of different purification techniques for 1-(2-Methoxy-4-nitrophenyl)ethanone. BenchChem. Retrieved January 19, 2026, from

Sources

preventing decomposition of 3-(2-Methoxy-4-nitrophenoxy)oxetane during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 3-(2-Methoxy-4-nitrophenoxy)oxetane

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers navigating the complexities of novel chemical entities. A recurring challenge in modern drug discovery is the handling of strained heterocyclic systems, such as oxetanes, which are valued for their ability to modulate physicochemical properties but can be prone to degradation.[1][2]

This guide provides in-depth troubleshooting advice and optimized protocols specifically for preventing the decomposition of this compound during reaction workup and purification. Our approach is built on a mechanistic understanding of the molecule's inherent liabilities to ensure you can confidently isolate your target compound with maximum yield and purity.

Core Principles: Understanding the Instability

The structure of this compound contains two key functionalities whose reactivity profiles dictate its stability: the oxetane ring and the nitroaryl ether system.

  • The Oxetane Ring - A Strained Ether: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[3] This reactivity is most pronounced under acidic conditions. The ether oxygen can be readily protonated by a Brønsted or Lewis acid, transforming the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by water, alcohols, or other nucleophiles present in the workup leads to irreversible ring-opening. While 3,3-disubstituted oxetanes show enhanced stability due to steric shielding, the 3-monosubstituted pattern in this molecule offers less protection.[4][5][6]

  • The Nitroaryl Ether - A Generally Robust Linkage: The aryl ether bond is typically stable under most standard workup conditions. Cleavage requires harsh reagents like strong acids (HBr, HI) at elevated temperatures.[7][8] The primary concern during a typical aqueous workup is not the cleavage of this bond but the degradation of the oxetane moiety. The electron-withdrawing nitro group makes the aromatic ring resistant to oxidative degradation but can increase the thermal sensitivity of the molecule.[9][10]

Frequently Asked Questions (FAQs)

Q1: My product yield is consistently low after a standard aqueous workup. What is the most likely cause?

A: The most probable cause is acid-catalyzed hydrolysis of the oxetane ring . This is a common pitfall. If your reaction was run under basic conditions and you neutralize it with a strong acid (e.g., 1M HCl), or if your workup includes an "acid wash" step, you are creating the ideal conditions for decomposition. Even brief exposure to a low pH environment can lead to significant product loss.

Q2: What are the tell-tale signs of decomposition on a TLC plate or in an NMR spectrum?

A: On a TLC plate, decomposition is typically indicated by the appearance of a new, more polar spot (lower Rf value) that may streak, alongside the disappearance of your product spot. In the ¹H NMR spectrum, you would observe the disappearance of the characteristic signals for the oxetane ring protons and the emergence of new, broad signals consistent with the formation of a 1,3-diol derivative.

Q3: Is it ever safe to use an acidic wash with this compound?

A: We strongly advise against it. The risk of ring-opening is exceptionally high.[4][11][12] If you need to remove a basic impurity (like a tertiary amine catalyst), it is far safer to use a purification method that does not involve acidic conditions, such as chromatography on neutral silica gel.

Q4: How should I properly neutralize a basic reaction mixture containing my product?

A: The key is to avoid "shocking" the mixture with a strong acid. The best practice is to use a milder, buffered, or slow-acting acid source.

  • Preferred Method: Pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution will neutralize common bases (like triethylamine, DIPEA, or residual NaOH) without causing a significant drop in the bulk pH.

  • Alternative: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess strong acid before extraction. For neutralizing a basic reaction, however, NH₄Cl is superior.

Q5: Is this compound stable under basic conditions?

A: Generally, yes. The oxetane ring is significantly more stable to bases than to acids.[5] Standard basic washes (e.g., saturated NaHCO₃, dilute NaOH) at room temperature are well-tolerated and are useful for removing acidic byproducts. However, avoid prolonged exposure to strong bases at elevated temperatures, which could potentially lead to other decomposition pathways.

Q6: What are the best practices for solvent removal after extraction?

A: Thermal stress can contribute to decomposition, especially if trace acidic or basic impurities remain.

  • Dry Thoroughly: Always dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter before concentration. This removes dissolved water that could participate in hydrolysis.

  • Concentrate at Low Temperature: Use a rotary evaporator with the water bath set to a low temperature (≤ 30-35 °C).

  • Use High Vacuum: A good vacuum will allow for solvent removal at lower temperatures, minimizing thermal stress on the compound.

Q7: I'm seeing decomposition during silica gel chromatography. How can I prevent this?

A: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like this one.

  • Use Neutralized Silica: Prepare a slurry of your silica gel in the initial mobile phase containing 0.5-1% triethylamine (or another suitable base like pyridine) and pack the column with this slurry. This deactivates the acidic silanol groups.[13]

  • Buffer the Mobile Phase: Add 0.1-0.5% triethylamine to your eluent system to ensure the compound is not exposed to an acidic environment on the column.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Guide

Symptom ObservedProbable CauseRecommended Solution
Low or no yield after workup Acid-catalyzed ring-opening during neutralization or washing.Avoid all acidic washes. Neutralize with saturated aq. NH₄Cl.[11][14]
Multiple polar spots on TLC Decomposition on the TLC plate (silica is acidic) or during workup.Spot the sample on the TLC plate from a neutral solution. If decomposition persists, the workup is the issue.
Product is an intractable oil The ring-opened diol byproduct is often a sticky oil.Re-evaluate the workup protocol to prevent hydrolysis. The desired product is likely a solid.
Yield decreases after column On-column decomposition due to acidic silica gel.Use silica gel deactivated with triethylamine and buffer the mobile phase with 0.1-0.5% triethylamine.
Color of organic layer darkens Potential thermal degradation or side reactions.Ensure all workup and concentration steps are performed at low temperatures (≤ 30-35 °C).[12]

Visualized Mechanisms and Workflows

Primary Decomposition Pathway

The diagram below illustrates the acid-catalyzed ring-opening of the oxetane, the most common failure mode during workup.

cluster_0 Acid-Catalyzed Hydrolysis start This compound protonated Protonated Oxetane (Activated Intermediate) start->protonated + H⁺ opened Ring-Opened Product (1,3-Diol Derivative) protonated->opened + H₂O - H⁺ nucleophile H₂O (Nucleophile) nucleophile->protonated

Caption: Acid-catalyzed decomposition pathway.

Recommended General Workup Workflow

This workflow is designed to minimize contact with acidic reagents and thermal stress.

arrow arrow A 1. Quench Reaction (e.g., into sat. aq. NH₄Cl) B 2. Extract with Solvent (e.g., EtOAc or DCM) A->B C 3. Wash Organic Layer (Saturated NaHCO₃, then Brine) B->C D 4. Dry Organic Layer (Anhydrous Na₂SO₄) C->D E 5. Filter Drying Agent D->E F 6. Concentrate in Vacuo (Bath Temp ≤ 30-35 °C) E->F G 7. Purify via Chromatography (Buffered Mobile Phase) F->G

Caption: Optimized workflow for workup and purification.

Optimized Protocols

Protocol 1: Workup for a Reaction Run Under Basic or Neutral Conditions

This protocol is designed to safely neutralize a reaction and extract the product without causing degradation.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a volume of saturated aqueous ammonium chloride (NH₄Cl) solution equal to 5-10 times the reaction volume. Slowly pour the reaction mixture into the stirred NH₄Cl solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 35 °C. The resulting crude material can be taken for purification.

Protocol 2: Purification by Column Chromatography

This protocol prevents on-column decomposition of the acid-sensitive oxetane.

  • Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Add triethylamine (Et₃N) to this slurry to a final concentration of 0.5-1% by volume and stir well.

  • Column Packing: Pack a chromatography column with the prepared silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the column.

  • Elution: Prepare your mobile phases with 0.5% Et₃N included in the solvent mixture. Elute the column using your desired gradient, collecting fractions and monitoring by TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure as described in Protocol 1, Step 5.

By implementing these mechanistically informed strategies, you can effectively mitigate the decomposition of this compound, leading to improved yields and higher purity of this valuable chemical building block.

References

  • Chemistry Stack Exchange. (2014, October 6). Mechanism of hydrolysis of polycyclic oxetan. Retrieved from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. Retrieved from [Link]

  • Ma, Y., & Hu, W. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Schmidt, T. C., et al. (1998). Highly polar metabolites of nitroaromatic compounds in ammunition wastewater. Fresenius' Journal of Analytical Chemistry. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • RSC Publishing. (2014). Selective cleavage of aryl ether bonds in dimeric lignin model compounds. RSC Advances. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Samec, J. S., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. Retrieved from [Link]

  • Gustin, J. L. (2000). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are exploring synthetic routes to 3-(2-Methoxy-4-nitrophenoxy)oxetane. The content herein provides in-depth technical guidance, troubleshooting for common experimental hurdles, and answers to frequently asked questions. Our aim is to blend established chemical principles with practical, field-tested insights to support your synthetic endeavors.

Introduction to Synthetic Strategies

The target molecule, this compound, is an ether, and its synthesis fundamentally involves the formation of a C-O bond between the 2-methoxy-4-nitrophenol and an oxetane moiety. The classical approach is the Williamson ether synthesis. However, challenges such as reaction conditions, substrate reactivity, and potential side reactions necessitate the exploration of alternative, more robust methods. This guide will detail two primary alternative routes: the Mitsunobu reaction and a Phase-Transfer Catalyzed Williamson Ether Synthesis, comparing them to the standard approach.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the primary synthetic routes discussed in this guide.

Synthetic_Routes cluster_0 Route 1: Standard Williamson Ether Synthesis cluster_1 Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis cluster_2 Route 3: Mitsunobu Reaction 2-methoxy-4-nitrophenol_1 2-Methoxy-4-nitrophenol Phenoxide_1 Sodium 2-methoxy-4-nitrophenoxide 2-methoxy-4-nitrophenol_1->Phenoxide_1 Deprotonation Base_1 Strong Base (e.g., NaH) Base_1->Phenoxide_1 Product_1 This compound Phenoxide_1->Product_1 SN2 Attack 3-halooxetane_1 3-Halooxetane (X = Br, I) or 3-Tosyloxyoxetane 3-halooxetane_1->Product_1 2-methoxy-4-nitrophenol_2 2-Methoxy-4-nitrophenol Product_2 This compound 2-methoxy-4-nitrophenol_2->Product_2 Base_2 Aqueous Base (e.g., NaOH) Base_2->Product_2 PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Product_2 Facilitates reaction between phases 3-halooxetane_2 3-Halooxetane in Organic Solvent 3-halooxetane_2->Product_2 2-methoxy-4-nitrophenol_3 2-Methoxy-4-nitrophenol Product_3 This compound 2-methoxy-4-nitrophenol_3->Product_3 3-hydroxyoxetane 3-Hydroxyoxetane 3-hydroxyoxetane->Product_3 Reagents_3 PPh3 + DEAD (or DIAD) Reagents_3->Product_3

Caption: Overview of synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or no yield in the Williamson Ether Synthesis.

  • Question: I am attempting the Williamson ether synthesis with 2-methoxy-4-nitrophenol and 3-bromooxetane using sodium hydride in DMF, but I am seeing very low conversion to the desired product. What could be the issue?

  • Answer: Several factors could be contributing to the low yield in your Williamson ether synthesis.[1][2][3]

    • Incomplete Deprotonation: 2-methoxy-4-nitrophenol is relatively acidic due to the nitro group, but ensure your sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. Any moisture will quench the NaH.

    • Poor Solubility of the Phenoxide: The sodium salt of your phenol might not be fully soluble in DMF, limiting its availability to react with the 3-bromooxetane.

    • Side Reactions: While 3-bromooxetane is a primary-like halide and favors SN2, elimination can still be a competing pathway, especially if the reaction temperature is too high.[3]

    • Degradation of the Oxetane Ring: Although less likely under basic conditions, the strained oxetane ring can be sensitive.[4]

    Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened anhydrous DMF and ensure your NaH is not old or has been improperly stored.

    • Optimize Reaction Temperature: Run the reaction at a lower temperature for a longer period. For instance, start at 0°C for the deprotonation step and then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Consider a Different Base/Solvent System: Potassium carbonate in acetone or acetonitrile is a milder and often effective alternative.[5]

    • Switch to a More Reactive Halide: If you are using 3-bromooxetane, consider preparing 3-iodooxetane in situ via a Finkelstein reaction, or use 3-tosyloxyoxetane as the electrophile, as tosylates are excellent leaving groups.[6]

Issue 2: The Mitsunobu reaction is messy and purification is difficult.

  • Question: I tried synthesizing the target molecule using a Mitsunobu reaction with 3-hydroxyoxetane, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD), but the reaction mixture is complex, and isolating the product from triphenylphosphine oxide (Ph₃PO) and the reduced DEAD byproduct is challenging. What can I do to improve this?

  • Answer: The Mitsunobu reaction is notorious for its purification challenges due to the formation of stoichiometric amounts of byproducts.[7][8]

    • Byproduct Formation: The main culprits are triphenylphosphine oxide (Ph₃PO) and the hydrazine dicarboxylate.

    • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting materials to separate as well. This can happen if your reagents are not anhydrous, or if the pKa of your nucleophile (the phenol) is too high.[7]

    Troubleshooting and Optimization Strategies:

    • Use Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification, as the resulting polymer-bound phosphine oxide can be removed by simple filtration.[7][9]

    • Optimize Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of PPh₃ and DEAD can help drive the reaction to completion. However, larger excesses will exacerbate purification issues.[10]

    • Purification Tricks:

      • Ph₃PO can sometimes be crashed out of the reaction mixture by adding a non-polar solvent like hexanes or diethyl ether and cooling the mixture.

      • Chromatography is often unavoidable. A well-chosen solvent system is key.

    • Alternative Azodicarboxylates: Diisopropyl azodicarboxylate (DIAD) is a common alternative to DEAD.[11][12] In some cases, other reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) are used for less acidic nucleophiles.[7]

Issue 3: I am observing what appears to be a ring-opened byproduct.

  • Question: In my reaction, I am seeing a byproduct with a mass corresponding to the addition of my phenol to a C₄H₈O₂ species, suggesting the oxetane ring has opened. Why is this happening and how can I prevent it?

  • Answer: The oxetane ring, while more stable than an epoxide, is still a strained four-membered ring and can undergo ring-opening, particularly under acidic conditions or with strong nucleophiles under certain conditions.[4][13][14]

    • Acidic Conditions: Trace amounts of acid can catalyze the ring-opening of the oxetane. The ether oxygen can be protonated, making the ring susceptible to nucleophilic attack.

    • Lewis Acids: Lewis acids will strongly promote ring-opening.[4]

    • High Temperatures: Elevated temperatures can provide the activation energy needed for ring-opening, especially in the presence of nucleophiles.[4]

    Preventative Measures:

    • Maintain Mild Reaction Conditions: Avoid high temperatures and strongly acidic conditions. If an acid catalyst is required for another part of your synthesis, choose the mildest one possible.[15]

    • Choice of Reagents: The Mitsunobu reaction is generally performed under neutral conditions, which is an advantage for substrates containing sensitive functional groups like oxetanes.[16] For the Williamson synthesis, ensure your base is not contaminated with acidic impurities.

    • Temperature Control: Keep reaction temperatures as low as feasible to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • Q1: Which is the best synthetic route for a large-scale synthesis?

    • A1: For large-scale synthesis, the Phase-Transfer Catalyzed (PTC) Williamson ether synthesis is often preferred.[17][18] It avoids the use of expensive and hazardous reagents like sodium hydride and the stoichiometric byproducts of the Mitsunobu reaction. PTC reactions can often be run at higher concentrations, use cheaper bases like aqueous NaOH, and have simpler workups, making them more economical and scalable.[1][19]

  • Q2: What is the role of the phase-transfer catalyst?

    • A2: In the PTC Williamson synthesis, the reaction involves two immiscible phases: an aqueous phase containing the base (like NaOH) and the deprotonated phenol, and an organic phase containing the 3-halooxetane. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide. This ion pair is soluble in the organic phase, allowing the phenoxide to react with the 3-halooxetane.[18][20]

  • Q3: Can I use Buchwald-Hartwig C-O coupling for this synthesis?

    • A3: Yes, the Buchwald-Hartwig C-O coupling is a powerful modern alternative for the formation of diaryl ethers and could potentially be adapted for this synthesis.[21][22][23] It involves the palladium-catalyzed coupling of an alcohol (in this case, 3-hydroxyoxetane) with an aryl halide (2-bromo-1-methoxy-5-nitrobenzene, for example). This method often has a broad substrate scope and functional group tolerance.[24][25] However, it requires careful optimization of the palladium catalyst, ligand, and base. For this specific target, it might be an overly complex approach compared to the other methods described if they prove effective.

  • Q4: How do I prepare the 3-hydroxyoxetane or 3-halooxetane starting materials?

    • A4: These starting materials are commercially available but can also be synthesized. A common route to 3-hydroxyoxetane involves the reaction of epichlorohydrin with an acid, followed by protection, base-mediated ring closure, and deprotection.[26] 3-Halooxetanes can be prepared from 3-hydroxyoxetane via standard methods, such as reaction with PBr₃ or the Appel reaction. 3-Tosyloxyoxetane is readily prepared from 3-hydroxyoxetane and tosyl chloride.[6][27]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol offers a robust and scalable method that avoids strongly basic and anhydrous conditions.

PTC_Williamson_Workflow start Start dissolve Dissolve 2-methoxy-4-nitrophenol, 3-bromooxetane, and TBAB in toluene. start->dissolve add_base Add aqueous NaOH solution. dissolve->add_base heat Heat the biphasic mixture to 80-90°C with vigorous stirring. add_base->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool, separate phases. Wash organic layer with water and brine. monitor->workup Reaction Complete dry_concentrate Dry over Na2SO4, filter, and concentrate under reduced pressure. workup->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end Obtain pure product purify->end

Caption: Workflow for the PTC Williamson Ether Synthesis.

Materials:

  • 2-Methoxy-4-nitrophenol

  • 3-Bromooxetane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxy-4-nitrophenol (1.0 eq), 3-bromooxetane (1.2 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene (to make a ~0.5 M solution with respect to the phenol).

  • Prepare a 20% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture (3.0 eq of NaOH).

  • Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC or GC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate) twice.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

ReagentMolar Eq.Notes
2-Methoxy-4-nitrophenol1.0Limiting reagent
3-Bromooxetane1.2Slight excess to ensure complete reaction of the phenol
TBAB0.1Catalytic amount
NaOH3.0Sufficient excess to drive the deprotonation
Protocol 2: Mitsunobu Reaction

This protocol is advantageous for its mild, neutral conditions, which are well-tolerated by the oxetane ring.[11][12][28]

Mitsunobu_Workflow start Start dissolve Dissolve 3-hydroxyoxetane, 2-methoxy-4-nitrophenol, and PPh3 in anhydrous THF. start->dissolve cool Cool the solution to 0°C in an ice bath. dissolve->cool add_diad Add DIAD (or DEAD) dropwise to the cooled solution. cool->add_diad warm Allow the reaction to warm to room temperature and stir for 12-24 hours. add_diad->warm monitor Monitor reaction progress by TLC or LC-MS. warm->monitor concentrate Concentrate the reaction mixture under reduced pressure. monitor->concentrate Reaction Complete purify Purify the crude product by column chromatography. concentrate->purify end Obtain pure product purify->end

Caption: Workflow for the Mitsunobu Reaction.

Materials:

  • 3-Hydroxyoxetane

  • 2-Methoxy-4-nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (or other suitable solvents for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyoxetane (1.2 eq), 2-methoxy-4-nitrophenol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (to make a ~0.2 M solution with respect to the phenol).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel. A hexanes/ethyl acetate gradient is typically effective for separating the product from triphenylphosphine oxide and the DIAD byproduct.

ReagentMolar Eq.Notes
2-Methoxy-4-nitrophenol1.0Limiting reagent
3-Hydroxyoxetane1.2Slight excess of the alcohol component
PPh₃1.5Excess to drive the reaction and account for any oxidation
DIAD1.5Excess to drive the reaction

References

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11221-11273.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mitsunobu reaction. Retrieved from [Link]

  • Pelletier, J. C., & Kincaid, S. (2002). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 67(24), 8735–8738.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2115.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chinese Journal of Organic Chemistry. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]

  • YouTube. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig). Retrieved from [Link]

  • Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.
  • National Institutes of Health. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane. As a key building block in medicinal chemistry, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation and removal of impurities during its synthesis.

I. Synthetic Overview: The Williamson Ether Synthesis Approach

The most probable and widely applicable synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo- or sulfonyloxy-oxetane with 2-methoxy-4-nitrophenol in the presence of a base.

dot graph Williamson_Ether_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Reactants Phenol [label="2-Methoxy-4-nitrophenol"]; Oxetane [label="3-Bromooxetane\n(or other leaving group)"]; Base [label="Base (e.g., K₂CO₃, NaH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates and Products Phenoxide [label="Phenoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt Byproduct (e.g., KBr)"];

// Reaction Flow Phenol -> Phenoxide [label="+ Base"]; Oxetane -> Product; Phenoxide -> Product [label="+ 3-Bromooxetane"]; Product -> Salt [style=invis];

{rank=same; Phenol; Oxetane; Base} {rank=same; Phenoxide} {rank=same; Product} }

Figure 1: General scheme for the Williamson ether synthesis of this compound.

II. Troubleshooting Guide: Identification and Mitigation of Impurities

This section addresses specific issues that may arise during the synthesis, focusing on the characterization and elimination of common impurities.

Problem 1: Low Yield and Complex Reaction Mixture

Observation: The reaction yields a lower than expected amount of the desired product, and the crude NMR or LC-MS analysis shows multiple unexpected signals.

Probable Causes & Solutions:

  • C-Alkylation of the Phenoxide: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation), leading to isomeric impurities.[1]

    • Mitigation: The choice of solvent is critical in directing the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) generally favor O-alkylation.[1] Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.

  • Elimination of 3-Bromooxetane: The basic conditions required for the Williamson ether synthesis can promote the E2 elimination of HBr from 3-bromooxetane, especially at elevated temperatures, leading to the formation of oxetene, which can then polymerize or lead to other byproducts.

    • Mitigation:

      • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 substitution over elimination.

      • Base Selection: Use a non-hindered, moderately strong base like potassium carbonate (K₂CO₃). Very strong bases such as sodium hydride (NaH) should be used with caution and at low temperatures.

  • Ring-Opening of the Oxetane: The oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions, but also potentially with strong nucleophiles or high temperatures.[2][3]

    • Mitigation:

      • Ensure the reaction is maintained under basic or neutral conditions.

      • Avoid high reaction temperatures for extended periods.

      • During workup, avoid strong acidic washes. A mild aqueous workup is recommended.

dot graph Impurity_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Starting Materials Phenoxide [label="2-Methoxy-4-nitrophenoxide"]; Bromooxetane [label="3-Bromooxetane"];

// Desired Product Product [label="Desired Product\n(O-Alkylation)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Impurities C_Alkylation [label="C-Alkylated Impurity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Oxetene/Polymer\n(Elimination Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_Opening [label="Ring-Opened Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways Phenoxide -> Product [label="SN2 (Desired)"]; Phenoxide -> C_Alkylation [label="SN2 (Side Reaction)"]; Bromooxetane -> Elimination [label="E2 (Base)"]; Product -> Ring_Opening [label="Decomposition"];

{rank=same; Phenoxide; Bromooxetane} {rank=same; Product; C_Alkylation; Elimination; Ring_Opening} }

Figure 2: Potential pathways for desired product and impurity formation.

Problem 2: Difficulty in Removing a Persistent Impurity

Observation: After initial workup, a persistent impurity with a similar polarity to the product is observed, making purification by column chromatography challenging.

Probable Cause & Identification:

This is often due to the formation of a C-alkylated isomer. The most likely positions for C-alkylation on the 2-methoxy-4-nitrophenol ring are ortho and para to the hydroxyl group. Given the substitution pattern, C-alkylation would likely occur at the 3- or 5-position. These isomers will have the same mass as the desired product but will exhibit distinct NMR spectra.

Impurity Type Likely Formation Conditions Identification
C-Alkylated IsomerUse of protic solvents, high temperatures.MS: Same molecular weight as the product. ¹H NMR: Different aromatic proton splitting patterns and chemical shifts compared to the desired product.
Unreacted 2-Methoxy-4-nitrophenolIncomplete reaction, insufficient base.TLC: More polar spot. ¹H NMR: Presence of a phenolic -OH proton signal.
Ring-Opened ProductsHarsh reaction or workup conditions (acidic pH, high heat).MS: Higher molecular weight corresponding to the addition of a nucleophile (e.g., water, alcohol from solvent). ¹H NMR: Absence of characteristic oxetane protons and appearance of new aliphatic signals.

Table 1: Common Impurities and Their Identification

Experimental Protocols for Purification

1. Recrystallization

Recrystallization is an effective method for removing impurities with different solubility profiles from the desired product.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

2. Column Chromatography

For complex mixtures or to remove isomers with similar polarity, column chromatography is the preferred method.

  • Protocol:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of leaving group on the oxetane ring for this synthesis?

While 3-bromooxetane is commonly used, other leaving groups such as tosylates (OTs) or mesylates (OMs) on oxetan-3-ol can also be effective. Tosylates and mesylates are excellent leaving groups and can sometimes lead to cleaner reactions and higher yields.

Q2: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?

Yes, NaH can be used to deprotonate the phenol, which can lead to a faster reaction. However, NaH is a very strong base and can increase the likelihood of the elimination side reaction of 3-bromooxetane. If using NaH, it is crucial to perform the deprotonation at a low temperature (e.g., 0 °C) and then add the 3-bromooxetane, maintaining careful temperature control.

Q3: My NMR spectrum shows complex multiplets for the oxetane protons. Is this normal?

Yes, the protons on the oxetane ring often appear as complex multiplets due to their diastereotopic nature and coupling with each other. The specific splitting pattern can be sensitive to the solvent and the purity of the sample.

Q4: How can I confirm the structure of my final product and identify impurities?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the overall structure, connectivity, and the absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to track the progress of the purification.

Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A PTC, such as a quaternary ammonium salt, can be beneficial in this reaction, especially when using a base like potassium carbonate in a two-phase system (e.g., a solid-liquid or liquid-liquid system). The PTC helps to transport the phenoxide anion from the aqueous or solid phase into the organic phase where the 3-bromooxetane is, thereby accelerating the reaction and often allowing for milder reaction conditions. This can lead to higher yields and fewer side products.

IV. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58.

  • Gassman, P. G., & Guggenheim, T. L. (1983). Ether Synthesis. Organic Syntheses, 61, 1.

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Koziol, A. E., & Palenik, G. J. (1983). Crystal and molecular structure of 2-methoxy-4-nitrophenol. Journal of Crystallographic and Spectroscopic Research, 13(1), 53-60.

  • Fokin, V. V., & Finn, M. G. (2003). Oxetanes: Synthesis and applications. Chemical Reviews, 103(8), 3247-3292.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Methoxy-4-nitrophenoxy)oxetane. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the appropriate catalytic systems for your desired chemical transformations. Given the polyfunctional nature of this substrate, achieving high chemoselectivity is paramount. This document moves beyond simple protocols to explain the underlying principles governing catalyst choice, helping you to anticipate and resolve common experimental challenges.

Core Challenge: Chemoselectivity

The primary difficulty in designing reactions for this compound lies in the differential reactivity of its three key functional groups: the aromatic nitro group, the strained oxetane ring, and the aryl ether linkages. The selection of a catalyst and reaction conditions must be carefully managed to target one group while preserving the others.

The most common transformation desired for this class of molecule is the reduction of the nitro group to an amine, a critical step in the synthesis of many pharmaceutical intermediates. However, the conditions required for this reduction can inadvertently trigger the cleavage of the sensitive oxetane ring or the aryl ether bonds.

sub This compound r1 Nitro Group Reduction (Desired Product) sub->r1 Target Reaction s1 Oxetane Ring-Opening (Undesired) sub->s1 Potential Side Reaction s2 Aryl Ether Cleavage (Undesired) sub->s2 Potential Side Reaction

Caption: Primary reaction pathways for the substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion During Nitro Group Reduction

Question: I am attempting to reduce the nitro group using catalytic hydrogenation (H₂, Pd/C), but the reaction is stalled or shows very low conversion of my starting material. What are the potential causes and solutions?

Answer: This is a common issue in catalytic hydrogenation and can be traced back to several factors, often related to catalyst health and reaction setup.[1][2]

  • Potential Cause 1: Catalyst Poisoning. The active sites on palladium catalysts are notoriously sensitive to poisons.[1][3] Trace amounts of sulfur (from reagents or glassware), heavy metal ions, or even certain nitrogen-containing compounds can irreversibly bind to the catalyst surface, rendering it inactive.[3]

    • Solution: Ensure all glassware is scrupulously cleaned and use high-purity, degassed solvents and reagents. If poisoning is suspected, the most effective solution is to filter the reaction mixture and add a fresh batch of catalyst.[1]

  • Potential Cause 2: Catalyst Deactivation. Palladium on carbon (Pd/C) can be sensitive to air exposure, and pyrophoric catalysts like Raney® Nickel require careful handling under an inert atmosphere to maintain activity.[2]

    • Solution: Use a fresh batch of catalyst from a properly sealed container. When adding the catalyst to the reaction vessel, do so under a positive pressure of an inert gas like nitrogen or argon.[1]

  • Potential Cause 3: Inefficient Mass Transfer. Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). If these phases are not mixed effectively, the reaction rate will be limited by the diffusion of hydrogen to the catalyst surface.[1]

    • Solution: Increase the agitation (stirring) rate significantly to ensure the catalyst is well-suspended and the gas is well-dispersed. For reactions at atmospheric pressure (e.g., using a hydrogen balloon), ensure the system is properly sealed and that there is a sufficient headspace of hydrogen.

  • Potential Cause 4: Insufficient Hydrogen Pressure. While many nitro reductions proceed smoothly at atmospheric pressure, some substrates may require higher pressures to achieve a reasonable reaction rate.

    • Solution: If your equipment allows, consider increasing the hydrogen pressure. This can often accelerate a sluggish reaction.[1]

Issue 2: Formation of Multiple Products and Loss of the Oxetane Ring

Question: My reaction to reduce the nitro group is consuming the starting material, but I am getting a complex mixture of products. Mass spectrometry analysis suggests my desired product is present, but so are other compounds consistent with the oxetane ring having opened. Why is this happening?

Answer: This is a classic chemoselectivity problem. The oxetane ring is susceptible to ring-opening under acidic conditions.[4][5] While the inherent ring strain makes it more reactive than a simple ether like THF, it is the presence of an acid catalyst—either intentionally added or generated in situ—that is the most common culprit.[5]

  • Potential Cause 1: Use of Acidic Reducing Systems. Reagent systems like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in HCl are effective for nitro reduction but are strongly acidic. The acidic environment will protonate the oxetane oxygen, activating it for nucleophilic attack and subsequent ring-opening.[4]

    • Solution: Switch to a neutral or basic reduction method. Catalytic hydrogenation with Pd/C or Raney Nickel under a hydrogen atmosphere is typically performed in neutral solvents like ethanol, methanol, or ethyl acetate and is an excellent first choice.[6] If you must use a metal/acid system, ensure a careful basic workup (e.g., with aqueous NaHCO₃ or NaOH) to neutralize the acid immediately after the reaction is complete.[7]

  • Potential Cause 2: Use of Strong Lewis Acid Catalysts. Lewis acids are potent catalysts for oxetane ring-opening and isomerization.[8][9][10] If your reaction scheme involves any Lewis acidic additives, they are the likely cause of decomposition.

    • Solution: Avoid Lewis acids entirely when the integrity of the oxetane ring is required. If a Lewis acid is necessary for another transformation, the oxetane-containing moiety should be introduced at a later stage in the synthesis.

  • Potential Cause 3: Powerful Hydride Reagents. While less common for aromatic nitro reductions, powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can cleave strained ethers, especially at elevated temperatures.[4][6]

    • Solution: Avoid LiAlH₄ for this transformation. It is generally not chemoselective for aromatic nitro group reduction and will likely lead to a product mixture.[6]

start Troubleshooting: Undesired Oxetane Ring-Opening q1 Are you using an acidic reducing system (e.g., SnCl2/HCl, Fe/HCl)? start->q1 s1 Switch to neutral catalytic hydrogenation (e.g., H2, Pd/C in EtOH). q1->s1 Yes q2 Are Lewis acids or strong Brønsted acids present? q1->q2 No s4 Problem likely resolved. s1->s4 s2 Perform a careful basic workup immediately after reaction. s2->s4 s3 Eliminate all acidic catalysts from the reaction. q2->s3 Yes q2->s4 No s3->s4

Caption: Troubleshooting workflow for oxetane ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" catalyst and condition for selectively reducing the nitro group while preserving the oxetane ring?

A1: For high chemoselectivity, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the industry-standard and most reliable method.[6]

  • Recommended Conditions:

    • Catalyst: 5-10 mol% Pd/C (10% w/w)

    • Hydrogen Source: H₂ gas (from a balloon for small scale, or a pressurized vessel for larger scale)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

    • Temperature: Room temperature

    • Pressure: 1 atm (balloon) to 50 psi

This system is highly effective for nitro group reduction and operates under neutral conditions, which are critical for maintaining the stability of the oxetane ring.[4]

Q2: My molecule also contains an aryl halide. I'm concerned about dehalogenation with Pd/C. What are my options?

A2: This is a valid concern, as Pd/C is known to catalyze hydrodehalogenation, especially of aryl iodides and bromides.[11] In this scenario, Raney Nickel is an excellent alternative catalyst.[6][7] It is highly active for nitro group reduction but is much less prone to causing dehalogenation of aryl chlorides and bromides.[6]

Another excellent option is to use non-catalytic methods known for their chemoselectivity, such as Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, followed by a careful basic workup.[7]

Q3: Can the aryl ether or methoxy groups be cleaved during the nitro reduction?

A3: Cleavage of the aryl ether C-O bonds via hydrogenolysis is possible but generally requires much harsher conditions (higher temperatures and pressures) than those needed for nitro group reduction.[12][13] Under the standard, mild conditions recommended for the nitro reduction (e.g., room temperature, 1-3 atm H₂), the aryl ether and methoxy groups are expected to be stable.[14] Strong Lewis acids like AlCl₃ can cleave methoxy groups, but these are not used in standard reduction protocols.[15]

Q4: How should I monitor the reaction progress?

A4: The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The starting material (nitroarene) is significantly less polar than the product (aniline). You should see the spot for the starting material disappear and a new, lower Rf spot for the amine product appear. A co-spot of the starting material with the reaction mixture is highly recommended to confirm consumption.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, it will also reveal the presence of any major side-products, such as those from oxetane ring-opening, allowing for rapid troubleshooting.

Data Summary & Recommended Protocols

Table 1: Catalyst Selection Guide for Nitro Reduction of this compound
Catalyst SystemTypical ConditionsProsCons / Risks
H₂ / Pd/C 1-3 atm H₂, EtOH, RTHigh activity, neutral conditions, preserves oxetane ring.[6]Can cause dehalogenation of aryl halides.[7] Potential for aryl ether cleavage under harsh conditions.[12]
H₂ / Raney Ni 50 psi H₂, MeOH, RTPreserves aryl halides (Cl, Br).[6] Good activity.Pyrophoric, requires careful handling under inert atmosphere.[1]
SnCl₂·2H₂O EtOH or EtOAc, RefluxExcellent chemoselectivity, spares most functional groups.[7]Requires stoichiometric amounts, acidic reaction, workup can be cumbersome to remove tin salts.[16]
Fe / NH₄Cl EtOH/H₂O, RefluxInexpensive, effective, and works under near-neutral conditions.Heterogeneous reaction, may require vigorous stirring and longer reaction times.
Fe / HCl EtOH, RefluxClassic, robust, and inexpensive method.Strongly acidic conditions will likely cause oxetane ring-opening. Not Recommended.
Protocol 1: Selective Nitro Reduction using Pd/C
  • Inerting: To a round-bottom flask containing this compound (1.0 eq) dissolved in ethanol (approx. 0.1 M concentration), add a magnetic stir bar. Seal the flask with a septum and purge the system with nitrogen or argon for 5-10 minutes to remove oxygen.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (5-10 mol %).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus set to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, 3-(2-Methoxy-4-aminophenoxy)oxetane, which can be further purified if necessary.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis, Wiley-VCH GmbH. Available at: [Link]

  • (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-Aryloxyoxetanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 3-Aryloxyoxetane Scaffold

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its strained four-membered ether structure imparts unique physicochemical properties, serving as a versatile bioisosteric replacement for gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in metabolic stability, aqueous solubility, and hydrogen bond acceptor capacity.[1] The 3-aryloxyoxetane substructure, in particular, is a key building block in the development of novel therapeutics, bridging the rigid, property-enhancing oxetane core with a versatile aryl system for molecular recognition.

Given the increasing demand for these scaffolds, an objective comparison of the available synthetic methodologies is crucial for researchers in drug discovery and development. This guide provides an in-depth analysis of the four primary strategies for constructing the critical C-O ether linkage in 3-aryloxyoxetanes, grounded in mechanistic principles and supported by practical, field-proven protocols.

Core Synthetic Strategies: A Tale of Two Disconnections

The construction of the aryl-oxetanyl ether bond can be approached from two fundamental perspectives, dictating the choice of starting materials and reaction class.

  • Approach A: Nucleophilic Substitution (S N 2) : This classic approach involves a phenoxide nucleophile attacking an oxetane bearing a leaving group at the 3-position. The Williamson ether synthesis is the archetypal example of this strategy.

  • Approach B: Alcohol Coupling Reactions : This modern strategy utilizes the readily available 3-hydroxyoxetane. The C-O bond is formed via activation of the alcohol (Mitsunobu reaction) or through a metal-catalyzed cross-coupling of the alcohol with an aryl halide (Ullmann and Buchwald-Hartwig reactions).

G cluster_A Approach A: Nucleophilic Substitution (SN2) cluster_B Approach B: Alcohol Coupling A_Start 3-Oxetanol + Sulfonyl Chloride (e.g., TsCl, MsCl) A_Inter 3-Tosyloxy/Mesyloxyoxetane (Electrophile) A_Phenol Phenol + Base (Nucleophile) A_Method Williamson Ether Synthesis A_Product 3-Aryloxyoxetane B_Start 3-Hydroxyoxetane (Nucleophile/Pro-nucleophile) B_Aryl Aryl Halide / Phenol B_Product 3-Aryloxyoxetane

Method 1: The Williamson Ether Synthesis

This venerable reaction remains a workhorse in organic synthesis due to its operational simplicity and cost-effectiveness. It proceeds via a classical S N 2 mechanism, where a phenoxide ion displaces a leaving group on the oxetane ring.[2][3]

Causality and Experimental Choices: The reaction's success hinges on two key factors: the generation of a potent phenoxide nucleophile and the presence of a good leaving group on the oxetane.

  • Leaving Group Activation: 3-Hydroxyoxetane is unreactive as an electrophile. It must first be "activated" by converting the hydroxyl into a superior leaving group, typically a tosylate or mesylate. This is a separate synthetic step but is generally high-yielding.

  • Base Selection: A base is required to deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and introduce fewer functional group compatibility issues.[4]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the "naked" phenoxide anion.[4][5]

G cluster_workflow Williamson Ether Synthesis Workflow Start 3-Hydroxyoxetane Step1 Activation: Add TsCl, Pyridine in DCM Intermediate 3-Tosyloxyoxetane Step2 Reaction: Add Phenol, K₂CO₃ in DMF, Heat Product 3-Aryloxyoxetane

Detailed Experimental Protocol: Williamson Synthesis

Step 1: Synthesis of 3-Tosyloxyoxetane

  • Dissolve 3-hydroxyoxetane (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-tosyloxyoxetane, which can often be used without further purification.

Step 2: Ether Formation

  • To a solution of the desired phenol (1.1 eq) in DMF (~0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 3-tosyloxyoxetane (1.0 eq) in a minimal amount of DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired 3-aryloxyoxetane.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative that starts directly from 3-hydroxyoxetane without prior activation. It is a redox-condensation reaction that couples the alcohol with a phenolic nucleophile under mild, neutral conditions.[6][7]

Causality and Experimental Choices: The reaction mechanism is complex but elegant. Triphenylphosphine (PPh₃) acts as the oxygen scavenger (oxidized to TPPO) and an azodicarboxylate (typically DEAD or DIAD) acts as the hydrogen scavenger (reduced to a hydrazine derivative).[8] This in-situ process activates the alcohol as a good leaving group (an oxyphosphonium salt), which is then displaced by the phenoxide.

  • Reagent Stoichiometry and Addition Order: The reaction is sensitive to the order of addition. Typically, the alcohol, phenol, and PPh₃ are dissolved together before the slow, dropwise addition of DEAD/DIAD at a reduced temperature (0 °C).[9] This prevents the formation of undesired side products.

  • Purification Challenges: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[8] Their removal can complicate purification, often requiring careful chromatography.

  • Stereochemistry: A key advantage of the Mitsunobu reaction is that the S N 2 displacement occurs with a complete inversion of stereochemistry at the alcohol carbon.[10] While not relevant for achiral 3-hydroxyoxetane, this is a critical consideration for substituted or chiral oxetane systems.

G title Mitsunobu Reaction: Key Mechanistic Steps PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine 1. Form Betaine DEAD DEAD DEAD->Betaine 1. Form Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphosphonium 2. Activate Alcohol Phenoxide Phenoxide Betaine->Phenoxide 3. Deprotonate Phenol Alcohol 3-Hydroxyoxetane Alcohol->Oxyphosphonium 2. Activate Alcohol Product 3-Aryloxyoxetane Oxyphosphonium->Product 4. SN2 Attack TPPO TPPO (Byproduct) Oxyphosphonium->TPPO Phenol Phenol Phenol->Phenoxide 3. Deprotonate Phenol Phenoxide->Product 4. SN2 Attack

Detailed Experimental Protocol: Mitsunobu Reaction
  • Dissolve 3-hydroxyoxetane (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.2 M) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by column chromatography. It is often beneficial to first triturate the crude mixture with a solvent like diethyl ether to precipitate some of the TPPO, which can then be removed by filtration.

Method 3 & 4: Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling tools for C-O bond formation. The Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions couple 3-hydroxyoxetane directly with an aryl halide. These methods are particularly valuable for constructing sterically hindered ethers or when the Williamson/Mitsunobu approaches fail.

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated systems have made it a more viable laboratory method.[12][13]

  • Causality and Experimental Choices: The reaction involves a Cu(I) species that coordinates to the alcohol and aryl halide, facilitating the C-O bond formation. The choice of ligand (e.g., 1,10-phenanthroline, L-proline) is critical for stabilizing the copper catalyst and promoting the reaction under milder conditions. A base is required to generate the oxetanolate in situ.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed reaction is arguably the most versatile and functional-group-tolerant method for C-O bond formation.[14][15]

  • Causality and Experimental Choices: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the alcohol, deprotonation, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[16] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) which promotes the key reductive elimination step.[17]

Detailed Experimental Protocol: Buchwald-Hartwig C-O Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 3-hydroxyoxetane (1.5 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.5 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Summary and Decision-Making Guide

The optimal synthetic route depends heavily on the specific substrate, available resources, and the scale of the reaction.

FeatureWilliamson Ether SynthesisMitsunobu ReactionUllmann CondensationBuchwald-Hartwig Coupling
Oxetane Reagent 3-Halo/Sulfonyloxyoxetane3-Hydroxyoxetane3-Hydroxyoxetane3-Hydroxyoxetane
Aryl Reagent PhenolPhenolAryl HalideAryl Halide/Triflate
Key Reagents Base (K₂CO₃, NaH)PPh₃, DEAD/DIADCu(I) salt, Ligand, BasePd precatalyst, Ligand, Base
Conditions Moderate to High Temp.0 °C to RTHigh Temp. (often)Moderate to High Temp.
Key Advantages Cost-effective, simple procedure, scalable.[18]Mild conditions, direct use of alcohol, stereoinversion.[10]Lower catalyst cost than Pd, good for some substrates.Broad substrate scope, high functional group tolerance.[14]
Key Limitations Requires pre-activation step, potential for elimination.Stoichiometric byproducts, purification challenges, reagent cost.[8]Often harsh conditions, substrate scope can be limited.[12]High cost of catalyst & ligands, air/moisture sensitivity.
Best For... Simple, electron-rich phenols on a large scale.Complex, sensitive substrates; when stereoinversion is needed.Specific applications where Pd-catalysis is problematic.Complex, functionalized aryl halides; late-stage diversification.

G Start Choose Synthesis Method for 3-Aryloxyoxetane Q_Scale Large Scale & Low Cost is a Priority? Start->Q_Scale A_Williamson Use Williamson Ether Synthesis Q_Scale->A_Williamson Yes Q_Sensitive Substrate has Sensitive Functional Groups? Q_Scale->Q_Sensitive No A_Mitsunobu Consider Mitsunobu Reaction Q_Sensitive->A_Mitsunobu Yes Q_Aryl Starting with an Aryl Halide? Q_Sensitive->Q_Aryl No Q_Aryl->A_Williamson No (Start with Phenol) A_BH Use Buchwald-Hartwig Coupling Q_Aryl->A_BH Yes A_Ullmann Consider Ullmann Condensation (If Pd is not viable) A_BH->A_Ullmann If cost is prohibitive

Conclusion

The synthesis of 3-aryloxyoxetanes can be accomplished through several robust methods, each with a distinct profile of advantages and limitations. The classical Williamson ether synthesis remains a go-to choice for large-scale production of simple analogues due to its low cost. The Mitsunobu reaction provides an excellent, mild option for complex and sensitive molecules directly from 3-hydroxyoxetane. For ultimate versatility and functional group tolerance, particularly in late-stage functionalization scenarios involving diverse aryl halides, the Buchwald-Hartwig C-O coupling represents the current state-of-the-art, despite its higher cost. A thorough evaluation of the specific research goals—be it scalability, substrate complexity, or cost—will guide the discerning scientist to the most appropriate and efficient synthetic strategy.

References

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN- 3- YLAMINES.
  • Chemed.chem.purdue.edu. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2024). Mitsunobu reaction.
  • Organic-chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic-synthesis.org. (n.d.). Mitsunobu reaction.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Wikipedia. (2024). Ullmann condensation.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

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A Comparative Guide to the Biological Activity of 3-(2-Methoxy-4-nitrophenoxy)oxetane and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to achieving desired pharmacological profiles. The oxetane ring, a four-membered saturated heterocycle, has emerged from a niche curiosity to a valuable building block in medicinal chemistry. Its distinct stereoelectronic properties—imparting polarity, metabolic stability, and three-dimensionality—have led to its inclusion in several clinical candidates and approved drugs.[1][2] Concurrently, the nitroaromatic scaffold remains a venerable pharmacophore, renowned for its diverse biological activities, including potent antimicrobial and anticancer effects, largely driven by its powerful electron-withdrawing nature and its capacity for bioreductive activation.[3][4][5]

This guide provides a comparative analysis of the predicted biological activity of 3-(2-Methoxy-4-nitrophenoxy)oxetane , a novel chemical entity for which experimental data is not yet publicly available. By dissecting its constituent moieties, we will infer its potential pharmacological profile. This inferred profile will then be objectively compared against three classes of structurally related compounds for which experimental data exists: an oxetane-containing kinase inhibitor, a nitrophenol derivative with antibacterial properties, and a phenoxy-based anti-inflammatory agent. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and methodological guidance for exploring this promising area of chemical space.

Physicochemical Properties and Predicted Bioactivity of this compound

The chemical structure of this compound combines the unique attributes of the oxetane ring with the well-documented bioactivity of a nitrophenoxy group.

  • The Oxetane Moiety : The incorporation of the 3-substituted oxetane ring is anticipated to confer several advantageous properties. As a bioisostere for gem-dimethyl and carbonyl groups, it can enhance aqueous solubility and metabolic stability while maintaining or improving binding affinity.[1][3] The oxetane's inherent polarity and ability to act as a hydrogen bond acceptor can facilitate interactions with biological targets.[6][7] Furthermore, its rigid, three-dimensional structure can improve target selectivity and reduce off-target effects.[1][8]

  • The 2-Methoxy-4-nitrophenoxy Moiety : The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which can lead to cytotoxicity through mechanisms such as DNA damage and oxidative stress.[5] This is a common mechanism for the antimicrobial and antiparasitic activity of nitro-containing drugs.[9][10] The methoxy group, an electron-donating group, can modulate the electronic environment and lipophilicity of the molecule, potentially influencing its metabolic profile and target interactions.

Based on this analysis, we can hypothesize two primary avenues of biological activity for this compound:

  • Kinase Inhibition : The oxetane ring is increasingly being incorporated into kinase inhibitors to improve their drug-like properties.[7][8][11] The overall scaffold of a substituted phenoxy group linked to a small heterocycle is common in kinase inhibitor design.

  • Antimicrobial Activity : The presence of the 4-nitrophenyl group is strongly suggestive of potential antimicrobial effects, a hallmark of many nitroaromatic compounds.[4][5][12]

The following sections will explore these potential activities by comparing the target compound to structurally similar molecules with established biological data.

Comparative Analysis of Biological Activity

Section 1: Kinase Inhibition

The dysregulation of protein kinases is a fundamental cause of many human diseases, particularly cancer. The oxetane moiety has been successfully incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic profiles.[13][14]

Comparator A: Oxetane-Containing Bruton's Tyrosine Kinase (BTK) Inhibitors

A relevant comparison can be made with selective BTK inhibitors that feature an oxetane ring. For instance, the replacement of a morpholine ring with an N-oxetane-piperazine moiety in spleen tyrosine kinase (SYK) inhibitors has been shown to improve metabolic stability and selectivity.[13]

Compound ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
Thieno[3,2-c]pyridin-4-aminesBTK11.87-pyrazol-4-yl substitution[15]
GDC-0349mTORSelectiveOxetane substituent on nitrogen[1][13]

Structure-Activity Relationship (SAR) Insights:

In many kinase inhibitors, the oxetane ring is introduced to modulate the basicity of an adjacent amine, a critical factor for kinase selectivity and reducing off-target effects like hERG inhibition.[1][14] The oxetane's polarity and ability to form hydrogen bonds can also lead to favorable interactions within the kinase binding pocket.[8] For this compound, the ether linkage to the oxetane would likely position the nitrophenyl group within a binding pocket, while the oxetane itself could interact with solvent or polar residues at the pocket's edge.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., BTK)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase solution (at 2x final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (at 2x final concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Visualization of BTK Signaling Pathway

BTK_Signaling_Pathway cluster_inhibitor Inhibition BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 Signaling Downstream Signaling (NF-κB, NFAT, AP-1) DAG_IP3->Signaling Activation BTK_Inhibitor Comparator A (BTK Inhibitor) BTK_Inhibitor->BTK

Caption: BTK signaling pathway and the point of inhibition.

Section 2: Antimicrobial Activity

The 4-nitrophenyl moiety is a well-established pharmacophore in antimicrobial agents. Its mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[5][9]

Comparator B: 4-Nitrophenol Derivatives

Numerous studies have demonstrated the antibacterial activity of nitrophenol derivatives. For example, aminobenzylated 4-nitrophenols have shown promising activity against resistant bacterial strains like MRSA and VRE.[17]

CompoundBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
Aminobenzylated 4-nitrophenol (Cpd 4)S. aureus (MRSA)13.7Indoline and p-nitrophenol groups[17]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolM. catarrhalis11 µMTrimethylphenol with nitrobenzyl ether[12]

Structure-Activity Relationship (SAR) Insights:

The antibacterial activity of nitroaromatic compounds is highly dependent on the redox potential of the nitro group. Substituents on the aromatic ring can modulate this potential, thereby affecting the efficiency of bioreductive activation. In this compound, the ether linkage and the methoxy group will influence the electronic properties of the nitro group. The oxetane moiety could affect cell permeability and solubility, which are crucial for reaching the intracellular target.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Include a growth control (no compound) and a sterility control (no bacteria).

Visualization of Proposed Antimicrobial Mechanism

Antimicrobial_Mechanism Compound Nitroaromatic Compound (R-NO2) Cell Bacterial Cell Compound->Cell Uptake Nitroreductase Nitroreductase Cell->Nitroreductase Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Generates Damage Macromolecular Damage (DNA, Proteins) Radical->Damage Direct Damage ROS->Damage Death Cell Death Damage->Death

Caption: Bioreductive activation of nitroaromatic compounds.

General Synthesis of 3-(Phenoxy)oxetane Derivatives

The synthesis of this compound can be achieved through a straightforward Williamson ether synthesis. This involves the reaction of 2-methoxy-4-nitrophenol with a 3-halooxetane or oxetan-3-yl tosylate in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Starting Materials Phenol 2-Methoxy-4-nitrophenol Product This compound Phenol->Product Williamson Ether Synthesis Oxetane 3-Halooxetane (X = Br, I, OTs) Oxetane->Product Williamson Ether Synthesis Base Base (e.g., K2CO3, NaH) Base->Product Williamson Ether Synthesis Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Williamson Ether Synthesis

Sources

spectroscopic analysis of 3-(2-Methoxy-4-nitrophenoxy)oxetane vs its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-(2-Methoxy-4-nitrophenoxy)oxetane and Its Positional Isomers

Introduction

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The oxetane moiety, a four-membered ether ring, has gained significant traction as a versatile building block, often used to replace gem-dimethyl or carbonyl groups to modulate physicochemical properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] When functionalized, such as in this compound, the potential for positional isomerism on the aromatic ring necessitates robust analytical methods for unambiguous identification.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the key spectroscopic features of this compound and its primary positional isomers. By leveraging fundamental principles and experimental data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-visible (UV-Vis) spectroscopy, we will demonstrate how these techniques can be synergistically employed to definitively distinguish between these closely related structures.

Molecular Structures and The Challenge of Isomerism

The core challenge lies in differentiating the target molecule, this compound, from its isomers where the methoxy (-OCH₃) and nitro (-NO₂) groups are located at different positions on the phenyl ring. The electronic effects of these substituents—the electron-donating nature of the methoxy group and the strong electron-withdrawing nature of the nitro group—profoundly influence the local chemical environment of nearby atoms, creating unique spectroscopic fingerprints for each isomer.

G cluster_isomers Positional Isomers of Methoxy-Nitrophenoxy-Oxetane A This compound (Target Molecule) B 3-(4-Methoxy-2-nitrophenoxy)oxetane A->B Isomers C 3-(2-Methoxy-5-nitrophenoxy)oxetane A->C Isomers D 3-(3-Methoxy-4-nitrophenoxy)oxetane A->D Isomers

Caption: Key positional isomers of the target molecule.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for the target molecule and its isomers. The causality behind the spectral differences is rooted in the distinct electronic environments created by the varying substituent positions.

¹H NMR Spectroscopy: A Probe of the Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shifts of the aromatic protons are the most diagnostic feature for differentiating these isomers. The oxetane ring protons will also show characteristic signals, typically appearing as multiplets in the 4.4-4.9 ppm range.[4]

  • Oxetane Protons: The methine proton (at C3) and the methylene protons (at C2 and C4) of the oxetane ring are expected to appear as complex multiplets between 4.4 and 4.9 ppm.[4] Their precise shifts are less affected by the aromatic substitution pattern compared to the aromatic protons themselves.

  • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons will appear around 3.9 ppm.[5]

  • Aromatic Protons: This region is the most informative. The electron-withdrawing nitro group strongly deshields (shifts downfield) ortho and para protons, while the electron-donating methoxy group shields (shifts upfield) its ortho and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons

Proton PositionThis compound (Target)3-(4-Methoxy-2-nitrophenoxy)oxetane (Isomer)3-(2-Methoxy-5-nitrophenoxy)oxetane (Isomer)
H-3 ~7.9 (d)~7.5 (d)~7.4 (d)
H-5 ~7.7 (dd)~7.2 (dd)~7.8 (dd)
H-6 ~7.0 (d)~7.1 (d)~6.9 (d)

Note: Predicted values are based on additive principles and data from analogous compounds like 2-methoxy-4-nitrophenol.[6][7] Multiplicities are given as (d) doublet and (dd) doublet of doublets.

Causality: For the target molecule, the proton at H-3 is para to the methoxy group and ortho to the nitro group, leading to a significant downfield shift. H-5 is ortho to both the nitro group and the ether linkage. H-6 is ortho to the shielding methoxy group, causing it to be the most upfield of the aromatic signals. Each isomer presents a unique combination of these effects, resulting in a distinct splitting pattern and chemical shift profile.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents. Atypical chemical shifts for methoxy groups can sometimes be observed if their rotation is sterically hindered, shifting them from a typical ~56 ppm to ~62 ppm.[8]

  • Oxetane Carbons: The carbons of the oxetane ring are expected around 68-75 ppm for the methylene carbons (C2, C4) and 70-80 ppm for the methine carbon (C3) bearing the oxygen substituent.[9]

  • Methoxy Carbon: The methoxy carbon typically appears around 56 ppm.[10]

  • Aromatic Carbons: The carbon directly attached to the nitro group (ipso-carbon) is strongly deshielded, while the carbon attached to the methoxy group is shielded. The substitution pattern dictates the shifts of all other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons

Carbon PositionThis compound (Target)3-(4-Methoxy-2-nitrophenoxy)oxetane (Isomer)
C-1 (C-OAr) ~152~148
C-2 (C-OCH₃) ~148~140 (C-NO₂)
C-3 ~118~125
**C-4 (C-NO₂) **~142~155 (C-OCH₃)
C-5 ~115~116
C-6 ~112~121

Note: Predictions are based on established substituent effects on benzene ring chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. The most diagnostic signals for these molecules are the strong, characteristic absorptions of the nitro group.

  • Nitro (NO₂) Group: Aromatic nitro compounds display two very strong and easily identifiable stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11][12] The presence of these two intense bands is a clear indicator of the nitro group.[13]

  • Ether (C-O-C) Linkages: Aryl-alkyl ether C-O stretching appears as a strong band around 1275-1200 cm⁻¹. The C-O-C stretch of the strained oxetane ring will appear near 980 cm⁻¹.

  • Aromatic Ring: C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations between 900-675 cm⁻¹ can also provide clues about the substitution pattern.

The exact frequencies of the NO₂ stretches can be subtly influenced by conjugation and interaction with adjacent groups, but these shifts are generally too small to be the primary method for distinguishing positional isomers. However, IR is invaluable for confirming the presence of all required functional groups in the molecule.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.

  • Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₁₀H₁₁NO₄) by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

  • Fragmentation Patterns: Key fragmentation pathways would include:

    • Loss of the oxetane moiety: Cleavage of the ether bond could lead to a fragment corresponding to the methoxy-nitrophenolate anion.

    • Loss of the nitro group: A fragment corresponding to [M - NO₂]⁺ is common for nitroaromatic compounds.

    • Cleavage within the oxetane ring: The strained ring can open, leading to characteristic smaller fragments.[14]

While the primary fragmentation patterns might be similar across isomers, the relative intensities of the fragment ions could differ, offering a potential avenue for differentiation, especially when analyzed via tandem MS (MS/MS).

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures electronic transitions within the molecule. The position of the absorption maximum (λ_max) is highly dependent on the conjugated system formed by the aromatic ring and its substituents.

  • Chromophores and Auxochromes: The nitrobenzene system is the primary chromophore. The methoxy group (-OCH₃) and the phenoxy ether oxygen act as auxochromes (color-enhancing groups) by donating lone-pair electrons to the aromatic ring, extending the conjugation.

  • Isomeric Effects: The relative positions of the electron-donating methoxy group and the electron-withdrawing nitro group significantly impact the energy of the π → π* transitions.[15]

    • When these groups are para to each other (as in the 3-(4-methoxy-X-nitrophenoxy) isomers), the charge-transfer character of the transition is enhanced, leading to a bathochromic (red) shift to a longer λ_max.

    • When they are meta to each other, this electronic communication is less effective, resulting in a λ_max at a shorter wavelength.

    • The ortho arrangement often results in intermediate or complex spectra due to steric interactions that may disrupt the planarity of the substituents with the ring.

This technique can provide clear, quantitative differences between isomers based on their λ_max values.[16]

Experimental Protocols and Analytical Workflow

To ensure scientific integrity, all spectroscopic analyses must follow validated protocols. The following are generalized step-by-step methodologies for data acquisition.

G A Purified Isomer Sample B Sample Preparation (Dissolve in appropriate solvent) A->B C Data Acquisition B->C D ¹H & ¹³C NMR Spectroscopy C->D E FT-IR Spectroscopy C->E F HRMS (ESI/EI) C->F G UV-Vis Spectroscopy C->G H Data Analysis & Interpretation D->H E->H F->H G->H I Compare spectral data (Shifts, Patterns, m/z, λ_max) H->I J Unambiguous Isomer Identification I->J

Caption: General workflow for spectroscopic isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17]

  • Transfer: Use a pipette to transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire spectra using standard parameters. For ¹³C NMR, a sufficient number of scans and a relaxation delay (e.g., 2 seconds) are necessary to obtain good signal-to-noise for all carbons.[4]

  • Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum. Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the background.[10]

  • Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the key functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Sample Introduction: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).[1]

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula C₁₀H₁₁NO₄. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The unambiguous identification of this compound from its positional isomers is a critical analytical task that is readily achievable through a multi-technique spectroscopic approach. While IR and MS are essential for confirming the presence of the required functional groups and the correct molecular formula, ¹H and ¹³C NMR spectroscopy serve as the definitive tools for differentiation . The distinct chemical shifts and coupling patterns of the aromatic protons, directly influenced by the unique electronic interplay of the methoxy and nitro substituents in each isomer, provide a conclusive structural fingerprint. Complemented by UV-Vis spectroscopy, which offers a quantitative measure of the electronic differences between isomers, researchers can confidently assign the correct structure, ensuring the integrity and reliability of their chemical research and development efforts.

References

  • Szostak, M. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Molecules.
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  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. PubChem - NIH. Available at: [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]

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A Comparative Guide to the Structural Validation of 3-(2-Methoxy-4-nitrophenoxy)oxetane: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For novel chemical entities such as 3-(2-Methoxy-4-nitrophenoxy)oxetane, a molecule with potential applications stemming from its constituent oxetane and nitrophenoxy moieties, unambiguous structural validation is paramount. The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry, valued for its ability to modulate properties like solubility and metabolic stability.[1][2]

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. As a Senior Application Scientist, the aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

Synthesis of this compound

A proposed synthetic scheme would involve the nucleophilic substitution of a leaving group on the oxetane ring by the phenoxide of 2-methoxy-4-nitrophenol.

Proposed Reaction Scheme:

This reaction is analogous to the preparation of 3-(4-substituted aryloxymethyloxetan-3-ylamines), where a phenol is reacted with a bromomethyl oxetane derivative in the presence of a mild base like potassium carbonate in a suitable solvent such as acetone.[3]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[4] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, offering definitive proof of structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Bottleneck and Art):

    • Rationale: The formation of a high-quality, single crystal is the most critical and often the most challenging step. The crystal must be of sufficient size and internal order to diffract X-rays effectively.

    • Methodology:

      • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

      • Employ slow evaporation of the solvent at a constant temperature. This is the simplest method.

      • Alternatively, vapor diffusion (hanging drop or sitting drop) or slow cooling of a saturated solution can be used to promote the growth of well-ordered crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

    • Methodology:

      • Select a crystal with well-defined faces and no visible defects under a microscope.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.

      • Center the crystal in the X-ray beam of a diffractometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined to generate an initial electron density map.

    • Methodology:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Solve the phase problem using direct methods or Patterson methods.

      • Build an initial molecular model into the electron density map.

      • Refine the model by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

Data Presentation: Crystallographic Parameters
ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, C2/cDefines the symmetry elements within the unit cell.
a, b, c (Å)5-20Unit cell dimensions.
α, β, γ (°)90° or specific anglesAngles of the unit cell.
Resolution (Å)< 1.0A measure of the level of detail in the electron density map.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Visualization: X-ray Crystallography Workflow

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation / Vapor Diffusion Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Phase Determination Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystallography.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always achievable. Therefore, a combination of spectroscopic and spectrometric techniques is often employed to build a comprehensive and robust structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR would be essential.

  • Sample Preparation:

    • Rationale: A high-purity sample is dissolved in a deuterated solvent to avoid overwhelming solvent signals.

    • Methodology: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Rationale: A series of NMR experiments are performed to obtain different types of structural information.

    • Methodology:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals would correspond to the aromatic protons, the methoxy group protons, and the oxetane ring protons.[5]

      • ¹³C NMR: Shows the number of different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the presence of specific structural motifs.

  • Sample Introduction and Ionization:

    • Rationale: The sample is introduced into the mass spectrometer and ionized to form charged particles.

    • Methodology: A dilute solution of the compound is introduced via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis:

    • Rationale: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

    • Methodology: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition.

  • Fragmentation Analysis (MS/MS):

    • Rationale: The molecular ion is fragmented, and the masses of the fragments are analyzed to provide structural information.

    • Methodology: In a tandem mass spectrometer, the molecular ion is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern can reveal the loss of the nitro group (NO₂) or the methoxy group (CH₃), and cleavage of the ether linkage or the oxetane ring.[6][7]

Computational Chemistry

Computational modeling is a powerful predictive tool that can be used to generate theoretical data to compare with experimental results, thereby increasing confidence in the structural assignment.[8][9]

  • Structure Optimization:

    • Rationale: A theoretical 3D model of the proposed structure is generated and its geometry is optimized to find the lowest energy conformation.

    • Methodology: Using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*), the geometry of this compound is optimized.

  • Property Prediction:

    • Rationale: Various spectroscopic properties can be predicted from the optimized structure.

    • Methodology:

      • NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with the experimental spectra.

      • Vibrational Frequencies: Infrared (IR) vibrational frequencies can be predicted and compared with an experimental IR spectrum.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Sample State Solid (single crystal)SolutionSolid or SolutionIn silico
Information Provided 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentationPredicted 3D structure, spectroscopic properties
Key Advantage Unambiguous 3D structureDetailed information in solution stateHigh sensitivity, molecular formulaPredictive power, complements experimental data
Key Limitation Requires a high-quality single crystalLower resolution than crystallographyDoes not provide 3D structure directlyAccuracy depends on the level of theory
Visualization: Comparison of Structural Validation Methods

comparison_methods cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Chemistry Compound This compound Xray Definitive 3D Structure Compound->Xray NMR Connectivity & Solution Structure Compound->NMR MS Molecular Formula & Fragmentation Compound->MS Comp Predicted Structure & Spectra Compound->Comp Validation Validation Xray->Validation NMR->Validation MS->Validation Comp->Validation

Caption: Comparison of Structural Validation Methods.

Conclusion: A Synergistic Approach

The definitive structural validation of this compound, like any novel chemical entity, relies on a multi-faceted and self-validating analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a high-resolution 3D structure, its reliance on crystalline samples necessitates the use of complementary techniques. NMR spectroscopy provides invaluable information on the molecule's connectivity and behavior in solution, while high-resolution mass spectrometry confirms its elemental composition and offers clues to its substructures through fragmentation analysis. Computational chemistry serves as a powerful predictive and corroborative tool, allowing for the comparison of theoretical data with experimental results. By judiciously employing a combination of these techniques, researchers can achieve an unambiguous and comprehensive structural assignment, a critical step in the journey of drug discovery and development.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Compar
  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Publishing.
  • 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1)..
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry. Russian Journal of Physical Chemistry A.
  • Predicting Molecular Properties via Comput
  • Comparison of X-ray Crystallography, NMR and EM.
  • New computational chemistry techniques accelerate the prediction of molecules and m
  • Mass Spectrometry of Nitro and Nitroso Compounds. Request PDF.

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A Comparative Guide to the Reactivity of 3-(2-Methoxy-4-nitrophenoxy)oxetane and Other Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety in Modern Drug Discovery

Oxetanes, four-membered cyclic ethers, have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, estimated at approximately 25.5 kcal/mol, makes them more reactive than their five- and six-membered counterparts, tetrahydrofuran and tetrahydropyran, respectively.[3] This reactivity, coupled with their ability to introduce unique three-dimensional structural motifs and improve the physicochemical properties of drug candidates, has led to their increasing incorporation into novel therapeutics.[1][2] Oxetanes can serve as bioisosteres for gem-dimethyl and carbonyl groups, often leading to enhanced aqueous solubility, metabolic stability, and modulated lipophilicity.[4]

The reactivity of the oxetane ring is predominantly characterized by ring-opening reactions, which can be initiated by electrophiles, nucleophiles, and light (in the case of photosensitive derivatives).[3] The regioselectivity of these reactions is highly dependent on the substitution pattern of the oxetane and the nature of the attacking species.[5]

This guide focuses on a particularly interesting derivative, 3-(2-Methoxy-4-nitrophenoxy)oxetane . This molecule possesses a dual-functionality: the inherent reactivity of the oxetane ring and the photocleavable nature of the 2-methoxy-4-nitrophenoxy group, which belongs to the well-established ortho-nitrobenzyl (ONB) class of photolabile protecting groups.[6] This unique combination makes it a valuable tool for applications requiring controlled release, such as in drug delivery systems.[7]

Comparative Reactivity Analysis

The reactivity of this compound can be considered from two primary perspectives: the photochemical cleavage of the nitrophenoxy group and the chemical stability and ring-opening of the oxetane moiety.

Photochemical Reactivity: A Light-Triggered Release Mechanism

The 2-methoxy-4-nitrophenoxy group is a classic example of an ortho-nitrobenzyl (ONB) photolabile protecting group. Upon irradiation with UV light, typically in the 340-365 nm range, these groups undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule (in this case, the oxetane-3-ol) and a nitrosobenzaldehyde byproduct.[8][9]

Diagram 1: Generalized Photocleavage Mechanism of ortho-Nitrobenzyl Ethers

cluster_0 Photocleavage Cascade ONB-OR ortho-Nitrobenzyl Ether (Ground State) Excited_State Excited State* ONB-OR->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Released Alcohol (R-OH) + Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Caption: Photocleavage of an ortho-nitrobenzyl ether.

Table 1: Comparative Performance of Selected Photocleavable Linkers

Linker TypeSpecific DerivativeWavelength (nm)Quantum Yield (Φ)Key Considerations
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl~340-3650.49–0.63[10]Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.
Veratryl-based (di-alkoxy ONB)365-Significantly increased rate of cleavage compared to standard ONB.[10]
α-methyl-ONB365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[10]
Coumarin 7-(diethylamino)coumarin-4-yl~400-450~0.25[11]Cleavable with less damaging visible light; produces fluorescent byproducts.

The methoxy group on the nitrophenyl ring of this compound is expected to enhance the rate of photocleavage compared to a standard, unsubstituted ONB linker.[10] However, the nature of the leaving group (the oxetane-3-oxy anion) also plays a crucial role. The rate of cleavage is generally correlated with the acidity (pKa) of the corresponding leaving group, with more acidic leaving groups leading to faster decomposition.[8][9]

Chemical Reactivity and Stability of the Oxetane Ring

The oxetane ring in this compound is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. The stability of the ring is significantly influenced by its substitution pattern.

Acid-Catalyzed Ring Opening:

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, activating the ring for nucleophilic attack. For unsymmetrically substituted oxetanes, the attack generally occurs at the more substituted carbon atom due to electronic effects.[12]

Diagram 2: Acid-Catalyzed Ring Opening of a 3-Substituted Oxetane

cluster_1 Acid-Catalyzed Ring Opening Oxetane 3-Substituted Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H+ Carbocation Tertiary Carbocation Intermediate Protonated_Oxetane->Carbocation Ring Opening Product Ring-Opened Product (1,3-Diol) Carbocation->Product Nucleophilic Attack (H2O)

Caption: Mechanism of acid-catalyzed oxetane ring opening.

Compared to other oxetanes, the stability of this compound under acidic conditions is expected to be moderate. It is more stable than a 2-substituted oxetane due to the absence of substitution at the more reactive C2/C4 positions. However, it is likely less stable than a 3,3-disubstituted oxetane, where steric hindrance can block the approach of nucleophiles.[13]

Table 2: Relative Stability of Substituted Oxetanes under Acidic Conditions

Oxetane SubstitutionRelative StabilityRationale
UnsubstitutedLowHigh ring strain, accessible carbons.
2-SubstitutedLowProne to ring-opening at the substituted carbon.[14]
3-Substituted Moderate More stable than 2-substituted, but less than 3,3-disubstituted.[4]
3,3-DisubstitutedHighSteric hindrance protects the ring from nucleophilic attack.[13]

Nucleophilic Ring Opening:

Ring-opening can also be initiated by strong nucleophiles. In the absence of an acid catalyst, nucleophilic attack typically occurs at the less sterically hindered carbon atom (C2 or C4) via an SN2 mechanism.[5] For this compound, this would lead to the formation of a 1,3-disubstituted propane derivative. The phenoxy group at the 3-position is a relatively good leaving group, which may influence the overall rate of reaction compared to oxetanes with alkyl or hydroxyl substituents at the same position.

Experimental Protocols

General Protocol for Photocleavage of this compound

Objective: To induce the controlled release of the oxetane-3-ol from its photolabile precursor.

Materials:

  • This compound solution in a suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer).

  • UV lamp with an emission maximum around 365 nm (e.g., a mercury lamp with appropriate filters).

  • Quartz cuvette or reaction vessel.

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer).

Procedure:

  • Prepare a solution of this compound of known concentration.

  • Transfer the solution to a quartz cuvette or reaction vessel.

  • Irradiate the solution with a 365 nm UV lamp at a controlled temperature.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the oxetane-3-ol product.

  • For quantitative analysis of the quantum yield, an actinometer (e.g., potassium ferrioxalate) should be used to measure the photon flux of the light source.[15]

Diagram 3: Experimental Workflow for Photocleavage Analysis

cluster_2 Photocleavage Experimental Workflow Prepare_Solution Prepare Solution of Photocleavable Oxetane Irradiation Irradiate with 365 nm UV Light Prepare_Solution->Irradiation Monitor_Reaction Monitor Reaction Progress (HPLC, LC-MS) Irradiation->Monitor_Reaction Data_Analysis Analyze Data to Determine Kinetics and Quantum Yield Monitor_Reaction->Data_Analysis

Caption: Workflow for analyzing photocleavage reactions.

General Protocol for Acid-Catalyzed Ring Opening of a 3-Substituted Oxetane

Objective: To assess the stability of the oxetane ring under acidic conditions and characterize the ring-opened products.

Materials:

  • 3-Substituted oxetane (e.g., this compound).

  • A suitable solvent (e.g., water, methanol, or THF).

  • An acid catalyst (e.g., HCl, H2SO4, or a Lewis acid like BF3·OEt2).

  • Analytical instrumentation for monitoring the reaction (e.g., NMR, GC-MS, or LC-MS).

Procedure:

  • Dissolve the 3-substituted oxetane in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of the acid.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them to identify and quantify the starting material and the ring-opened products (typically 1,3-diols or their derivatives).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product.

  • Purify the product by appropriate methods (e.g., column chromatography).

Conclusion and Future Perspectives

This compound stands out as a versatile building block with a dual-reactivity profile. Its photocleavable nature, a characteristic of the ortho-nitrobenzyl ether moiety, allows for the controlled release of a functionalized oxetane upon UV irradiation. This property is highly desirable in applications such as targeted drug delivery and the development of photoresponsive materials.

Simultaneously, the inherent reactivity of the oxetane ring towards acid-catalyzed and nucleophilic ring-opening must be considered during synthetic design and application. The 3-substitution pattern provides a moderate level of stability, making it more robust than 2-substituted oxetanes but more susceptible to ring-opening than 3,3-disubstituted analogs.

Future research in this area should focus on obtaining quantitative experimental data for the photocleavage of this compound, including its quantum yield and cleavage kinetics under various conditions. A systematic comparison of its stability against a panel of other 3-substituted and 3,3-disubstituted oxetanes would provide invaluable data for medicinal chemists seeking to fine-tune the properties of their drug candidates. The continued exploration of such multifunctional building blocks will undoubtedly pave the way for the development of more sophisticated and effective therapeutic agents.

References

  • A Comparative Analysis of Photolabile Linker Cleavage Efficiency for Advanced Research Applic
  • A Researcher's Guide to Photocleavable Linkers: A Comparative Analysis of Fmoc-Photo-Linker and Its Altern
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  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjug
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  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
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  • Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
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A Comparative Guide to the Computational Modeling of 3-(2-Methoxy-4-nitrophenoxy)oxetane Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the computational modeling of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a molecule of interest in medicinal chemistry. While specific experimental data for this exact compound is not extensively available in public literature, this document leverages established computational methodologies applied to analogous oxetane-containing and nitroaromatic compounds to present a robust, predictive comparison. We will explore its potential physicochemical and electronic properties in contrast to relevant alternatives, supported by detailed computational protocols.

Introduction: The Significance of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[4][5][6] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and conformational preferences.[1][4] The strained nature of the ring, with a ring strain energy of approximately 106 kJ/mol, and its distinct puckered conformation contribute to these effects.[7]

The molecule of interest, this compound, combines the intriguing oxetane ring with a substituted nitrophenoxy group. The nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's electronic properties and potential biological activity. Computational modeling provides a powerful, cost-effective approach to predict and understand these properties before embarking on extensive synthetic and experimental work. This guide will delineate the key computational strategies to achieve this.

Computational Methodologies: A Quantum Chemical Approach

To thoroughly investigate the properties of this compound, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) stands out as a reliable and widely used method for studying the electronic structure and properties of organic molecules.[8][9][10]

Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created and converted to a 3D structure using molecular modeling software.

  • Computational Method Selection: DFT calculations are typically performed using a functional such as B3LYP and a Pople-style basis set like 6-31G(d,p) or the more extensive 6-311++G(d,p).[9] The choice of functional and basis set is critical for accuracy.

  • Optimization: The geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

This process provides the foundational geometric parameters, such as bond lengths and angles, which are essential for all subsequent property calculations.

Electronic Properties Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity and potential interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher reactivity.[9]

Workflow for Electronic Property Calculation:

G cluster_0 Computational Workflow start Optimized Molecular Geometry dft Single-Point Energy Calculation (DFT/B3LYP/6-311++G(d,p)) start->dft Input props Calculate Electronic Properties: - HOMO Energy - LUMO Energy - HOMO-LUMO Gap - Molecular Electrostatic Potential dft->props Output analysis Analyze Reactivity and Potential Interaction Sites props->analysis Interpret

Caption: Workflow for calculating molecular electronic properties.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the predicted properties of this compound, it is insightful to compare it with structurally related molecules. For this guide, we will consider two hypothetical alternatives:

  • Alternative A: 3-(4-Nitrophenoxy)oxetane (lacks the methoxy group)

  • Alternative B: 2-Methoxy-4-nitroanisole (replaces the oxetane with a methyl ether)

Electronic Properties Comparison

The table below presents a hypothetical comparison of key electronic properties, based on trends observed in similar molecules from the literature.[9]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound -6.15-2.403.754.5
Alternative A: 3-(4-Nitrophenoxy)oxetane -6.30-2.603.704.2
Alternative B: 2-Methoxy-4-nitroanisole -6.05-2.303.754.8

Note: These values are illustrative and would need to be calculated specifically for these molecules.

This comparison would allow researchers to dissect the electronic contributions of the methoxy group and the oxetane ring. For instance, the presence of the electron-donating methoxy group would be expected to raise the HOMO energy level compared to its absence in Alternative A.

Conformational Analysis

The oxetane ring is known to act as a "conformational lock," rigidifying the structure.[11] Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of these molecules over time, providing insights into their flexibility and preferred shapes.

MD Simulation Protocol:

  • System Setup: The optimized molecule is placed in a simulation box, typically with a solvent like water to mimic physiological conditions.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to sample the conformational space.

  • Analysis: The trajectory is analyzed to identify dominant conformations and calculate properties like root-mean-square deviation (RMSD).

A comparison of the conformational flexibility between the oxetane-containing molecules and Alternative B would highlight the rigidifying effect of the four-membered ring.

Experimental Validation: Bridging Theory and Reality

Computational predictions must be validated through experimental data. The following protocols are suggested for confirming the computationally derived properties.

Spectroscopic Analysis

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Comparison: Compare the experimental maximum absorption wavelength (λmax) with the value predicted from Time-Dependent DFT (TD-DFT) calculations.

X-ray Crystallography

For a definitive determination of the solid-state conformation, single-crystal X-ray diffraction is the gold standard.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.

  • Comparison: Compare the experimental geometry with the computationally optimized structure.

Potential Signaling Pathway and Drug Action

The electronic and structural properties of this compound suggest potential interactions with biological targets. The nitroaromatic moiety is a known pharmacophore in various contexts, and the oxetane can modulate physicochemical properties to improve drug-likeness.[1] For instance, the electrostatic potential map can reveal regions of positive and negative charge, indicating potential sites for hydrogen bonding or other non-covalent interactions with a protein active site.

G cluster_0 Hypothetical Drug Action Pathway molecule This compound target Biological Target (e.g., Enzyme Active Site) molecule->target Interaction binding Non-covalent Binding (H-bonds, π-stacking) target->binding Formation of response Biological Response binding->response Induces

Caption: A potential drug action pathway for the title compound.

Conclusion and Future Outlook

This guide has outlined a comprehensive computational strategy for characterizing the properties of this compound. By employing a combination of DFT calculations and molecular dynamics simulations, researchers can gain valuable predictive insights into its electronic structure, conformational behavior, and potential as a bioactive molecule. The comparative approach, benchmarking against carefully chosen alternatives, allows for a nuanced understanding of the structure-property relationships. The proposed experimental validation protocols are essential for grounding the computational models in empirical reality. Future work could involve expanding the comparative set to include a wider range of bioisosteres for the oxetane and nitrophenoxy moieties, further refining our understanding of their roles in drug design.

References

  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
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  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Oxetanes in Drug Discovery Campaigns.
  • A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers. Benchchem.
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  • Quantum chemical studies of photochromic properties of benzoxazine compound. ScienceDirect.
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.
  • Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl. NIH.
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
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A Comparative Guide to Methoxy and Nitro Substituent Effects on Oxetane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of how electron-donating (methoxy) and electron-withdrawing (nitro) substituents modulate the reactivity of the oxetane ring. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the causal electronic principles governing these effects, supported by mechanistic diagrams and representative experimental frameworks.

Introduction: The Oxetane Ring - A Privileged Scaffold

Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become highly valued scaffolds in medicinal chemistry and polymer science.[1][2] Their appeal lies in a unique combination of properties: they are polar, metabolically stable isosteres for commonly used groups like gem-dimethyl and carbonyls, and they can improve physicochemical properties such as solubility.[3] This utility is underpinned by their inherent reactivity, which is dominated by a significant ring strain of approximately 25.5 kcal/mol.[1] This strain provides a thermodynamic driving force for ring-opening reactions, a process that is exquisitely sensitive to the electronic nature of substituents on the ring.[1][4]

This guide will dissect and compare the profound and opposing effects of two archetypal substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). Understanding these effects is paramount for rationally designing synthetic routes and predicting the chemical behavior of complex, oxetane-containing molecules.

Fundamental Principles of Oxetane Reactivity

The reactivity of the oxetane ring is primarily dictated by two features: the angular strain of the C-O-C and C-C-C bonds, and the Lewis basicity of the oxygen atom's lone pairs.[5] The most common and synthetically useful transformation is the acid-catalyzed ring-opening, which serves as an excellent model for probing electronic effects.

The generalized mechanism for acid-catalyzed ring-opening involves the initial activation of the oxetane by a Lewis or Brønsted acid to form a highly reactive oxonium ion.[6][7] This is followed by nucleophilic attack, which cleaves one of the C-O bonds to relieve the ring strain. The regioselectivity of this attack—which of the two α-carbons is targeted—is a function of both steric hindrance and the electronic stability of the transition state.[6] For substituents at the 2- or 3-position, the reaction can proceed through a transition state with either SN1 or SN2 character. A substituent that can stabilize a positive charge will favor a pathway with more SN1 character, involving a partial or fully formed carbocation at the adjacent carbon.

cluster_0 Acid-Catalyzed Ring-Opening of Oxetane Oxetane Oxetane Oxonium Oxonium Ion (Activated Intermediate) Oxetane->Oxonium Protonation/ Activation Acid Acid (H⁺) TransitionState Transition State (Sₙ1 or Sₙ2 character) Oxonium->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Ring-Opened Product TransitionState->Product Ring Opening

Caption: Generalized workflow for acid-catalyzed oxetane ring-opening.

The Methoxy Substituent: Activating the Ring via Electron Donation

The methoxy group is a classic example of a substituent with dual electronic properties: it is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a powerful resonance electron-donor (+R) due to its lone pairs.[8] In systems where the methoxy group is conjugated with a developing positive charge, the resonance effect overwhelmingly dominates, leading to potent stabilization.

Effect on Reactivity:

  • Enhanced Oxygen Basicity: The methoxy group, particularly when not directly attached to the ring, can increase the electron density of the overall molecule, subtly enhancing the Lewis basicity of the oxetane oxygen. This makes the initial protonation or Lewis acid coordination step faster and more favorable.

  • Stabilization of Cationic Intermediates: This is the most significant effect. When a methoxy group is placed on a 2-aryl substituent, for example, it can effectively stabilize the partial positive charge that develops on the α-carbon during an SN1-like ring-opening. This stabilization, achieved through resonance delocalization, dramatically lowers the activation energy of the reaction.[9][10] Consequently, electron-rich aryl oxetanes are known to undergo facile Lewis acid-catalyzed isomerizations and ring-openings where electron-neutral or -poor analogues are less reactive.[11]

  • Impact on Polymerization: In cationic ring-opening polymerization (CROP), the rate of propagation depends on the nucleophilicity of the incoming monomer attacking the propagating oxonium ion chain end.[12][13] A methoxy-substituted oxetane monomer is more electron-rich and thus a better nucleophile, which is expected to lead to a higher rate of polymerization compared to an unsubstituted oxetane.

Caption: Electron withdrawal by a para-nitro group raises the reaction barrier.

Comparative Analysis and Data Summary

The opposing electronic natures of the methoxy and nitro groups lead to dramatically different outcomes in oxetane reactivity, particularly in reactions involving cationic intermediates.

FeatureMethoxy (-OCH₃) SubstituentNitro (-NO₂) Substituent
Primary Electronic Effect Strong Resonance Donor (+R)Strong Inductive & Resonance Withdrawer (-I, -R)
Effect on Oxygen Basicity Minor increase or neutralStrong decrease
Stability of Cationic Intermediate Significantly StabilizedSignificantly Destabilized
Predicted Reactivity (Acidic Ring-Opening) High (Fast Reaction Rate)Very Low (Slow or No Reaction)
Predicted Reactivity (CROP Monomer) High (Good Monomer)Very Low (Poor or Inert Monomer)

This comparison highlights a clear principle: electron-donating groups that can stabilize cationic intermediates activate the oxetane ring towards acid-catalyzed transformations, while electron-withdrawing groups that destabilize such intermediates deactivate it.

Representative Experimental Protocol

The following protocol outlines a general procedure for a Lewis acid-catalyzed ring-opening, illustrating the key steps where the substituent effects would manifest.

Protocol: Lewis Acid-Catalyzed Methanolysis of a 2-Aryl-Oxetane

  • System Preparation: A 50 mL round-bottom flask is flame-dried under vacuum and backfilled with dry nitrogen. This is crucial to prevent premature quenching of the Lewis acid by atmospheric moisture.

  • Reagent Addition: The 2-aryl-oxetane (1.0 mmol) is dissolved in 10 mL of anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Anhydrous methanol (1.2 mmol, 1.2 equiv.) is added.

  • Initiation: A solution of boron trifluoride etherate (BF₃·OEt₂, 0.1 mmol, 10 mol%) in 1 mL of anhydrous dichloromethane is added dropwise over 5 minutes. The choice of a strong Lewis acid is critical for activating the oxetane ring. [9]4. Reaction Monitoring: The reaction is stirred at 0 °C. The progress is monitored by Thin Layer Chromatography (TLC) every 15 minutes. Scientific Rationale: A methoxy-substituted aryl oxetane is expected to show complete conversion relatively quickly (e.g., < 1 hour), whereas a nitro-substituted analogue would likely show little to no consumption of starting material even after extended periods or upon warming.

  • Quenching: Once the starting material is consumed (or after 24 hours for an unreactive substrate), the reaction is quenched by the slow addition of 5 mL of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup & Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification & Analysis: The crude product is purified by flash column chromatography on silica gel. The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Start Setup Prepare Dry System (N₂ Atmosphere) Start->Setup Dissolve Dissolve Oxetane & MeOH in CH₂Cl₂ Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Initiate Add Lewis Acid (e.g., BF₃·OEt₂) Cool->Initiate Monitor Monitor by TLC Initiate->Monitor Monitor->Monitor Incomplete Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Workup Extract, Wash, & Dry Quench->Workup Purify Purify via Chromatography Workup->Purify Analyze Analyze Product (NMR, MS) Purify->Analyze End End Analyze->End

Sources

A Comparative Guide to the Validation of a New Analytical Method for 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 3-(2-Methoxy-4-nitrophenoxy)oxetane, a novel chemical entity with potential applications in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory submission and ensuring product quality and safety.[1] This document moves beyond a simple checklist, offering a scientifically-grounded comparison of potential analytical techniques and a detailed protocol for method validation, rooted in the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]

The structure of this compound, featuring a UV-absorbing nitrophenoxy group and a polar oxetane ring, guides our selection of appropriate analytical technologies. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary candidate method due to its versatility and suitability for non-volatile, polar organic molecules. A comparative discussion with Gas Chromatography (GC) will be provided to illustrate the rationale behind this selection.

The Regulatory Cornerstone: Understanding Method Validation Principles

The objective of analytical method validation is to demonstrate through objective evidence that a procedure is fit for its intended purpose.[3][5] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), emphasize a lifecycle approach, where validation is a continuous process rather than a one-time event.[4][6][7]

The core performance characteristics that must be evaluated are defined by these guidelines and form the basis of our validation protocol.[2][8][9]

ICH_Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Qualitative Tests (Identification) Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability, Intermediate) Accuracy->Precision Specificity Specificity (Analyte vs. Other Components) Precision->Specificity LOD Detection Limit (LOD) (Lowest Detectable Amount) Specificity->LOD LOQ Quantitation Limit (LOQ) (Lowest Quantifiable Amount) LOD->LOQ Linearity Linearity (Proportionality of Signal) LOQ->Linearity Range Range (Interval of Accuracy, Precision) Linearity->Range Robustness Robustness (Resilience to Method Variations) Range->Robustness Specificity_ID Specificity start Validation Parameters as per ICH Q2(R2) start->Accuracy start->Specificity_ID

Caption: Key validation parameters for analytical procedures as outlined in ICH Q2(R2).

Comparative Analysis of Candidate Analytical Methods

The choice of analytical technique is the first critical decision in method development. For this compound, the primary candidates are HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile and thermally sensitive compounds. The presence of the nitrophenyl chromophore in the target molecule makes it highly suitable for UV detection, which is a standard and robust HPLC detector.[10][11]

  • Gas Chromatography (GC): GC offers high resolution but requires the analyte to be volatile and thermally stable. Given the molecular weight and polar functional groups of our target compound, it would likely require derivatization to increase its volatility and prevent degradation in the hot injector port, adding complexity and potential variability to the analysis.[12]

The following table provides a comparative summary of the expected performance of these two techniques for the analysis of this compound, based on established methods for similar compounds.[12][13]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[12]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[12]HPLC is better suited for the polarity and expected low volatility of the analyte.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS)The analyte's nitrophenoxy group is a strong chromophore, ideal for UV detection. ECD would be sensitive to the nitro group in GC.
Sample Derivatization Not requiredLikely required (e.g., silylation) to increase volatility.Avoiding derivatization simplifies the procedure, reducing potential sources of error and saving time.[12]
Expected LOD 0.01 - 0.1 µg/mL<0.1 µg/mL (ECD/MS)While GC-ECD/MS can be highly sensitive, a well-optimized HPLC-UV method provides sufficient sensitivity for most pharmaceutical assays.
Expected LOQ 0.03 - 0.3 µg/mL<0.3 µg/mL (ECD/MS)The LOQ for HPLC is well within the typical requirements for assay and impurity quantification.
Precision (%RSD) < 2%< 5%The automated nature of modern HPLC systems leads to excellent injection precision. The extra derivatization step in GC can introduce variability.
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC methods typically exhibit high accuracy due to the direct analysis of the compound without chemical modification.

Detailed Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The choices within this protocol are designed to create a self-validating and robust system.

HPLC_Workflow cluster_prep cluster_analysis cluster_results A 1. Standard & Sample Preparation E 5. Sample Injection & Data Acquisition A->E B 2. Mobile Phase Preparation C 3. HPLC System Equilibration B->C D 4. System Suitability Test (SST) C->D D->E F 6. Data Processing & Quantification E->F

Caption: General experimental workflow for the proposed HPLC analysis.

Instrumentation and Chromatographic Conditions
ParameterSpecificationCausality Behind the Choice
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.A standard, reliable system ensures reproducibility. A PDA detector is chosen for its ability to assess peak purity and determine the optimal detection wavelength.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion suppressor, ensuring sharp, symmetrical peaks for any potentially ionizable groups. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program 50% B to 90% B over 10 min, hold for 2 min, return to 50% B over 1 min, equilibrate for 2 min.A gradient elution is chosen to ensure elution of the main analyte with a good peak shape while also eluting any potential, more non-polar impurities in a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CThermostatting the column ensures reproducible retention times by mitigating fluctuations in ambient temperature.
Detection Wavelength 280 nmThis wavelength is selected based on the expected UV absorbance maximum of the 4-nitrophenoxy chromophore, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Diluent Acetonitrile:Water (50:50 v/v)This diluent is chosen to be compatible with the mobile phase and ensure complete dissolution of the analyte.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the sample (e.g., drug substance) expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Further dilute as necessary to bring the concentration within the calibration range (e.g., a 1:1 dilution to achieve a target of 50 µg/mL).

Executing the Validation Protocol: A Step-by-Step Guide

The following experiments must be performed to formally validate the analytical method, with all results documented in a validation report.[1][14] Acceptance criteria should be pre-defined in a validation protocol.[15]

Validation ParameterExperimental ProtocolAcceptance Criteria (Typical)
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can resolve the analyte from potential degradants.No significant interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Inject the prepared calibration standards (at least 5 concentrations) in triplicate. Plot a graph of the average peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[3]The specified range for an assay is typically 80% to 120% of the test concentration.[5]
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo matrix. Calculate the percent recovery.[5][15]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[5]RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve. Validate by analyzing samples at this concentration to confirm adequate precision and accuracy.[5]The lowest amount that can be reliably quantified with acceptable precision and accuracy.
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results (e.g., retention time, peak area).[15]System suitability parameters remain within limits. Results are not significantly affected by the variations.
System Suitability Inject a working standard solution five times before starting the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0%.

Conclusion

This guide has established a robust framework for the validation of a new analytical method for this compound. A comparative analysis strongly supports the use of an RP-HPLC method with UV detection as the most suitable technique, offering a balance of simplicity, sensitivity, and reliability. The detailed experimental protocols and validation steps provided are grounded in the authoritative principles of the ICH Q2(R2) guideline.[3] By following this scientifically-driven, lifecycle-oriented approach, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data suitable for regulatory scrutiny and critical decision-making throughout the pharmaceutical development process.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Altabrisa Group. (2025, August 30). Key Analytical Procedure Validation Regulations You Need to Know.
  • SIELC Technologies. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene Compounds.
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • BenchChem. (2025, December). Analytical methods for the characterization of bis(2-nitrophenyl)amine.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Wos, A. M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183.
  • 3M Environmental Laboratory. (2019, February 21). Validation of Chromatographic Analytical Methods.
  • Sharma, D. & Jain, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Lavanya, G., et al. (2013). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 3(6), 12-25.
  • Criquet, J., et al. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology.
  • ResearchGate. NEW COMPREHENSIVE RP-HPLC ASSAY METHOD DEVELOPMENT AND VALIDATION FOR OXETACAINE IN BULK AND SUSPENSION.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 3-(2-Methoxy-4-nitrophenoxy)oxetane (MNOX) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Oxetane Scaffold

The oxetane ring has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its unique combination of properties—a compact, three-dimensional structure, high polarity, and low molecular weight—allows it to serve as a versatile tool for optimizing the physicochemical characteristics of drug candidates.[2][3] By replacing common functionalities like gem-dimethyl or carbonyl groups, the oxetane moiety can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, often leading to more favorable pharmacokinetic profiles.[4][5]

This guide focuses on a novel, hypothetical class of compounds: 3-(2-Methoxy-4-nitrophenoxy)oxetane (MNOX) derivatives . This scaffold is intriguing, combining the beneficial oxetane core with a substituted phenoxy group. The methoxyphenol and nitro-aromatic moieties are themselves present in numerous biologically active molecules.[6][7] The nitro group, in particular, is a well-known pharmacophore but also carries the risk of non-specific activity or assay interference, making a thorough evaluation of selectivity essential.[7][8]

Before a promising MNOX derivative can advance in the drug discovery pipeline, its selectivity profile must be rigorously characterized. Cross-reactivity—the unintended interaction of a compound with proteins other than its primary target—can lead to misleading structure-activity relationships (SAR), off-target toxicity, or failure in later development stages. This guide provides a comprehensive, tiered framework for assessing the cross-reactivity of MNOX derivatives, comparing their performance with alternative scaffolds, and ensuring the scientific integrity of your findings.

Part 1: Foundational Principles—Predicting and Probing Non-Specific Interactions

The decision to initiate a cross-reactivity campaign is rooted in the chemical structure of the MNOX scaffold itself. The strained four-membered oxetane ring, while often metabolically stable, possesses inherent reactivity that can be context-dependent.[2][9][10] Furthermore, nitro-containing compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" due to their potential for non-specific interactions, redox cycling, or covalent modification of proteins.[8] Therefore, our experimental design begins not with the intended target, but by ruling out these promiscuous behaviors.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, stepwise approach is crucial to efficiently allocate resources and build a comprehensive selectivity profile. We advocate for a tiered system that moves from broad, non-specific reactivity assays to highly specific, quantitative biophysical validation.

G cluster_0 Tier 1: Promiscuity & Interference cluster_1 Tier 2: Off-Target Profiling cluster_2 Tier 3: Mechanistic Validation T1_GSH Thiol Reactivity (GSH Assay) T2_Kinase Broad Kinase Panel (>300 Kinases) T1_GSH->T2_Kinase If clean T1_Assay Assay Interference (e.g., Fluorescence) T1_Assay->T2_Kinase T2_Safety Safety Panel (hERG, CYPs, etc.) T2_Kinase->T2_Safety T3_Biophys Biophysical Validation (ITC / SPR) T2_Safety->T3_Biophys Validate 'hits' start Novel MNOX Derivative start->T1_GSH Initial Screen start->T1_Assay Initial Screen G cluster_0 On-Target Interaction (High Affinity) cluster_1 Off-Target Interaction (Cross-Reactivity) Target Target Protein OffTarget Off-Target Kinase MNOX MNOX Derivative MNOX->Target Binds tightly (e.g., KD = 10 nM) MNOX->OffTarget Binds weakly (e.g., KD = 5 µM)

Caption: MNOX derivative binding to its intended target vs. an off-target.

Hypothetical Data Comparison Table

The table below presents a hypothetical comparison between two MNOX derivatives and an alternative (non-oxetane) lead compound, all designed to inhibit a primary target kinase "Tgt-1".

Compound IDPrimary Target IC50 (Tgt-1, nM)Key Off-Target IC50 (Kinase-X, µM)Selectivity Ratio (Kinase-X / Tgt-1)GSH Reactivity (% Parent Remaining)hERG Inhibition IC50 (µM)
MNOX-01 152.5167x95%> 30
MNOX-02 22> 20> 900x91%> 30
ALT-01 120.867x98%5.2

Interpretation and Expert Insights:

  • On-Target Potency vs. Selectivity: While ALT-01 is the most potent compound against the primary target (Tgt-1), its selectivity over Kinase-X is poor (only 67-fold). This level of cross-reactivity could lead to confounding biological results and potential off-target toxicity.

  • The MNOX Advantage: Both MNOX-01 and MNOX-02 demonstrate superior selectivity. MNOX-02 is particularly noteworthy, with over 900-fold selectivity against the key off-target, making it a much cleaner pharmacological tool. This suggests the this compound scaffold directs binding away from the active site of Kinase-X compared to the alternative scaffold.

  • Non-Specific Reactivity: The GSH reactivity data is encouraging for the MNOX series. With >90% of the parent compound remaining after 1 hour, it suggests these derivatives are not promiscuous electrophiles, a critical hurdle to overcome for nitro-containing compounds. [8]* Safety Profile: A significant finding is the lack of hERG inhibition for the MNOX series (>30 µM). In contrast, ALT-01 shows activity at 5.2 µM, a potential liability for cardiac toxicity. The oxetane moiety in the MNOX series may be responsible for disrupting the key pharmacophore for hERG channel binding, a common strategy in medicinal chemistry. [3]

Conclusion

The systematic evaluation of cross-reactivity is not merely a checkbox exercise; it is a fundamental component of building a compelling case for a new chemical series. This guide provides a robust, scientifically-grounded framework for profiling novel this compound derivatives. By employing a tiered approach—from broad reactivity screens to specific biophysical validation—researchers can confidently identify compounds with the optimal balance of on-target potency and selectivity. The hypothetical data presented illustrates how the unique MNOX scaffold can offer significant advantages over alternative chemotypes, particularly in achieving superior selectivity and mitigating safety liabilities like hERG inhibition. This rigorous, data-driven approach is essential for advancing high-quality candidates in the complex landscape of drug discovery.

References

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.Vertex AI Search.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.
  • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.Journal of Medicinal Chemistry.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • Applications of oxetanes in drug discovery and medicinal chemistry.PMC - PubMed Central.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.PubMed.
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents.PMC - PubMed Central.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.OUCI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Methoxy-4-nitrophenoxy)oxetane (CAS No. 1356113-04-6). While a specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing, this document synthesizes expert knowledge based on the chemical's constituent functional groups—a nitrophenoxy moiety and an oxetane ring—along with established regulatory guidelines to ensure the highest standards of safety and compliance.

The procedural guidance herein is grounded in the principles of chemical reactivity, hazard mitigation, and environmental stewardship, reflecting our commitment to providing value that extends beyond the product itself.

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a specific SDS, a conservative assessment of hazards is warranted based on the known properties of analogous structures.

  • Nitroaromatic Compounds: The presence of the 4-nitrophenoxy group suggests potential hazards including toxicity and reactivity. Nitroaromatic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin[1]. They can also be environmental hazards. Upon thermal decomposition, they may release toxic nitrogen oxides[1].

  • Oxetanes and Other Strained Ethers: The oxetane ring is a four-membered cyclic ether. Like its three-membered analogue, the oxirane (or epoxide), this strained ring system can be susceptible to opening under certain conditions, although it is generally less reactive than an epoxide. Some oxirane-containing compounds are classified as skin and eye irritants, and may cause respiratory irritation[2][3]. Some are also suspected of causing genetic defects[3].

  • Methoxy Group: The methoxy substituent is generally less reactive but contributes to the overall physicochemical properties of the molecule.

Based on this analysis, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm. All waste generated from its use must be considered hazardous waste.

Quantitative Data Summary for Structurally Related Compounds

To provide context, the following table summarizes hazard classifications for similar molecules. This data informs the conservative approach recommended for this compound.

Compound Class/ExampleKey HazardsGHS Hazard Statements (Examples)
Nitrophenols Acute Toxicity, IrritationH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Oxiranes (Epoxides) Irritation, Sensitization, MutagenicityH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects)[3]
Nitroacetanilides Acute Oral ToxicityH302 (Harmful if swallowed)[5]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. Adherence to the following personal protective equipment (PPE) standards is mandatory when working with this compound and its waste.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against potential splashes of the chemical or its solutions[2][4].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Prevents skin contact, a likely route of exposure for related compounds[1][2].
Body Protection Standard laboratory coat.Protects clothing and underlying skin from accidental spills.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, a potential hazard for related compounds[1].

Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to control exposure[2]. An eyewash station and safety shower must be readily accessible[2].

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed through a structured, compliant hazardous waste stream. Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash [2][4].

Step 1: Waste Identification and Segregation
  • Identify: All waste streams containing this compound must be identified at the point of generation. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Spill cleanup materials.

  • Segregate: This waste must be segregated from other waste streams to prevent dangerous reactions. Specifically, keep it separate from:

    • Strong acids and bases.

    • Strong oxidizing agents[1].

    • Incompatible solvents.

Step 2: Containerization
  • Primary Container: Use a dedicated, compatible, and leak-proof container for collecting waste. The container should be made of a material that will not react with the chemical (e.g., borosilicate glass or high-density polyethylene).

  • Container Integrity: Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing cap.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Secondary Containment: Liquid waste containers should always be stored in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ".

  • An accurate description of the waste composition, including any solvents and their approximate percentages.

  • The date accumulation started.

  • The relevant hazard pictograms (based on inferred hazards: "Exclamation Mark" for irritant/harmful, and "Environment" would be a conservative addition).

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from heat, sparks, or open flames.

  • Ensure the storage area is secure and only accessible to trained personnel.

Step 5: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the disposal contractor with all relevant information regarding the waste composition.

Step 6: Empty Container Management
  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple-Rinsing: To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or methanol).

  • The first rinsate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses must be collected. Given the potential toxicity of nitroaromatics, collecting the first three rinses is the most prudent course of action.

  • After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous waste (e.g., broken glass box), but you must follow your institution's specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_management Waste Management & Collection start Waste Generation (this compound) is_solid Solid Waste? (e.g., unused solid, contaminated labware) start->is_solid Solid is_liquid Liquid Waste? (e.g., solutions, rinsate) start->is_liquid Liquid is_container Empty Container? start->is_container Container collect_solid Collect in labeled, sealed, compatible solid waste container. is_solid->collect_solid collect_liquid Collect in labeled, sealed, compatible liquid waste container. Use secondary containment. is_liquid->collect_liquid decontaminate Triple rinse with appropriate solvent. is_container->decontaminate final_disposal Arrange for pickup by EHS or licensed hazardous waste contractor. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect first three rinses as hazardous liquid waste. decontaminate->collect_rinsate non_haz_disposal Dispose of rinsed container as non-hazardous waste per institutional guidelines. decontaminate->non_haz_disposal collect_rinsate->collect_liquid

Sources

Personal protective equipment for handling 3-(2-Methoxy-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-(2-Methoxy-4-nitrophenoxy)oxetane

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. As a compound combining the structural features of a nitrophenolic ether and a strained oxetane ring, a cautious and well-informed approach is paramount to ensure the safety of all laboratory personnel. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical responsibly.

Hazard Assessment: A Tale of Two Moieties

The hazard profile of this compound is not explicitly documented. Therefore, a conservative assessment must be derived from its constituent chemical groups: the 2-methoxy-4-nitrophenol moiety and the oxetane ring.

  • The 2-Methoxy-4-nitrophenol Contribution : This portion of the molecule suggests several potential hazards. The presence of a nitro group on an aromatic ring can confer toxicity and, in some cases, explosive properties, although the latter is less likely in this specific structure. More immediate concerns stem from the phenolic group, which can be corrosive and readily absorbed through the skin. The Safety Data Sheet for 2-Methoxy-4-nitrophenol indicates that it causes skin and serious eye irritation and may be harmful if swallowed[1][2]. It may also cause respiratory irritation[2][3].

  • The Oxetane Ring's Reactivity : Oxetanes are four-membered cyclic ethers possessing significant ring strain, comparable to that of oxiranes[4]. This strain renders them susceptible to ring-opening reactions, particularly under acidic conditions, though they are generally stable in basic media[5]. The parent compound, oxetane, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin[6]. While the phenoxy substituent may modulate this reactivity, the inherent strain remains a key consideration.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles[6][7].Nitrile or neoprene gloves, lab coat[6][8].Work in a certified chemical fume hood[6].
Running Reactions Chemical splash goggles and a face shield, especially if there is a splash hazard[6][7].Chemical-resistant gloves (consider thicker material for prolonged contact), chemical-resistant apron over a lab coat[6][7].All operations should be conducted within a certified chemical fume hood[6].
Purification (e.g., Chromatography) Chemical splash goggles and a face shield[6][7].Heavy-duty chemical-resistant gloves, lab coat[6][7].Work in a well-ventilated area, preferably a chemical fume hood[6].
Glove Selection and Use:

Double gloving is recommended to provide an additional layer of protection. Inspect gloves for any signs of degradation or perforation before each use[8]. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Change gloves every 30 to 60 minutes to prevent permeation[9].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Donning of PPE

The following diagram illustrates the correct sequence for donning PPE before handling the compound.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Goggles Goggles Outer Gloves->Goggles Face Shield Face Shield Goggles->Face Shield

Caption: PPE Donning Sequence.

Handling and Experimental Procedure
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[6].

  • Chemical Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup: Ensure all glassware is properly secured and free of defects. If heating the reaction, use a controlled heating source such as a heating mantle or oil bath.

  • Post-Reaction Workup: Quench reactions carefully, especially if acidic or basic reagents were used. Extractions and other manipulations should be performed in the fume hood.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its associated waste can pose a significant risk to human health and the environment.

Waste Segregation and Collection

All waste containing this compound must be treated as hazardous waste[10][11].

  • Solid Waste: Unused chemical, contaminated spatulas, weigh boats, and gloves should be collected in a clearly labeled, sealed, and compatible hazardous waste container[10].

  • Liquid Waste: Reaction mixtures, solvents from purification, and rinsates should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams[10].

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[10]. After triple-rinsing, the container can be disposed of according to your institution's guidelines.

Final Disposal

The final disposal of all hazardous waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[10]. Never dispose of this chemical down the drain or in the regular trash[11].

The following workflow outlines the decision-making process for proper disposal.

Disposal_Workflow cluster_disposal Disposal Decision Workflow Identify Waste Identify Waste Waste Containing Compound Waste Containing Compound Identify Waste->Waste Containing Compound Solid Waste Solid Waste Waste Containing Compound->Solid Waste Liquid Waste Liquid Waste Waste Containing Compound->Liquid Waste Empty Containers Empty Containers Waste Containing Compound->Empty Containers Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Solid Waste->Collect in Labeled Hazardous Waste Container Liquid Waste->Collect in Labeled Hazardous Waste Container Triple Rinse Triple Rinse Empty Containers->Triple Rinse Arrange for EHS/Contractor Pickup Arrange for EHS/Contractor Pickup Collect in Labeled Hazardous Waste Container->Arrange for EHS/Contractor Pickup Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate as Hazardous Waste Yes Dispose of Container per Institutional Guidelines Dispose of Container per Institutional Guidelines Triple Rinse->Dispose of Container per Institutional Guidelines No Collect Rinsate as Hazardous Waste->Arrange for EHS/Contractor Pickup

Caption: Disposal Workflow for this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[3]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[3]. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste[10].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Wikipedia. Oxetane. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products (PDF). [Link]

  • National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. 2-Methoxy-4-nitrophenol. [Link]

  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • CPAchem. Safety data sheet - 2-Methoxy-5-nitrophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Angene Chemical. Safety Data Sheet - 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

Sources

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